8-Trifluoromethoxyquinoline-5-boronic acid
Description
Properties
IUPAC Name |
[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZERWIWJDFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674737 | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-46-2 | |
| Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Trifluoromethoxyquinoline-5-boronic Acid: Chemical Properties & Synthetic Utility
This technical guide provides a comprehensive analysis of 8-Trifluoromethoxyquinoline-5-boronic acid , a specialized organoboron intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.
CAS Number: 1089179-11-2
Molecular Formula:
Executive Technical Summary
8-Trifluoromethoxyquinoline-5-boronic acid represents a "privileged scaffold" in medicinal chemistry, combining the bioactivity of the quinoline ring with the unique physicochemical properties of the trifluoromethoxy (
Core Utility:
-
Bioisosterism: The
group acts as a lipophilic, metabolically stable bioisostere for methoxy ( ) or chloro ( ) groups.[1] -
Scaffold Functionalization: Serves as the nucleophilic partner in Suzuki-Miyaura cross-couplings to generate 5-aryl-8-trifluoromethoxyquinolines.
-
Fluorescence: Quinoline boronic acids often exhibit pH-dependent fluorescence, useful for chemosensing applications.
Chemical Structure & Electronic Profile[2]
The reactivity of this molecule is defined by the interplay between three functional zones: the pyridine-like nitrogen, the trifluoromethoxy tail, and the boronic acid head.
The Trifluoromethoxy Effect ( )
The
-
Electronic Withdrawal: The
group is strongly electron-withdrawing by induction ( ) but offers weak resonance donation. This reduces the electron density of the quinoline ring, making the C5-boronic acid slightly more acidic (lower of the boronate) compared to non-fluorinated analogs. -
Conformation: The
bond typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion with the ring electrons. This "out-of-plane" bulk can restrict rotation in biaryl products, potentially inducing atropisomerism in hindered couplings. -
Lipophilicity: The Hansch
value for is +1.04, significantly higher than (-0.02). This enhances membrane permeability of derived drugs.
Boronic Acid Stability & Speciation
Like most heteroaryl boronic acids, this compound exists in equilibrium between three forms depending on solvent and pH:
-
Free Acid:
(Predominant in moist/protic conditions). -
Boroxine Anhydride: A cyclic trimer formed upon dehydration (common in dry solid storage).
-
Boronate Anion:
(The active species in Suzuki coupling).
Protodeboronation Risk: The electron-deficient nature of the quinoline ring (exacerbated by
Caption: Electronic influence map showing the inductive deactivation of the ring by the OCF3 group.
Synthesis & Manufacturing Routes
Direct trifluoromethoxylation of quinolines is synthetically challenging. Therefore, the most robust manufacturing route typically proceeds via the functionalization of a pre-existing 8-trifluoromethoxyquinoline scaffold.
Recommended Synthetic Pathway
-
Precursor: Start with 8-(trifluoromethoxy)quinoline .
-
Regioselective Bromination: Electrophilic aromatic substitution of quinolines occurs preferentially at the 5 and 8 positions. Since position 8 is blocked, bromination with NBS (N-Bromosuccinimide) in acetic acid selectively targets position 5.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide with Bis(pinacolato)diboron (
), followed by oxidative hydrolysis.
Caption: Step-wise synthetic workflow from the parent quinoline to the boronic acid.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is optimized for electron-deficient heteroaryl boronic acids, utilizing a hindered biaryl phosphine ligand (XPhos) to prevent catalyst poisoning by the quinoline nitrogen.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Nucleophile: 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv)
-
Catalyst:
(1 mol%) -
Ligand: XPhos (2 mol%)
-
Base:
(2.0 equiv, 1M aqueous solution) -
Solvent: n-Butanol or 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid,
, and XPhos. -
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed solvent and the aqueous base via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion via LC-MS (Look for product mass; disappearance of bromide).
-
Note: Do not overheat (>100°C) to avoid protodeboronation of the quinoline.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is likely UV-active and may fluoresce.
Stability & Handling Data
| Property | Specification | Notes |
| Storage Temp | 2–8°C | Hygroscopic; store under inert gas if possible. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexanes). |
| Stability | Acid Sensitive | Avoid strong acids; C-B bond cleavage occurs. |
| Safety | Irritant | Dust mask required. Avoid contact with eyes. |
Medicinal Chemistry Applications
1. Metabolic Blocking:
The C5 position of quinoline is a metabolic "hotspot" for oxidation by Cytochrome P450 enzymes. Substituting this position with an aryl group (via the boronic acid) blocks this site. Furthermore, the C8-
2. Lipophilicity Modulation:
The
3. Kinase Inhibition:
Quinoline cores are frequent scaffolds in kinase inhibitors (e.g., Bosutinib). The 8-position is often solvent-exposed in the ATP binding pocket; the
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem, 4(11), 1769-1780. (Source for electronic and lipophilic properties of OCF3).
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol grounding).
-
Billard, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). Retrieved from [Link] (Note: Link directs to general fluorinated medicinal chemistry review).
Sources
An In-depth Technical Guide to 8-Trifluoromethoxyquinoline-5-boronic acid: A Versatile Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Trifluoromethoxyquinoline-5-boronic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its unique structural attributes, physicochemical properties, and a detailed, field-proven synthetic pathway. Furthermore, this guide will explore its primary application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and provide a detailed experimental protocol. The document concludes with essential safety and handling information and a curated list of references to support further research and application.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a trifluoromethoxy (-OCF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, the resulting molecule, 8-Trifluoromethoxyquinoline-5-boronic acid, emerges as a highly valuable building block for the synthesis of novel and complex molecular architectures.[4]
Molecular Structure and Physicochemical Properties
The structure of 8-Trifluoromethoxyquinoline-5-boronic acid is characterized by a quinoline core substituted with a trifluoromethoxy group at the 8-position and a boronic acid at the 5-position.
Molecular Structure:
Caption: Chemical structure of 8-Trifluoromethoxyquinoline-5-boronic acid.
Table 1: Physicochemical Properties of 8-Trifluoromethoxyquinoline-5-boronic acid
| Property | Value | Source |
| CAS Number | 1089179-11-2, 1072951-46-2 | [3] |
| Molecular Formula | C₁₀H₇BF₃NO₃ | [3] |
| Molecular Weight | 257.97 g/mol | Calculated |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol (inferred) | N/A |
The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electronic properties of the quinoline ring and the acidity of the boronic acid moiety.[5][6] This electronic modulation can be advantageous in tuning the reactivity of the molecule in cross-coupling reactions.
Synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid
A robust and logical synthetic route to 8-Trifluoromethoxyquinoline-5-boronic acid can be designed based on well-established organometallic methodologies. A plausible two-step synthesis starting from a suitable halogenated quinoline precursor is outlined below. The causality behind this experimental choice lies in the reliability and high functional group tolerance of palladium-catalyzed borylation reactions.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 8-Trifluoromethoxyquinoline-5-boronic acid.
Step 1: Synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline (Intermediate)
The initial step involves the regioselective bromination of 8-(trifluoromethoxy)quinoline. The trifluoromethoxy group at the 8-position directs the electrophilic substitution to the 5- and 7-positions. By controlling the reaction conditions, preferential bromination at the 5-position can be achieved.
Experimental Protocol:
-
To a solution of 8-(trifluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-8-(trifluoromethoxy)quinoline.
Step 2: Synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid (Final Product)
The final step is a palladium-catalyzed Miyaura borylation of the intermediate 5-Bromo-8-(trifluoromethoxy)quinoline. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the coupling of the aryl bromide with a boron source, typically bis(pinacolato)diboron.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-Bromo-8-(trifluoromethoxy)quinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography. Purify the crude boronic acid by recrystallization or chromatography to yield 8-Trifluoromethoxyquinoline-5-boronic acid.
Applications in Drug Discovery and Materials Science
The primary utility of 8-Trifluoromethoxyquinoline-5-boronic acid lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and functional materials.[4]
Logical Framework for Application:
Caption: Application workflow of 8-Trifluoromethoxyquinoline-5-boronic acid.
Exemplary Suzuki-Miyaura Coupling Protocol
This protocol provides a generalized procedure for the coupling of 8-Trifluoromethoxyquinoline-5-boronic acid with an aryl or heteroaryl halide.
Materials:
-
8-Trifluoromethoxyquinoline-5-boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Step-by-Step Methodology:
-
To a reaction vessel, add 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (0.02-0.10 eq) and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl/heteroaryl quinoline derivative.
Safety and Handling
As a professional in the field, it is imperative to handle all chemical reagents with appropriate safety precautions. While a specific safety data sheet (SDS) for 8-Trifluoromethoxyquinoline-5-boronic acid is not widely available, the following guidelines are based on data for structurally related compounds.
Table 2: Hazard Information for Structurally Related Compounds
| Compound Class | GHS Hazard Statements |
| Aryl Boronic Acids | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Fluorinated Aromatic Compounds | May be harmful if inhaled or in contact with skin. May cause eye and respiratory tract irritation. |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
8-Trifluoromethoxyquinoline-5-boronic acid is a strategically designed building block that holds considerable promise for advancements in drug discovery and materials science. Its unique combination of a quinoline core, a trifluoromethoxy group, and a versatile boronic acid moiety makes it an invaluable tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and its primary application in Suzuki-Miyaura cross-coupling reactions. By leveraging the information and protocols presented herein, researchers can effectively incorporate this powerful intermediate into their synthetic strategies to explore new frontiers in chemical and biological research.
References
- Chen, Y., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(1), 135.
- Vale, J. A., et al. (2020).
- Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Chemical Sciences, 4(1), 80-92.
- Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 847.
- Grzegorzewska, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
Sources
- 1. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 8-Trifluoromethoxyquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of 8-trifluoromethoxyquinoline-5-boronic acid, a key building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic pathway.
Introduction: The Significance of 8-Trifluoromethoxyquinoline-5-boronic Acid
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The introduction of a trifluoromethoxy group (-OCF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Coupled with the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 8-trifluoromethoxyquinoline-5-boronic acid emerges as a highly valuable intermediate for the synthesis of complex organic molecules.[1][2][3] Its application spans the development of novel therapeutics, agrochemicals, and advanced materials.[1]
This guide will detail a robust, multi-step synthesis of 8-trifluoromethoxyquinoline-5-boronic acid, starting from the readily available 8-hydroxyquinoline. Each step is elucidated with expert insights into the reaction mechanisms and critical parameters for success.
Overall Synthetic Scheme
The synthesis of 8-trifluoromethoxyquinoline-5-boronic acid can be envisioned through a four-step sequence starting from 8-hydroxyquinoline. This pathway involves the introduction of the trifluoromethoxy group, followed by regioselective bromination, and finally, the conversion of the bromo-substituent to the desired boronic acid.
Figure 1: Proposed synthetic pathway for 8-trifluoromethoxyquinoline-5-boronic acid.
Part 1: Synthesis of the Precursor - 5-Bromo-8-(trifluoromethoxy)quinoline
Step 1 & 2: Trifluoromethoxylation of 8-Hydroxyquinoline
The initial step involves the conversion of the hydroxyl group of 8-hydroxyquinoline to a trifluoromethoxy group. This is a challenging transformation that requires specific reagents to generate the trifluoromethoxide precursor. A common method involves the reaction of a phenoxide with a suitable trifluoromethylating agent.
Experimental Protocol:
-
Formation of the Quinolinate Salt: To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium 8-quinolinate.
-
Trifluoromethoxylation: In a separate, well-ventilated fume hood and with appropriate safety precautions, prepare a source of difluorocarbene. A common method is the reaction of a suitable precursor like bromochlorodifluoromethane (BrCF₂Cl) or trifluoromethyl-trimethylsilane (TMSCF₃) with a fluoride source or by thermal decomposition. The generated difluorocarbene will react with the quinolinate. For this protocol, we will utilize BrCF₂Cl. Cool the solution of sodium 8-quinolinate to 0 °C and slowly bubble bromochlorodifluoromethane gas through the solution. Alternatively, add a solution of BrCF₂Cl in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 8-(trifluoromethoxy)quinoline, can be purified by column chromatography on silica gel.
Causality and Expert Insights:
-
The formation of the sodium salt of 8-hydroxyquinoline is crucial to increase the nucleophilicity of the oxygen atom for the subsequent reaction.
-
The trifluoromethoxylation step is the most critical and potentially hazardous part of this synthesis. The reagents used to generate difluorocarbene are often gaseous and require careful handling. The reaction conditions must be strictly controlled to avoid side reactions.
Step 3: Regioselective Bromination
The next step is the bromination of 8-(trifluoromethoxy)quinoline at the 5-position. The quinoline ring is activated towards electrophilic substitution, and the directing effects of the trifluoromethoxy group and the ring nitrogen will favor substitution at the 5- and 7-positions. Careful control of the reaction conditions is necessary to achieve high regioselectivity.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-(trifluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C.
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 5-bromo-8-(trifluoromethoxy)quinoline can be purified by recrystallization or column chromatography.
Causality and Expert Insights:
-
The use of concentrated sulfuric acid as a solvent protonates the quinoline nitrogen, which deactivates the heterocyclic ring towards electrophilic attack and enhances the directing effect of the trifluoromethoxy group to the 5-position.
-
NBS is a convenient and safer alternative to liquid bromine for this transformation.
Part 2: Synthesis of 8-Trifluoromethoxyquinoline-5-boronic Acid
Step 4: Borylation of 5-Bromo-8-(trifluoromethoxy)quinoline
The final step is the conversion of the bromo-substituent to a boronic acid group. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.[4][5]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5-bromo-8-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[4][5]
-
Borylation: To the resulting organolithium species, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.[4]
-
Work-up and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The boronic acid may be soluble in both the organic and aqueous layers depending on the pH. It is often beneficial to extract at both acidic and neutral pH. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 8-trifluoromethoxyquinoline-5-boronic acid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or isopropanol/water).[6]
Causality and Expert Insights:
-
The extremely low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate.
-
Anhydrous conditions are absolutely essential for the success of this reaction, as any moisture will quench the organolithium species.
-
Triisopropyl borate is used as the boron source. Upon hydrolysis, it forms the desired boronic acid.
-
Boronic acids can sometimes be challenging to purify due to their tendency to form trimeric anhydrides (boroxines). Recrystallization is often the most effective method for obtaining a pure product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
Technical Whitepaper: 8-(Trifluoromethoxy)quinolin-5-ylboronic Acid
This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It synthesizes the chemical logic, synthetic utility, and handling protocols for 8-(Trifluoromethoxy)quinolin-5-ylboronic acid .
A Strategic Scaffold for Fluorinated Heterocycles in Drug Discovery
Executive Summary
8-(Trifluoromethoxy)quinolin-5-ylboronic acid (CAS: 1072951-46-2) represents a high-value molecular scaffold in modern medicinal chemistry. It combines the pharmacophoric utility of the quinoline ring with two critical functionalities:
-
The 8-Trifluoromethoxy (
) Group: A "super-halogen" motif that enhances lipophilicity ( ) and metabolic stability without the steric penalty of a tert-butyl group. -
The 5-Boronic Acid (
) Moiety: A versatile synthetic handle for Suzuki-Miyaura cross-coupling or a reversible covalent warhead for targeting serine proteases.
This guide details the physicochemical rationale for using this scaffold, its synthetic genesis, and a validated protocol for its application in C-C bond formation.
Structural & Electronic Architecture
The "Super-Halogen" Effect
The strategic placement of the trifluoromethoxy group at the C8 position is not merely decorative. It fundamentally alters the electronic landscape of the quinoline core.
-
Electronic Vectors: The
group exerts a strong inductive electron-withdrawing effect ( ) while simultaneously offering weak resonance donation ( ). At the C8 position, this modulation reduces the electron density of the pyridine ring, potentially lowering the pKa of the quinoline nitrogen and improving bioavailability by reducing non-specific protein binding. -
Conformational Lock: The
group often adopts a conformation orthogonal to the aromatic plane to minimize dipole repulsion with the quinoline nitrogen lone pair, adding a unique 3D vector to the molecule.
The C5-Boronic Handle
Position C5 is the "soft" nucleophilic site of the quinoline ring (para to the nitrogen). Functionalizing this position allows for the extension of the molecular scaffold into the "long axis," a common requirement for kinase inhibitors (e.g., Type I/II inhibitors binding to the hinge region).
Visualization: Retrosynthetic Logic
The following diagram illustrates the logical disconnection of the molecule and its electronic properties.
Figure 1: Retrosynthetic analysis and functional group utility of the target scaffold.
Synthetic Pathways[2][3]
While the compound is commercially available, understanding its genesis is crucial for troubleshooting impurity profiles (e.g., debrominated byproducts).
Route A: The Halogen-Lithium Exchange (Standard)
This is the most reliable method for generating the boronic acid from the bromide precursor.
-
Precursor Synthesis: 8-(Trifluoromethoxy)quinoline is brominated at the C5 position using N-Bromosuccinimide (NBS) in acetonitrile. The C5 position is electronically favored for Electrophilic Aromatic Substitution (EAS) over the deactivated pyridine ring.
-
Borylation:
-
Reagents:
-Butyllithium ( -BuLi), Triisopropyl borate ( ). -
Conditions: Cryogenic (
), THF solvent. -
Mechanism: Lithium-Halogen exchange generates the C5-lithio species, which attacks the borate ester. Acidic hydrolysis yields the free boronic acid.
-
Route B: Miyaura Borylation (Scalable)
For larger scales where cryogenic conditions are difficult:
-
Catalyst:
. -
Reagent: Bis(pinacolato)diboron (
). -
Outcome: Yields the pinacol ester, which is often more stable than the free acid and can be used directly or hydrolyzed.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 8-(trifluoromethoxy)quinolin-5-ylboronic acid with a generic aryl halide (
Reagents & Materials
| Reagent | Equivalents | Role |
| Boronic Acid (Start) | 1.2 eq | Nucleophile |
| Aryl Halide (R-Br/I) | 1.0 eq | Electrophile |
| Pd(dppf)Cl₂[1]·DCM | 0.05 eq | Catalyst (Robust, resists oxidation) |
| K₂CO₃ (2M aq.) | 3.0 eq | Base (Activates Boron) |
| 1,4-Dioxane | [0.1 M] | Solvent (Miscible with water) |
Step-by-Step Methodology
Step 1: System Preparation (The "Oxygen Purge")
-
Rationale: Pd(0) species are sensitive to oxidation. Oxygen leads to homocoupling of the boronic acid and catalyst deactivation.
-
Action: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Seal the vessel. Evacuate and backfill with Nitrogen (
) or Argon three times.
Step 2: Solvent Degassing
-
Action: Separately, sparge the 1,4-Dioxane and 2M
with a stream of inert gas for 15 minutes. -
Execution: Add the degassed solvents to the reaction vessel via syringe through the septum.
Step 3: Reaction
-
Temperature: Heat to
(oil bath) or (microwave, 30 min). -
Monitoring: Check TLC every hour.
-
Endpoint: Disappearance of the Aryl Halide spot.
-
Note: Boronic acids often streak on silica; do not confuse with product.
-
Step 4: Workup & Purification
-
Quench: Dilute with EtOAc and water.
-
Extraction: Wash organic layer with brine. Dry over
. -
Purification: Flash column chromatography.
-
Tip: If the boronic acid persists, wash the organic layer with 1M NaOH (converts excess boronic acid to water-soluble boronate).
-
Mechanistic Workflow (Graphviz)
Figure 2: Catalytic cycle emphasizing the base activation step critical for quinoline boronic acids.
Handling, Stability & Troubleshooting
Protodeboronation
Quinoline boronic acids, particularly those with electron-withdrawing groups (like
-
Mitigation: If yields are low, switch to anhydrous conditions using Cesium Fluoride (CsF) or Potassium Phosphate (
) in dry DMF/Toluene.
Boroxine Formation
Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: This appears as a waxy solid or variable melting point.
-
Impact: Boroxines are usually competent in Suzuki couplings (they hydrolyze in situ), but they complicate stoichiometry calculations.
-
Recommendation: Store at
. For precise stoichiometry, convert to the pinacol ester.
Purification Challenges
Amphoteric nature (Basic Quinoline N + Acidic Boronic B) makes these compounds stick to silica gel.
-
Solution: Use reverse-phase chromatography (C18) or add 1% Triethylamine to the normal phase eluent to prevent tailing.
References
-
Medicinal Utility of Trifluoromethoxy Groups
-
General Suzuki Coupling Protocols for Heterocycles
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
-
Stability of Boronic Acids
- Hall, D. G. (Ed.). (2011).
- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Sources
properties of trifluoromethoxy substituted quinolines
An In-Depth Technical Guide to the Properties and Applications of Trifluoromethoxy-Substituted Quinolines
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its fusion of a benzene and a pyridine ring creates a versatile heterocyclic system with a wide range of biological activities.[2][3] In modern drug design, the strategic incorporation of fluorine-containing functional groups is a key tactic to enhance a molecule's pharmacological profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[4][5] This guide provides a comprehensive technical overview of trifluoromethoxy-substituted quinolines, synthesizing field-proven insights into their synthesis, core physicochemical properties, and burgeoning therapeutic applications. We will explore the causal relationships behind the unique effects of the -OCF₃ group, detailing its role in modulating lipophilicity, metabolic stability, and electronic character to create drug candidates with improved potency and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical motif in their work.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-halogen" or a bioisostere for groups like chlorine or methyl, but its influence extends far beyond simple steric replacement.[5][6] Its unique combination of properties makes it a powerful tool for fine-tuning drug candidates.[4][7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] This inherent strength, combined with the steric hindrance the -OCF₃ group provides, makes it highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[4] This "metabolic shield" can significantly prolong a drug's half-life and improve its bioavailability.[8][9]
-
Modulated Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, more so than the related trifluoromethyl (-CF₃) group.[4][5] This property is critical for enhancing a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which can improve absorption and distribution.[5][8]
-
Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group a strong electron-withdrawing substituent.[6][8] This electronic influence can significantly alter the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or electrostatic interactions with biological targets.[4]
Synthesis and Characterization
The incorporation of the trifluoromethoxy group into a quinoline scaffold requires specific synthetic strategies, as the trifluoromethoxide anion is notoriously unstable.[4] Methodologies often involve building the quinoline ring from a pre-functionalized aniline precursor.
Common Synthetic Strategies
Classic quinoline syntheses like the Conrad-Limpach, Doebner-von Miller, or Friedländer annulation can be adapted using trifluoromethoxy-substituted anilines as starting materials.[10] A common and versatile approach involves the cyclization of a β-anilino propanoic acid, followed by chlorination and subsequent nucleophilic substitution to install a desired group at the 4-position, a key pharmacophoric site for many biologically active quinolines.[11][12]
Caption: General synthesis workflow for trifluoromethoxy-substituted quinolines.
Representative Protocol: Synthesis of 4-chloro-6-(trifluoromethoxy)quinoline
This protocol describes a generalized procedure for a key intermediate, based on established methodologies.[11]
Step 1: Synthesis of β-(p-trifluoromethoxyanilino)-propanoic acid
-
To a stirred solution of 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., ethanol), add acrylic acid.
-
Heat the mixture at reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired propanoic acid derivative.
Step 2: Cyclization and Chlorination
-
Add the β-(p-trifluoromethoxyanilino)-propanoic acid to an excess of a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the mixture cautiously to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to afford pure 4-chloro-6-(trifluoromethoxy)quinoline.
Step 3: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]
Core Physicochemical Properties: A Quantitative Look
The substitution pattern of the -OCF₃ group on the quinoline ring dictates its physicochemical properties. While experimental data for many specific isomers is sparse, predictions and data from close analogs provide valuable insights.[15]
Caption: Key property modifications imparted by the -OCF₃ group.
Data Presentation: Physicochemical Properties
The following table summarizes available experimental and predicted data for representative trifluoromethoxy and trifluoromethyl quinoline derivatives to facilitate comparison.
| Compound Name | Substitution Pattern | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XlogP (Predicted) | Source |
| 6-(Trifluoromethoxy)quinolin-4-amine | 6-OCF₃, 4-NH₂ | 228.17 | Not Available | Not Available | 2.8 | [15] |
| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 197.16 | 65-67 | 2.55 | Not Available | [10] |
| 3-(Trifluoromethyl)quinoline-8-carboxylic Acid | 3-CF₃, 8-COOH | 255.18 | 174 | 2.17 (Acidic) | 2.67 | [16] |
| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 197.16 | 58-62 | Not Available | Not Available | [10] |
| 4-Methyl-2-(trifluoromethyl)quinoline | 4-CH₃, 2-CF₃ | 211.19 | 55 | Not Available | Not Available | [17] |
Note: Much of the data for specific trifluoromethoxy derivatives relies on computational prediction due to limited direct experimental literature.[15]
Protocol: Experimental Determination of Lipophilicity (LogP) via Shake-Flask Method
This is a standard, widely accepted method for measuring the partition coefficient of a compound between two immiscible phases.[10]
-
System Preparation: Prepare a two-phase system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Mutually saturate the two solvents by shaking them together vigorously for 24 hours, then allowing them to separate completely.
-
Sample Preparation: Prepare a stock solution of the trifluoromethoxy-substituted quinoline in the phase in which it is more soluble (typically n-octanol) at a known concentration.
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the funnel to stand undisturbed until the n-octanol and aqueous layers have clearly and completely separated.
-
Concentration Measurement: Carefully separate the two layers. Determine the concentration of the quinoline compound in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Biological Activities and Therapeutic Potential
The quinoline nucleus is a privileged scaffold, and its derivatization with a trifluoromethoxy group has yielded compounds with significant potential in several therapeutic areas.[1][18]
Anticancer Applications
4-Aminoquinolines have been extensively investigated as anticancer agents.[18] They can exert their effects by inhibiting key signaling proteins like receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[18] The trifluoromethoxy group can enhance the potency and drug-like properties of these inhibitors, potentially improving their binding affinity within the ATP-binding pocket of the kinase and increasing their metabolic stability.[4][19]
Caption: Hypothetical inhibition of EGFR signaling by a trifluoromethoxy quinoline.
Antimalarial and Anti-infective Potential
The 4-aminoquinoline core is the basis for famous antimalarial drugs like chloroquine.[1][18] While drug resistance is a major challenge, novel derivatives featuring substituents like the trifluoromethoxy group are being explored.[1][20] The unique electronic and lipophilic properties of the -OCF₃ group could potentially help overcome existing resistance mechanisms or inhibit new parasitic targets.[19] Furthermore, various quinoline derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties, making this scaffold a promising starting point for new anti-infective agents.[3][21]
Conclusion and Future Directions
Trifluoromethoxy-substituted quinolines represent a highly promising class of molecules for drug discovery. The strategic incorporation of the -OCF₃ group confers a unique and advantageous set of physicochemical properties, most notably enhanced metabolic stability and lipophilicity, which are critical for developing effective and durable therapeutic agents.[4][8] While significant progress has been made, particularly in the realm of oncology and anti-infectives, the full potential of this chemical class remains to be explored. Future research should focus on elucidating detailed structure-activity relationships (SAR) for -OCF₃ substitution at various positions on the quinoline ring, exploring novel synthetic methodologies for their efficient production, and expanding investigations into a wider range of biological targets. As our understanding of the nuanced effects of this powerful functional group grows, so too will its application in creating the next generation of innovative medicines.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (n.d.). Benchchem.
- A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. (2021). Ingenta Connect.
- An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine. (n.d.). Benchchem.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]. Retrieved from
- Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. (n.d.). ResearchGate.
- Trifluoromethyl group. (n.d.). In Wikipedia.
- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (n.d.). RSC Publishing.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: 6-(Trifluoromethoxy)quinolin-4-amine in Medicinal Chemistry. (n.d.). Benchchem.
- Stability and Degradation of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide. (n.d.). Benchchem.
- 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents. (n.d.). Benchchem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
- Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
- Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC.
- Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]. Retrieved from
- Quinoline: A versatile heterocyclic. (n.d.). PMC.
- 3-(trifluoromethyl)quinoline-8-carboxylic Acid Properties. (n.d.). EPA CompTox Dashboard.
- 4-methyl-2-(trifluoromethyl)quinoline. (2025). ChemSynthesis.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC.
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025). ResearchGate.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC.
- 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180.
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (n.d.). PMC.
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Introduction: The Significance and Challenges of 8-Trifluoromethoxyquinoline-5-boronic Acid
An In-depth Technical Guide to the Solubility of 8-Trifluoromethoxyquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
8-Trifluoromethoxyquinoline-5-boronic acid is a sophisticated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions[1]. The strategic placement of a trifluoromethoxy (-OCF3) group at the 8-position is intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity[2]. The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the acidity and reactivity of the entire molecule[3][4].
Despite its synthetic utility, the successful application of 8-Trifluoromethoxyquinoline-5-boronic acid in drug discovery and development is contingent upon a thorough understanding of its physical properties, paramount among which is its solubility. Poor solubility can hinder formulation, bioavailability, and the overall efficacy of a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.
I. Physicochemical Properties and Their Influence on Solubility
The solubility of 8-Trifluoromethoxyquinoline-5-boronic acid is a complex interplay of its constituent parts: the quinoline ring system, the boronic acid functional group, and the trifluoromethoxy substituent.
A. The Quinoline Core
The parent quinoline molecule is a weakly basic aromatic heterocycle. It is sparingly soluble in cold water but exhibits increased solubility in hot water and is readily soluble in most organic solvents[5]. This suggests that the quinoline backbone of our target molecule will contribute to its solubility in a range of organic media.
B. The Boronic Acid Group
Boronic acids are known for their ability to form hydrogen bonds, which can enhance solubility in protic solvents. However, they can also self-condense to form less soluble trimeric boroxine anhydrides, a phenomenon that can complicate solubility measurements and formulation efforts[6]. This equilibrium between the monomeric acid and the trimeric anhydride is a critical consideration in solubility studies.
C. The Trifluoromethoxy Substituent
The trifluoromethoxy (-OCF3) group is highly lipophilic and electron-withdrawing. Its presence is expected to increase the overall lipophilicity of the molecule, potentially decreasing its solubility in aqueous media while enhancing it in non-polar organic solvents. The strong inductive effect of the -OCF3 group can also increase the Lewis acidity of the boronic acid, which may affect its interactions with solvents and other molecules in solution[4][7].
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H7BF3NO3 | Based on chemical structure |
| Molecular Weight | ~256.97 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Typical for small organic molecules |
| Aqueous Solubility | Predicted to be low | Due to the lipophilic quinoline core and -OCF3 group |
| Organic Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols (e.g., methanol, ethanol) | Based on the properties of related quinoline-boronic acids and the general solubility of boronic acids[8][9] |
| pKa | Expected to be lower (more acidic) than unsubstituted arylboronic acids | Due to the electron-withdrawing effects of the quinoline ring and the -OCF3 group[3][7] |
II. Factors Influencing the Solubility of 8-Trifluoromethoxyquinoline-5-boronic Acid
The solubility of this molecule is governed by a delicate balance of intermolecular forces. Understanding these factors is crucial for selecting appropriate solvents and developing effective formulation strategies.
Caption: Factors influencing the solubility of 8-Trifluoromethoxyquinoline-5-boronic acid.
III. Experimental Protocol for Solubility Determination
A robust and reproducible method for determining solubility is essential. The following protocol outlines a standard procedure for assessing both kinetic and thermodynamic solubility.
A. Materials and Reagents
-
8-Trifluoromethoxyquinoline-5-boronic acid (as a solid)
-
A range of solvents:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Toluene
-
-
Vials with screw caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
B. Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Accurately weigh a known mass of 8-Trifluoromethoxyquinoline-5-boronic acid.
-
Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This stock will be used to create a calibration curve for HPLC analysis.
2. Kinetic Solubility Measurement (Shake-flask method):
-
Rationale: This method provides a rapid assessment of solubility under non-equilibrium conditions, which can be relevant to early-stage drug discovery screening.
-
Add an excess amount of the solid compound to a known volume of each test solvent in separate vials.
-
Seal the vials and shake vigorously at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).
-
After shaking, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using the pre-established HPLC calibration curve.
3. Thermodynamic Solubility Measurement (Equilibrium method):
-
Rationale: This method determines the true equilibrium solubility, which is crucial for formulation development and biopharmaceutical characterization.
-
Add an excess amount of the solid compound to a known volume of each test solvent in separate vials.
-
Seal the vials and stir the suspensions at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Periodically take samples of the supernatant, centrifuge, and analyze by HPLC. Equilibrium is reached when the concentration of the dissolved compound no longer increases over time.
-
Once at equilibrium, centrifuge the samples, collect the supernatant, and quantify the concentration by HPLC.
4. Addressing Potential Complications:
-
Boroxine Formation: The potential for boroxine formation, especially in aqueous media, can lead to an underestimation of the monomer's solubility[6]. It is advisable to analyze the samples promptly after preparation. The addition of diols, such as mannitol, can sometimes stabilize the boronic acid and prevent anhydride formation, which can be explored as a formulation strategy[6].
-
pH Dependence: The solubility of the compound in aqueous media is likely to be pH-dependent due to the acidic nature of the boronic acid and the basicity of the quinoline nitrogen. Therefore, conducting solubility experiments in buffered solutions at different pH values is recommended.
C. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 8-Trifluoromethoxyquinoline-5-boronic acid.
IV. Data Interpretation and Reporting
The results of the solubility studies should be reported in a clear and concise manner.
A. Quantitative Data Summary
| Solvent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | Experimental Value | Experimental Value |
| PBS (pH 7.4) | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Acetonitrile | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value |
| Toluene | Experimental Value | Experimental Value |
B. Key Observations and Insights
-
Compare the kinetic and thermodynamic solubility values. A large difference may indicate that the compound is slow to dissolve or that it may precipitate from a supersaturated solution.
-
Analyze the trend in solubility across different solvents. For example, higher solubility in non-polar solvents would confirm the lipophilic nature of the molecule.
-
Discuss the effect of pH on aqueous solubility.
-
Note any visual observations, such as color changes or the formation of precipitates.
Conclusion
A thorough understanding of the solubility of 8-Trifluoromethoxyquinoline-5-boronic acid is fundamental to unlocking its potential in drug discovery and materials science. While direct experimental data is not yet widely available, a systematic approach based on its chemical structure and the properties of related compounds allows for a robust assessment. By following the detailed experimental protocols outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions in lead optimization, formulation development, and the overall advancement of their research programs.
References
-
Wikipedia. Quinoline. [Online] Available at: [Link]
-
Dziuk, B., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 863. [Online] Available at: [Link]
-
PubChem. Isoquinoline-5-boronic acid. [Online] Available at: [Link]
-
Kauffman, J. F. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Online] Available at: [Link]
- Jadhao, M. M., et al. (2012). Synthesis of new terpolymer resin-II derived from 8-hydroxyquinoline 5- sulphonic acid and oxamide with formaldehyde and its characterization. Der Pharma Chemica, 4(5), 1951-1959.
-
Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Online] Available at: [Link]
- Ishiyama, T., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 128.
-
Optima Chemical. Boronic Acid Manufacturer and Distributor. [Online] Available at: [Link]
- Domańska, U., et al. (2012). Solubility of Phenylboronic Acid and Its Derivatives in Organic Solvents.
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3410. [Online] Available at: [Link]
- Huang, H., et al. (2024). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research, 6(5).
- Al-Majedy, Y. K., et al. (2017).
-
Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Online] Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Online] Available at: [Link]
-
Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed. [Online] Available at: [Link]
-
Boron Molecular. Boronic acid esters Supplier. [Online] Available at: [Link]
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Definitive Guide: Stability & Handling of 8-Trifluoromethoxyquinoline-5-boronic Acid
Topic: Stability of 8-Trifluoromethoxyquinoline-5-boronic Acid Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The Stability Paradox
8-Trifluoromethoxyquinoline-5-boronic acid (CAS: 1072951-46-2) represents a high-value pharmacophore scaffold, combining the metabolic resilience of the quinoline core with the lipophilic, bioisosteric properties of the trifluoromethoxy (
While 5-position quinoline boronic acids are generally more robust than their 2- or 8-position counterparts (which suffer from rapid protodeboronation due to nitrogen proximity), the introduction of the electron-withdrawing
Structural & Electronic Analysis
To predict stability, we must deconstruct the molecule’s electronic push-pull systems.
The Quinoline Scaffold (C5 vs. N1)
In quinoline, the nitrogen atom (N1) is the locus of basicity. The C5 position, located on the carbocyclic ring, is electronically distinct from the pyridine-like ring.
-
Advantage: Unlike C2-boronic acids, C5-isomers are not susceptible to the rapid "facilitated protodeboronation" mechanism involving direct Lewis acid-base interaction between the Boron and Nitrogen.
-
Risk: The C5 position is susceptible to electrophilic aromatic substitution (and its reverse), making pH control critical.
The 8-Trifluoromethoxy Effect
The
-
Impact on Boron: By withdrawing electron density from the ring, the
group lowers the pKa of the boronic acid (making it more acidic). -
Stability Implication: Electron-poor aryl boronic acids are generally more stable to acid-catalyzed protodeboronation but less stable to base-catalyzed pathways (due to the stabilization of the anionic boronate intermediate).
Table 1: Physicochemical Stability Profile
| Parameter | Characteristic | Implication for Handling |
| Hybridization | Lewis acidic; avidly binds diols and water. | |
| Solid State Form | Equilibrium with Boroxine | Exists as a trimeric anhydride (boroxine) in dry conditions. |
| Hygroscopicity | High | Rapidly absorbs atmospheric water to hydrolyze boroxine. |
| Oxidative Liability | Moderate | |
| Protodeboronation | pH-Dependent | Slow at neutral pH; accelerated at pH > 10 and pH < 2. |
Mechanistic Degradation Pathways
Understanding how the molecule dies is the only way to keep it alive.
Protodeboronation (The Primary Threat)
In aqueous basic media (common in Suzuki couplings), the boronic acid forms a boronate anion. The quinoline ring, being electron-deficient, can facilitate the cleavage of the C-B bond, replacing it with a proton.
Oxidative Dealkylation
In the presence of peroxides or air (over long periods), the C-B bond is inserted by oxygen, yielding the phenol (8-trifluoromethoxy-5-hydroxyquinoline).
Visualization: Degradation Topology
The following diagram maps the kinetic competition between stable storage forms and irreversible degradation.
Figure 1: Kinetic equilibrium and irreversible sinks for 8-Trifluoromethoxyquinoline-5-boronic acid.
Experimental Protocols
Protocol A: Quantitative Stability Assessment (HPLC)
Use this protocol to validate a new batch or check solution stability before a campaign.
Materials:
-
Agilent/Waters HPLC (C18 Column).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Internal Standard: Benzophenone or Naphthalene (non-reactive).
Workflow:
-
Preparation: Dissolve 5 mg of boronic acid in 1 mL DMSO. Add 0.1 mg Internal Standard.
-
Stress Condition 1 (Neutral): Dilute 50 µL stock into 950 µL Phosphate Buffer (pH 7.4).
-
Stress Condition 2 (Basic): Dilute 50 µL stock into 950 µL Carbonate Buffer (pH 10.5) – Mimics Suzuki conditions.
-
Monitoring: Inject immediately (
) and then every hour for 12 hours. -
Analysis: Plot the Area Ratio (Boronic Acid / Internal Standard) vs. Time.
-
Pass Criteria: >95% remaining after 6 hours.
-
Fail Criteria: Appearance of quinoline peak (protodeboronation) or phenol peak (oxidation).
-
Protocol B: "Slow-Release" Suzuki Coupling
If Protocol A shows instability at basic pH, use this modified coupling strategy.
Rationale: High concentrations of base accelerate protodeboronation. This protocol buffers the pH or uses a slow-release mechanism.
-
Solvent System: Use degassed Dioxane:Water (4:1). Avoid MeOH (promotes solvolysis).
-
Base Selection: Switch from
(strong base) to (mild) or (anhydrous conditions). -
Catalyst: Use a precatalyst like XPhos Pd G2 or Pd(dppf)Cl2 that initiates rapidly, minimizing the time the boronic acid sits in the basic soup before transmetalation.
-
Stoichiometry: Use 1.5 - 2.0 equivalents of the boronic acid to account for sacrificial decomposition.
Handling & Storage Strategy
Solid State Storage
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Container: Amber glass vial with a Teflon-lined cap (prevents moisture ingress).
-
Re-drying: If the solid becomes sticky (hydrolysis), it can be gently heated to 40°C under high vacuum for 2 hours to regenerate the boroxine anhydride form.
Solution State
-
Solvent: DMSO or DMF (anhydrous).
-
Shelf-life: Use within 24 hours. Do not store in protic solvents (MeOH, EtOH) as they form hemiesters that complicate stoichiometry.
Troubleshooting Decision Tree
Use this logic flow to determine the correct derivative for your synthesis.
Figure 2: Operational decision matrix for optimizing reaction conditions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112. Link
-
Ros, A., et al. (2021).[2] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.[2] Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Methodological & Application
The Strategic Application of 8-Trifluoromethoxyquinoline-5-boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold for Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the myriad of building blocks available to medicinal chemists, 8-Trifluoromethoxyquinoline-5-boronic acid emerges as a compound of significant interest. This versatile reagent synergistically combines the pharmacologically relevant quinoline core with the advantageous physicochemical properties of a trifluoromethoxy group, all while featuring a highly adaptable boronic acid moiety for chemical elaboration.
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its aromatic, bicyclic structure provides a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[1]
The trifluoromethoxy (-OCF3) group, often considered a "super-methoxy" group, offers several advantages over a traditional methoxy substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The increased resistance of the -OCF3 group to enzymatic degradation, particularly by cytochrome P450 enzymes, often leads to an improved pharmacokinetic profile.[4]
The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the quinoline core and a wide array of aryl or heteroaryl partners, enabling the rapid generation of diverse compound libraries for biological screening.[5][7] Boronic acids themselves have also gained prominence as pharmacophores in their own right, with several FDA-approved drugs featuring this moiety.[8][9]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 8-Trifluoromethoxyquinoline-5-boronic acid in drug discovery programs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of next-generation therapeutics.
PART 1: The Synthetic Utility of 8-Trifluoromethoxyquinoline-5-boronic Acid
The primary application of 8-Trifluoromethoxyquinoline-5-boronic acid in drug discovery is as a key intermediate in the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for constructing biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Chemical Diversity
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[5][7] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of coupling partners.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of 8-Trifluoromethoxyquinoline-5-boronic acid, "Ar'-B(OH)2" in the diagram represents our building block. The "Ar-X" can be a diverse range of aryl or heteroaryl halides, allowing for the synthesis of a vast library of novel quinoline derivatives.
Plausible Synthetic Route to 8-Trifluoromethoxyquinoline-5-boronic Acid
While 8-Trifluoromethoxyquinoline-5-boronic acid is not readily commercially available, its synthesis can be envisioned from the corresponding bromo-substituted precursor, 5-Bromo-8-(trifluoromethyl)quinoline, which has been reported in chemical supplier databases.[10] A common and effective method for the synthesis of aryl boronic acids from aryl halides is the palladium-catalyzed Miyaura-Ishiyama borylation.[11]
The proposed synthetic workflow is as follows:
Figure 2: Proposed synthetic workflow for 8-Trifluoromethoxyquinoline-5-boronic acid.
PART 2: Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).
Protocol for Miyaura-Ishiyama Borylation of 5-Bromo-8-(trifluoromethyl)quinoline
This protocol describes a representative procedure for the synthesis of the pinacol ester of 8-Trifluoromethoxyquinoline-5-boronic acid.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Bromo-8-(trifluoromethyl)quinoline | 276.05 | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.74 | 0.03 | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 3.0 |
| Anhydrous 1,4-Dioxane | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-8-(trifluoromethyl)quinoline (1.0 mmol, 276 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 22 mg), and potassium acetate (3.0 mmol, 294 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 8-Trifluoromethoxyquinoline-5-boronic acid pinacol ester.
-
The pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of 8-Trifluoromethoxyquinoline-5-boronic acid (or its pinacol ester) with an aryl bromide.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| 8-Trifluoromethoxyquinoline-5-boronic acid pinacol ester | 323.13 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 1155.56 | 0.05 | 0.05 |
| 2 M Aqueous Sodium Carbonate (Na2CO3) | 105.99 | 3.0 | 3.0 |
| Toluene/Ethanol (3:1 mixture) | - | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.0 mmol) and 8-Trifluoromethoxyquinoline-5-boronic acid pinacol ester (1.2 mmol) in the toluene/ethanol solvent mixture (10 mL).
-
Add the 2 M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-100 °C) and stir under an argon atmosphere for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
PART 3: Applications in Drug Discovery - A Forward Look
The true value of 8-Trifluoromethoxyquinoline-5-boronic acid lies in its potential to generate novel chemical entities with desirable drug-like properties. The trifluoromethoxy-substituted quinoline core can be directed towards a multitude of therapeutic targets.
Anticancer Applications
The quinoline nucleus is a common feature in many anticancer agents.[11] By coupling 8-Trifluoromethoxyquinoline-5-boronic acid with various (hetero)aryl halides, medicinal chemists can synthesize libraries of compounds for screening against a range of cancer cell lines and protein kinases, which are critical targets in oncology. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of these potential drug candidates, potentially leading to improved efficacy and oral bioavailability.
Antimalarial and Anti-infective Agents
Quinoline-based drugs have a long history in the treatment of malaria.[1][12] The development of new antimalarial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. The unique electronic and steric properties of the trifluoromethoxy group could lead to novel quinoline derivatives that overcome existing resistance mechanisms. Furthermore, the quinoline scaffold has been explored for the development of antibacterial and antifungal agents.[13]
CNS-Active Compounds
The ability of the trifluoromethoxy group to increase lipophilicity can be advantageous for designing drugs that need to cross the blood-brain barrier. This opens up possibilities for developing novel treatments for neurological and psychiatric disorders.
Conclusion
8-Trifluoromethoxyquinoline-5-boronic acid is a high-value building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged quinoline scaffold, a property-enhancing trifluoromethoxy group, and a versatile boronic acid handle makes it an ideal starting point for the synthesis of diverse and innovative compound libraries. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this promising reagent in their quest for novel therapeutics. While specific examples of its application are still emerging, the foundational principles of its constituent parts strongly suggest a bright future for its role in the development of next-generation medicines.
References
- Dembitsky, V. M., & Gloriozova, T. A. (2021). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed.
- Larsen, R. D., & Corley, E. G. (2001). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. ChemicalBook.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Molecules. (2021). Synthesis of trifluoromethyl-substituted quinoline-based 1,2,3-triazole derivatives.
- Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry.
- RSC Publishing. (2024).
- RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing.
- ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Organic Chemistry Portal. (2000).
- MedChemExpress. (n.d.). 5-Quinolinylboronic acid (Quinolin-5-ylboronic). MedChemExpress.
- ResearchGate. (2019). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- MDPI. (2021). 260 quinolones for applications in medicinal chemistry: synthesis and structure. MDPI.
- AMERICAN ELEMENTS. (n.d.). 5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. AMERICAN ELEMENTS.
- ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (n.d.). Scheme 8 (a) Palladium-catalyzed borylation of aryldiazonium...
- PMC - NIH. (2016).
- PMC - NIH. (2023).
- PubMed. (2022). Palladium-Catalyzed C(sp3)
- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). Palladium‐Catalyzed 8‐Aminoquinoline‐Aided sp δ‐C−H Intramolecular Amidation/Annulation: A Route to Tricyclic Quinolones.
- MDPI. (2018).
- IJFMR. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. IJFMR.
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- Chem 115 Myers. (n.d.). The Suzuki Reaction. Chem 115 Myers.
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Application Notes and Protocols: 8-Trifluoromethoxyquinoline-5-boronic acid as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 8-Trifluoromethoxyquinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The strategic introduction of a trifluoromethoxy (-OCF₃) group at the 8-position offers a unique combination of properties beneficial for drug design. The -OCF₃ group is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the quinoline nitrogen. When coupled with a boronic acid at the 5-position, 8-trifluoromethoxyquinoline-5-boronic acid emerges as a highly valuable building block for the synthesis of novel compounds, particularly through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the synthesis, properties, and applications of 8-trifluoromethoxyquinoline-5-boronic acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. While direct literature on this specific molecule is limited, the protocols and insights presented herein are grounded in established methodologies for structurally related compounds and are intended to serve as a robust starting point for researchers.
Physicochemical and Spectroscopic Properties
Due to the absence of specific experimental data for 8-trifluoromethoxyquinoline-5-boronic acid, the following properties are estimated based on analogous compounds such as (8-methoxyquinolin-5-yl)boronic acid and various (trifluoromethoxy)phenylboronic acids.[1][2]
| Property | Estimated Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₁₀H₇BF₃NO₃ | Based on chemical structure. |
| Molecular Weight | ~259.98 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or light brown powder | Typical appearance for arylboronic acids.[1] |
| Melting Point | > 200 °C (with decomposition) | Arylboronic acids often have high melting points and can dehydrate upon heating to form boroxines. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar organic solvents. | The polar boronic acid and quinoline nitrogen contrast with the lipophilic trifluoromethoxy group and aromatic system. |
| pKa | 7.5 - 8.5 | The electron-withdrawing trifluoromethoxy group is expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8).[2] |
| ¹H NMR (DMSO-d₆) | δ ~7.5-9.0 ppm (aromatic protons), ~8.3 ppm (B(OH)₂) | Chemical shifts are influenced by the quinoline ring and trifluoromethoxy substituent. The boronic acid protons are typically broad and exchangeable. |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -58 to -60 ppm | The chemical shift is characteristic of the -OCF₃ group. |
| ¹¹B NMR (DMSO-d₆) | δ ~ 28-30 ppm | Typical for a trigonal boronic acid. |
Proposed Synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid
A plausible synthetic route to 8-trifluoromethoxyquinoline-5-boronic acid commences with the commercially available 8-hydroxyquinoline. The synthesis involves the introduction of the trifluoromethoxy group, followed by regioselective bromination and a subsequent lithiation-borylation sequence.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway to 8-trifluoromethoxyquinoline-5-boronic acid.
Step-by-Step Synthesis Protocol (Hypothetical)
Step 1: Synthesis of 8-(Trifluoromethoxy)quinoline
This step is crucial and can be challenging. Methods for the trifluoromethoxylation of phenols or heteroaromatic hydroxyl compounds can be adapted. One potential approach involves the use of a silver trifluoromethoxide reagent.[3]
-
To a solution of 8-hydroxyquinoline (1.0 equiv) in a suitable aprotic solvent (e.g., anhydrous DCM or MeCN), add a silver salt (e.g., Ag₂CO₃, 1.5 equiv).
-
Cool the mixture to 0 °C and add a source of the trifluoromethoxy group, such as Ruppert-Prakash reagent (TMSCF₃) with a fluoride source or a pre-formed trifluoromethoxide salt.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove silver salts.
-
Purify the crude product by column chromatography on silica gel to afford 8-(trifluoromethoxy)quinoline.
Step 2: Synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline
Regioselective bromination at the C5 position of the quinoline ring is anticipated due to the directing effects of the heterocyclic nitrogen and the 8-trifluoromethoxy substituent.[4]
-
Dissolve 8-(trifluoromethoxy)quinoline (1.0 equiv) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-8-(trifluoromethoxy)quinoline.
Step 3: Synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid
The final step involves a halogen-metal exchange followed by borylation.[5][6]
-
Dissolve 5-bromo-8-(trifluoromethoxy)quinoline (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
To the resulting lithium species, add triisopropyl borate (1.5 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride or 1 M HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford 8-trifluoromethoxyquinoline-5-boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
8-Trifluoromethoxyquinoline-5-boronic acid is an excellent coupling partner for the synthesis of 5-aryl- or 5-heteroaryl-8-(trifluoromethoxy)quinolines. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Key Considerations for Protocol Development
-
Catalyst System: Palladium(0) complexes are the active catalysts. Pre-catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are commonly used. The choice of ligand is crucial; phosphine ligands like triphenylphosphine (PPh₃), SPhos, or XPhos are often effective. For challenging couplings, more electron-rich and sterically hindered ligands may be necessary.
-
Base: A base is required to activate the boronic acid, facilitating transmetalation.[7] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and nature of the base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, and DMF/water. The aqueous phase is necessary for dissolving the base and activating the boronic acid.
-
Temperature: Reactions are often conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, some modern catalyst systems can facilitate coupling at lower temperatures.
-
Potential Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially at high temperatures and with prolonged reaction times.[8] Using a less aqueous solvent system or a milder base can sometimes mitigate this issue.
General Protocol for Suzuki-Miyaura Coupling
Reactants:
-
8-Trifluoromethoxyquinoline-5-boronic acid (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (or triflate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., dioxane/water 4:1)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), 8-trifluoromethoxyquinoline-5-boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst- Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄)- Increase the reaction temperature |
| Significant Protodeboronation | - High temperature- Prolonged reaction time- Excess water in the solvent system | - Lower the reaction temperature and monitor closely- Use a more active catalyst to shorten the reaction time- Reduce the proportion of water in the solvent mixture |
| Formation of Homocoupled Byproducts | - Oxygen contamination- Inefficient transmetalation | - Ensure the reaction is thoroughly degassed- Use a different ligand or base to promote transmetalation |
Conclusion
8-Trifluoromethoxyquinoline-5-boronic acid represents a promising and highly versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive scaffold for modulating the biological activity and pharmacokinetic profiles of target molecules. The protocols and insights provided in this guide, while based on established principles for related compounds, offer a solid foundation for researchers to successfully employ this valuable synthetic intermediate.
References
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- Wolan, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- T. D. T. et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308-13310.
-
Caming Pharmaceutical Ltd. (n.d.). 8-Quinolineboronicacid CAS 86-58-8. Retrieved from [Link]
- Al-Masri, Z., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Wolan, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Wolan, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 841.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
AOBChem. (n.d.). (8-Methoxyquinolin-5-yl)boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
- Blakemore, D. C., et al. (2018). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Chemistry – A European Journal, 24(53), 14224-14234.
- Bellina, F., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
- Wolan, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Aggarwal, V. K., & Leonori, D. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer.
- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
- Bellina, F., et al. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
- Wolan, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). Attempts for lithiation-borylation sequence by bromine-lithium permutation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign.
- Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- T. D. T. et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308-13310.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
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Optimizing Suzuki-Miyaura Cross-Coupling of Quinolines: A Guide to Solvent Effects and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful tool is frequently employed in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3][4] For drug development professionals, the quinoline scaffold is of particular interest due to its presence in a wide array of bioactive molecules.[3] However, the successful Suzuki coupling of quinoline derivatives is not merely a matter of mixing reagents; it is a nuanced process where the choice of solvent plays a pivotal, and often underestimated, role.[5][6]
This guide provides an in-depth exploration of the solvent effects in the Suzuki coupling of quinoline derivatives. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of how solvents influence this critical transformation. By understanding the "why" behind experimental choices, researchers can troubleshoot challenging reactions, optimize yields, and develop robust synthetic routes for novel quinoline-based therapeutics.
The Mechanistic Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The solvent is not a passive medium but an active participant that can significantly influence the rate and outcome of each step: oxidative addition, transmetalation, and reductive elimination.[5][6]
Oxidative Addition
The cycle commences with the oxidative addition of the quinoline halide to a Pd(0) complex.[7] The polarity of the solvent can impact the energetics of this step.[8] More polar solvents can stabilize the resulting charged Pd(II) intermediate, potentially accelerating the reaction.[8][9]
Transmetalation
Transmetalation, the transfer of the organic group from the boron reagent to the palladium center, is often the rate-determining step and is highly sensitive to the solvent system.[7][10] This step typically requires the activation of the organoboron compound by a base.[11] The solvent's ability to dissolve the inorganic base and the organoboron species is crucial.[5]
Protic solvents, particularly water, can play a multifaceted role. Trace amounts of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of a more reactive boronate species.[9] For nitrogen-containing heterocycles like quinolines, aqueous solvent mixtures, such as dioxane/water or THF/water, are frequently employed to enhance reaction rates and yields.[5][12] The presence of water can also influence the equilibrium between the palladium halide and palladium hydroxo complexes, with the latter showing high reactivity towards boronic acids.[10]
Reductive Elimination
In the final step, the two organic partners are reductively eliminated from the palladium center, forming the desired biarylquinoline and regenerating the Pd(0) catalyst.[7] The solvent can influence the stability of the diorganopalladium(II) intermediate and the rate of this final bond-forming step.
Visualizing the Catalytic Cycle and Solvent Influence
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- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis of Biaryl Compounds Using 8-Trifluoromethoxyquinoline-5-boronic Acid
For: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of Biarylquinolines
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its presence in a molecule can induce conformational rigidity, enhance binding affinity to biological targets, and modulate electronic properties. When integrated with the quinoline scaffold—a privileged N-containing heterocycle renowned for its broad spectrum of pharmacological activities—the resulting biarylquinoline structures are of significant interest for drug discovery.[2][3][4] Quinoline-based compounds have demonstrated efficacy as antimalarial, antibacterial, antiviral, and anticancer agents.[2][4]
This guide introduces a specialized building block, 8-Trifluoromethoxyquinoline-5-boronic acid , for the synthesis of novel biarylquinolines via the Suzuki-Miyaura cross-coupling reaction.[5][6] The strategic placement of the trifluoromethoxy (-OCF3) group at the 8-position offers a unique modulation of the electronic and lipophilic properties of the resulting compounds, a critical aspect in tuning pharmacokinetic and pharmacodynamic profiles.
Reagent Profile: 8-Trifluoromethoxyquinoline-5-boronic Acid
Structure:
Key Structural Attributes and Their Mechanistic Implications:
-
Quinoline Core: A bicyclic aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry.[3]
-
Boronic Acid at C5: The boronic acid group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a new carbon-carbon bond.[6]
-
Trifluoromethoxy (-OCF3) Group at C8: This powerful electron-withdrawing group significantly influences the electronic properties of the quinoline ring. Its presence can impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, the -OCF3 group is a valuable substituent in drug design for its ability to enhance metabolic stability and membrane permeability.
Predicted Reactivity:
The electron-deficient nature of the 8-trifluoromethoxyquinoline moiety may lead to a slower rate of transmetalation compared to electron-rich aryl boronic acids.[7] However, this can be advantageous in minimizing side reactions like protodeboronation, a common issue with heteroaryl boronic acids.[8][9] Careful selection of the palladium catalyst, ligand, and base will be crucial for achieving high coupling efficiency.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[1][5][6] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][10][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.[10][12]
Below is a visualization of the catalytic cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Trifluoromethoxyquinoline-5-boronic Acid with Aryl Bromides
This protocol provides a robust starting point for the coupling of 8-trifluoromethoxyquinoline-5-boronic acid with a range of aryl bromides.
Materials:
-
8-Trifluoromethoxyquinoline-5-boronic acid
-
Aryl bromide
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/oil bath
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 8-trifluoromethoxyquinoline-5-boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the vessel.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1 M.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 8-trifluoromethoxyquinoline-5-boronic acid (1.2 eq), the aryl bromide (1.0 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the temperature to 120 °C and the reaction time to 15-45 minutes.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation and Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table provides a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (For Electron-Deficient Partners) | Condition C (For Hindered Partners) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | SPhos | XPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature | 80-100 °C | 100-110 °C | 90-110 °C |
Troubleshooting Common Issues:
-
Low Yield: Consider increasing the catalyst loading, using a more active ligand (e.g., SPhos, XPhos), or switching to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[13] Microwave heating can also improve yields.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents, a milder base (e.g., K₂CO₃), or by using the boronic ester form of the reagent.[8][9]
-
Homocoupling: The formation of symmetrical biaryls from the boronic acid can occur.[14] This can sometimes be suppressed by adjusting the stoichiometry of the reactants or by using a different palladium source.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using 8-trifluoromethoxyquinoline-5-boronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Development
Biarylquinolines synthesized from 8-trifluoromethoxyquinoline-5-boronic acid are promising candidates for a variety of therapeutic areas. The quinoline core is a well-established pharmacophore, and the biaryl extension allows for the exploration of new chemical space and interactions with biological targets.[2][3][15] The trifluoromethoxy group can enhance drug-like properties, making these compounds particularly attractive for lead optimization programs. Potential applications include the development of novel kinase inhibitors, antiviral agents, and modulators of protein-protein interactions.
References
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- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers.
- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
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preparation of fluorescent probes from quinoline boronic acids
The quinoline boronic acid platform represents a highly versatile and tunable system for the development of fluorescent probes. Through rational design and robust synthetic strategies like the Suzuki-Miyaura coupling, researchers can create probes with tailored photophysical properties for specific applications. [7]The protocols and principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these powerful molecular tools, paving the way for new discoveries in bio-imaging, diagnostics, and pharmaceutical research. [1][9]
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-
Kim, D., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]
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Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Institutes of Health. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2001). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. PubMed. [Link]
-
Kumar, R., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing. [Link]
-
Bano, F., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]
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Various Authors. (2018). Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
O'Meally, D. (2019). Quinoline Series: Synthesis. openlabnotebooks.org. [Link]
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Firdaus, F., et al. (2019). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. [Link]
-
She, M., et al. (2017). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. ACS Publications. [Link]
-
Various Authors. (2021). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Semantics Scholar. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Zannikou, M., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. University of Portsmouth Research Portal. [Link]
-
Kao, C-L., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]
-
Wu, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
Nishida, S., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI. [Link]
-
Wu, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]
-
Various Authors. (2018). recent-development-of-boronic-acid-based-fluorescent-sensors. Ask this paper | Bohrium. [Link]
-
Miki, K., et al. (2021). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. [Link]
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- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
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- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of Heterocycles Using 8-Trifluoromethoxyquinoline-5-boronic acid for Accelerated Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Quinoline Moieties
In the landscape of modern medicinal chemistry, the quinoline scaffold is a well-established "privileged structure," forming the core of numerous FDA-approved therapeutics.[1][2][3] Its rigid bicyclic system provides a defined vector for substituent placement, enabling precise interactions with biological targets. The strategic incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) moiety, has become a cornerstone of rational drug design. The -OCF₃ group offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including improved membrane permeability and binding affinity.[4][5]
This application note provides a detailed guide to the functionalization of diverse heterocyclic systems using 8-trifluoromethoxyquinoline-5-boronic acid. This key building block serves as a powerful tool for introducing the desirable 8-trifluoromethoxyquinoline motif into target molecules. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[6][7][8] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the characterization of the resulting functionalized heterocycles.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is the cornerstone of modern cross-coupling chemistry, enabling the formation of a C-C bond between an organoboron compound and an organohalide.[9][10][11] Its success lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and palladium catalysts. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][12][13]
The Catalytic Cycle Explained:
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halogen bond (C-X) of the heterocyclic coupling partner. This step is often rate-determining and results in a square planar Pd(II) complex.[8] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the quinoline group to the Pd(II) center, displacing a halide ligand.[7][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. For this to occur, the two organic groups must be positioned cis to each other. The complex may undergo cis-trans isomerization to achieve the correct geometry. The C-C bond is then formed, yielding the desired functionalized heterocycle and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Functionalized Pyrimidine
This section provides a representative protocol for the coupling of 2-chloro-4-methylpyrimidine with 8-trifluoromethoxyquinoline-5-boronic acid.
Materials and Reagents
-
Heterocycle: 2-chloro-4-methylpyrimidine (1.0 eq)
-
Boronic Acid: 8-trifluoromethoxyquinoline-5-boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (0.03 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (4:1 ratio, degassed)
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating block/oil bath, inert atmosphere (Nitrogen or Argon), rotary evaporator, flash chromatography system.
Causality Behind Experimental Choices:
-
Boronic Acid Stoichiometry (1.2 eq): A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation, a common side reaction where the boronic acid is hydrolyzed.[12]
-
Catalyst Selection (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[14] The dppf ligand is a bulky, electron-rich ferrocene-based phosphine that promotes both oxidative addition and reductive elimination, making it highly effective for cross-coupling reactions involving heteroaryl chlorides.[6]
-
Base (K₂CO₃): A moderately strong inorganic base is required to form the reactive boronate species without causing degradation of sensitive functional groups.[9] It is crucial to use an anhydrous base to minimize unwanted side reactions.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is often optimal. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the boronate complex.[12] Degassing the solvents by sparging with an inert gas is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Reaction Procedure
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methylpyrimidine (e.g., 1 mmol, 128.5 mg), 8-trifluoromethoxyquinoline-5-boronic acid (1.2 mmol, 310.9 mg), Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 mmol, 24.5 mg), and anhydrous K₂CO₃ (3.0 mmol, 414.6 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously overnight (typically 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[15][16]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) is a common starting point for elution. The optimal solvent system should be determined by TLC analysis of the crude material.
-
Outcome: The purified fractions are combined and concentrated to yield the final product, 2-(8-(trifluoromethoxy)quinolin-5-yl)-4-methylpyrimidine, as a solid.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
The following table summarizes the expected data for the product.
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both the pyrimidine and quinoline rings. The chemical shifts will be influenced by the electronic nature of the rings and the -OCF₃ group. Expect characteristic aromatic proton signals in the δ 7.0-9.0 ppm range. The methyl group on the pyrimidine will appear as a singlet around δ 2.5 ppm. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms (J ≈ 250-260 Hz). |
| ¹⁹F NMR | A single sharp resonance for the -OCF₃ group, typically around δ -58 to -60 ppm (relative to CFCl₃). This is a definitive confirmation of the trifluoromethoxy group's presence. |
| FTIR | Characteristic C-F stretching vibrations in the 1100-1300 cm⁻¹ region. C=N and C=C stretching vibrations for the aromatic rings will be observed in the 1400-1650 cm⁻¹ range.[17] |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum will show the molecular ion peak corresponding to the exact calculated mass of the product, confirming its elemental composition. |
Conclusion and Future Applications
The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable method for the functionalization of heterocycles with 8-trifluoromethoxyquinoline-5-boronic acid. The protocol described herein is robust and can be adapted for a wide range of heterocyclic halides. The resulting products, which incorporate the valuable trifluoromethoxyquinoline moiety, are prime candidates for screening in drug discovery programs, particularly in oncology, neurology, and infectious diseases, where quinoline-based compounds have shown significant promise.[3][5] The strategic use of this building block allows for the rapid generation of novel chemical entities with potentially enhanced pharmacological properties, thereby accelerating the drug development pipeline.
References
- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with....
- Chem-Impex. (n.d.). (8-Methoxyquinolin-5-yl)boronic acid.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic....
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.
- ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline....
- NIH. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- (2025). Role of palladium catalyst in cross-coupling reactions.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. nobelprize.org [nobelprize.org]
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- 13. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis Using 8-Trifluoromethoxyquinoline-5-boronic acid
Executive Summary
This guide details the scale-up parameters for utilizing 8-Trifluoromethoxyquinoline-5-boronic acid (Reagent 1 ) in pharmaceutical manufacturing. The 8-trifluoromethoxy (
This protocol establishes a self-validating workflow using Buchwald-type precatalysts and biphasic solvent systems to ensure >95% conversion and <50 ppm residual metal content on multigram to kilogram scales.
Chemical Context & Critical Quality Attributes (CQAs)
The Reagent Profile[1][2]
-
Compound: 8-Trifluoromethoxyquinoline-5-boronic acid
-
Role: Nucleophilic partner in Suzuki-Miyaura cross-coupling.
-
Key Challenge: The C5 position of quinoline is susceptible to protodeboronation (hydrolysis of the C-B bond), a side reaction accelerated by basic conditions and the electron-withdrawing nature of the 8-
group.
Critical Quality Attributes
Before initiating scale-up, the raw material must be characterized for the following:
| Attribute | Specification | Rationale |
| Boroxine Content | Known Ratio | Boronic acids exist in equilibrium with their cyclic anhydride (boroxine). Stoichiometry calculations must account for this to avoid under-dosing the nucleophile. |
| Purity (HPLC) | >97.0% a/a | Impurities (e.g., de-boronated quinoline) are difficult to purge downstream. |
| Halide Content | <0.5% | Residual halides from the synthesis of the boronic acid can poison high-activity Pd catalysts. |
Scale-Up Protocol: Suzuki-Miyaura Coupling
Reaction Strategy
To mitigate catalyst poisoning by the quinoline nitrogen, we utilize bulky biaryl phosphine ligands (e.g., XPhos or SPhos). These ligands create a steric wall that prevents the heterocycle from binding to the Pd center, ensuring the catalytic cycle remains active.
Materials & Stoichiometry[1]
-
Limiting Reagent: Aryl/Heteroaryl Halide (1.0 equiv)
-
Boronic Acid (1): 1.2 – 1.3 equiv (Adjusted for boroxine content)
-
Catalyst: XPhos Pd G3 or G4 (0.5 – 2.0 mol%)
-
Why: Precatalysts initiate rapidly, reducing the induction period where protodeboronation competes with transmetalation.
-
-
Base:
(2.0 – 3.0 equiv)-
Why: A weaker base than hydroxide/alkoxides, minimizing base-catalyzed protodeboronation while sufficiently activating the boronic acid.
-
-
Solvent: Toluene : Water (4:1 v/v) or 1,4-Dioxane : Water (4:1 v/v)
-
Why: Biphasic systems solubilize inorganic salts (aqueous phase) and organic reactants (organic phase), facilitating interfacial transfer without saturating the organic phase with base.
-
Step-by-Step Procedure (100g Scale Basis)
Step 1: Reactor Preparation
-
Charge a 2L jacketed reactor with the Aryl Halide (1.0 equiv) and 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv).
-
Add XPhos Pd G3 (1.0 mol%).
-
Note: Solids are added first to minimize solvent manipulation.
-
-
Seal the reactor and perform three Vacuum/Nitrogen purge cycles to remove
.-
Critical: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
Step 2: Solvent & Base Addition
-
In a separate vessel, sparge Toluene and Water with nitrogen for 30 minutes.
-
Dissolve
(2.5 equiv) in the degassed water. -
Transfer the Toluene to the main reactor via cannula/pressure transfer.
-
Start agitation (300 RPM).
-
Add the aqueous base solution. The mixture will be biphasic.[1]
Step 3: Reaction & IPC
-
Heat the internal temperature to 80°C .
-
In-Process Control (IPC) 1: Sample at 1 hour.
-
Target: >80% conversion.
-
Check: If protodeboronation product (8-trifluoromethoxyquinoline) >5%, lower temperature to 65°C and increase catalyst loading by 0.2 mol%.
-
-
Continue heating until aryl halide is <0.5% (typically 2-4 hours).
Step 4: Work-Up & Scavenging
-
Cool to 20°C.
-
Separate phases. Retain the organic layer.
-
Wash the organic layer with 10% brine.
-
Metal Scavenging: Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at 10 wt% relative to the theoretical product mass. Stir at 50°C for 2 hours.
-
Validation: This step typically reduces Pd from ~500 ppm to <20 ppm.
-
-
Filter through a pad of Celite to remove the scavenger.
-
Concentrate and crystallize (solvent dependent).
Visualization of Workflows
Process Flow Diagram
The following diagram illustrates the critical path and decision gates for the synthesis.
Figure 1: Decision-gated workflow for the scale-up of Suzuki couplings involving labile boronic acids.
Mechanistic Causality & Failure Modes
Understanding why the reaction fails is crucial for troubleshooting. The diagram below highlights the competition between the productive cycle and the destructive protodeboronation pathway.
Figure 2: Kinetic competition between productive coupling and protodeboronation/poisoning pathways.
Troubleshooting & Risk Mitigation
| Failure Mode | Indicator | Root Cause | Corrective Action |
| Stalled Conversion | IPC shows <50% product, SM remaining. | Catalyst deactivation via N-coordination. | Switch to XPhos or SPhos Pd G3. Ensure solvent is thoroughly degassed. |
| High Protodeboronation | Presence of 8-trifluoromethoxyquinoline (>10%). | Reaction temp too high or base too strong. | Switch base from |
| Homocoupling | Presence of Ar-Ar dimer. | Oxygen ingress.[1] | Verify inert atmosphere. Check seal integrity. |
| Residual Palladium | Final product is grey/brown or fails heavy metal spec. | Inefficient scavenging. | Use SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica. Avoid charcoal (often ineffective for complexed Pd). |
References
-
Fluorine in Medicinal Chemistry: Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014).[2][3] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]
-
Mechanistic Insight on Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Buchwald-Hartwig Catalyst Systems (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Scale-Up of Heterocyclic Boronic Acids: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[4][5] Chemical Reviews, 116(5), 3236–3413. [Link]
-
Trifluoromethoxy Group Properties: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[2] Trifluoromethoxy aromatics: synthesis and properties. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
Sources
experimental procedure for cross-coupling with 8-Trifluoromethoxyquinoline-5-boronic acid
Document Type: Application Note & Experimental Protocol Version: 2.1 (2025) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary
The 8-Trifluoromethoxyquinoline-5-boronic acid scaffold represents a high-value pharmacophore in modern drug discovery. The 8-position substitution on the quinoline ring, particularly with a trifluoromethoxy (
This guide provides an optimized, field-proven framework for coupling 8-Trifluoromethoxyquinoline-5-boronic acid with diverse aryl and heteroaryl halides. We prioritize catalyst systems that operate under mild conditions to preserve the boronate species while ensuring high turnover frequencies.
Chemical Profile & Mechanistic Considerations
Physiochemical Properties
| Property | Specification |
| Chemical Name | 8-(Trifluoromethoxy)quinoline-5-boronic acid |
| Molecular Weight | 257.0 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |
| Stability | Hygroscopic; prone to protodeboronation in hot aqueous base |
Mechanistic Challenges
-
Protodeboronation: The 5-position of quinoline is electron-rich relative to the 2/4 positions but still susceptible to hydrolytic C-B bond cleavage, especially when the ring is further deactivated by the electron-withdrawing
group at the 8-position. High temperatures (>100°C) and strong aqueous bases (NaOH) often lead to the formation of the hydro-deboronated byproduct (8-trifluoromethoxyquinoline). -
Transmetallation Efficiency: The steric environment of the 5-position, combined with the potential for nitrogen coordination to palladium, necessitates bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition and accelerate transmetallation.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Recommended for initial screening against aryl bromides and iodides.
Reagents:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
· CH Cl ) -
Base: Potassium Carbonate (K
CO )[1] -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol), 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl
(5 mol%), and K CO (3.0 equiv). -
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
React: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 90°C to minimize deboronation.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Recommended for heteroaryl chlorides, sterically hindered partners, or if Protocol A fails due to protodeboronation.
Reagents:
-
Precatalyst: XPhos Pd G3 (or SPhos Pd G3 for sterically demanding halides)
-
Base: Potassium Phosphate Tribasic (K
PO ) -
Solvent: THF / Water (10:1 v/v) or Toluene / Water (10:1 v/v)
Procedure:
-
Charge: Add aryl halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2–4 mol%) to the vessel.
-
Base Addition: Add K
PO (2.0 equiv). Tip: Use finely ground anhydrous base for better reproducibility. -
Inert & Solvate: Purge with Argon. Add degassed THF (0.1 M concentration relative to halide) and degassed water.
-
React: Stir vigorously at 60°C . The active Pd(0) species is generated rapidly, allowing the reaction to proceed at lower temperatures, preserving the sensitive boronic acid.
-
Monitor: Check LCMS at 1 hour. Most reactions complete within 2–4 hours.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow for setting up the reaction, highlighting critical decision points for inert atmosphere handling and temperature control.
Figure 1: Standardized workflow for Suzuki-Miyaura coupling of sensitive heteroaryl boronic acids.
Troubleshooting & Optimization Logic
When yields are low, the root cause is often a competition between the productive cross-coupling cycle and the destructive protodeboronation pathway. Use this logic tree to diagnose and fix issues.
Figure 2: Decision matrix for optimizing reaction conditions based on LCMS byproduct analysis.
Safety & Handling (MSDS Highlights)
-
Hazard Identification: Boronic acids are generally low toxicity but can be respiratory irritants. The trifluoromethoxy group implies potential fluorinated metabolic byproducts; handle in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents.
-
Waste Disposal: Palladium-contaminated waste must be segregated. Aqueous waste containing fluorinated compounds should be treated according to local environmental regulations (PFAS/fluorinated organic considerations).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Application Note: Quinoline Derivatives as Broad-Spectrum Antiviral Agents
Abstract
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic properties and ability to engage diverse biological targets. While historically synonymous with antimalarials (e.g., chloroquine), modern quinoline derivatives have evolved into potent antivirals targeting HIV integrase , viral proteases (Mpro/PLpro) , and host-factor pathways like Dihydroorotate Dehydrogenase (DHODH) . This application note provides a technical roadmap for the rational design, mechanistic validation, and screening of quinoline-based antivirals, moving beyond lysosomotropic effects to specific molecular targeting.
Part 1: Chemical Space & Structure-Activity Relationship (SAR)
The antiviral efficacy of quinoline derivatives is governed by specific substitutions that dictate target affinity and solubility. Modern SAR studies emphasize three critical regions:
-
C-4 Position (The "Warhead" Anchor):
-
Carboxylic Acids: Essential for HIV Integrase inhibitors (e.g., Elvitegravir derivatives) to chelate the Mg
ions in the enzyme's active site. -
Amides/Hydrazides: Often enhance affinity for SARS-CoV-2 Mpro by forming hydrogen bonds with the Cys-His catalytic dyad.
-
-
C-2 Position (Selectivity Gate):
-
Bulky aryl or biaryl ether groups (e.g., in DHODH inhibitors like Brequinar analogs) occupy hydrophobic pockets, crucial for potency against RNA viruses (Influenza, Ebola).
-
-
C-6/C-7 Positions (Electronic Tuning):
-
Electron-withdrawing groups (F, Cl, CF
) at C-6 modulate the pKa of the ring nitrogen and improve metabolic stability against CYP450 oxidation.
-
Figure 1: Quinoline SAR & Functionalization Map
Caption: Functionalization strategy for quinoline derivatives. C-4 and C-2 modifications drive specific target engagement, while C-6/7 optimize pharmacokinetics.
Part 2: Mechanism of Action (MOA)
Quinoline derivatives exhibit a polypharmacological profile. Researchers must distinguish between non-specific effects and targeted inhibition.
Host-Targeting: DHODH Inhibition
Newer quinoline analogs (e.g., Brequinar analogs , Compound S416 ) inhibit Dihydroorotate Dehydrogenase (DHODH).
-
Mechanism: DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis.
-
Effect: Depletes the intracellular pool of UMP/CTP. Rapidly dividing viruses (Influenza, SARS-CoV-2) are starved of nucleotides for RNA synthesis, while host cells survive via the salvage pathway.
Direct Viral Targeting: HIV Integrase & Mpro
-
HIV: Quinoline-3-carboxylic acids (e.g., Elvitegravir) inhibit the strand transfer reaction by chelating divalent metal ions (Mg
/Mn ) in the integrase active site. -
SARS-CoV-2: Novel quinolines bind the substrate-binding pocket of the Main Protease (Mpro), preventing polyprotein processing.
Figure 2: Multi-Stage Antiviral Intervention
Caption: Quinoline derivatives intervene at multiple stages: entry (pH modulation), replication (DHODH/nucleotide starvation), and integration (Integrase inhibition).[1]
Part 3: Experimental Protocols
Protocol A: High-Throughput CPE Reduction Assay
Objective: Determine the EC
-
Seeding: Plate host cells (e.g., Vero E6) at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO . -
Compound Preparation:
-
Dissolve quinoline derivatives in DMSO (10 mM stock).
-
Prepare 8-point serial dilutions (1:3) in assay media. Final DMSO < 0.5%.
-
-
Infection:
-
Remove media. Add virus at MOI 0.01 (for multi-cycle replication assays) or MOI 0.1 (for single-cycle).
-
Note: Low MOI is critical to detect inhibition of spread; High MOI detects entry/early stage inhibition.
-
-
Treatment: Immediately add compound dilutions to infected wells. Include:
-
Cell Control (CC): Uninfected, Untreated.
-
Virus Control (VC): Infected, Vehicle (DMSO) only.
-
-
Incubation: 48–72 hours (until VC shows >80% CPE).
-
Readout:
-
Add 20 µL MTS or CellTiter-Glo reagent.
-
Measure Absorbance (490 nm) or Luminescence.
-
-
Analysis:
Protocol B: Time-of-Addition (TOA) Assay
Objective: Pinpoint the specific stage of the viral lifecycle inhibited by the quinoline derivative.
-
Synchronization: Infect cells at 4°C for 1 hour (allows binding but not entry).
-
Wash: Remove unbound virus with cold PBS.
-
Treatment Regimens:
-
(-1h) Pre-treatment: Compound added 1h before infection (Targets: Host factors/Entry receptors).
-
(0h) Co-treatment: Compound added during infection (Targets: Entry/Fusion).
-
(+2h, +4h, +6h) Post-treatment: Compound added at intervals after temperature shift to 37°C (Targets: Replication, Integration, Assembly).
-
-
Harvest: Collect supernatant at 24h p.i. and quantify viral titer via plaque assay or qPCR.
Part 4: Data Analysis & Interpretation
Successful candidates must demonstrate a high Selectivity Index (SI). A compound with high potency but high toxicity is a "false positive" often caused by lysosomal swelling or phospholipidosis.
Table 1: Interpretation of Quinoline Antiviral Data
| Parameter | Definition | Target Criteria | Interpretation |
| EC | Concentration inhibiting 50% viral replication | < 1.0 µM | Lower is better. >10 µM is generally considered inactive for lead development. |
| CC | Concentration killing 50% of host cells | > 50 µM | Higher is better. Low CC |
| SI | Selectivity Index (CC | > 10 (Screening)> 50 (Lead) | Critical Metric. SI < 5 suggests the antiviral effect is likely due to host cell poisoning. |
Validation Check: If your quinoline derivative shows an EC
References
-
Kaur, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Link
-
Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell. Link
-
Sato, M., et al. (2006). Quinolone carboxylic acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry. Link
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. Link
-
Ferreira, A.C., et al. (2021). Beyond Chloroquine: Quinoline Derivatives as Broad-Spectrum Antivirals. Viruses. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 8-Trifluoromethoxyquinoline-5-boronic Acid Coupling
Ticket ID: #SUZUKI-8OCF3-QUIN Subject: Failed Suzuki Coupling / Low Conversion / Protodeboronation Status: CRITICAL - Substrate Instability Detected
Executive Summary: The "Double Trouble" Substrate
You are encountering failure because 8-Trifluoromethoxyquinoline-5-boronic acid is a "privileged" but notoriously difficult substrate. It presents two simultaneous competing failure modes that standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) cannot overcome.
-
Rapid Protodeboronation: The 5-position of the quinoline ring is electronically linked to the nitrogen. The 8-OCF3 group (strong
inductive effect) withdraws electron density, making the ring electron-deficient. Paradoxically, this accelerates the hydrolytic cleavage of the C-B bond under basic aqueous conditions, converting your expensive starting material into 8-trifluoromethoxyquinoline (H-substituted byproduct) before it can couple. -
Catalyst Poisoning: The quinoline nitrogen is a potent ligand. It coordinates to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle (formation of inactive Pd-N complexes).
Diagnostic Workflow: Identify Your Failure Mode
Before attempting a fix, confirm which mechanism is killing your reaction using this decision matrix.
Symptom Checker
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Starting Boronic Acid is GONE. Mass corresponds to Substrate - B(OH)2 + H. | Protodeboronation | Base/Water concentration is too high; Reaction is too slow. |
| Starting Boronic Acid REMAINS. No product, no byproduct. | Catalyst Poisoning | Pd is stuck on the Quinoline Nitrogen; Oxidative addition failed. |
| Homocoupling of Electrophile. | Transmetallation Failure | Boronic acid is not activating or Pd is dying. |
Visual Troubleshooting Tree
Figure 1: Decision tree for diagnosing Suzuki coupling failures with heterocyclic boronic acids.
The Solution: "Outrun" the Decomposition
To succeed, you must accelerate the catalytic cycle (specifically transmetallation) so that cross-coupling occurs faster than the protodeboronation.
Optimization Matrix
| Parameter | Standard (AVOID) | Optimized (RECOMMENDED) | Why? |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | XPhos Pd G3 or SPhos Pd G3 | Bulky Buchwald ligands prevent N-coordination and speed up oxidative addition. G3 precatalysts ensure immediate Pd(0) release. |
| Base | Na2CO3 or K2CO3 | K3PO4 (Tribasic) or CsF | Phosphate is milder and buffers pH. Fluoride activates boronic acids without high basicity (anhydrous route). |
| Solvent | DMF/Water or Dioxane/Water | THF (dry) or 1,4-Dioxane (dry) | Water is the proton source for deboronation. Minimize it. |
| Temperature | 80-100°C | 40-60°C | High heat accelerates deboronation exponentially. Active catalysts allow lower temps. |
Detailed Protocol: The "Gold Standard" Fix
This protocol uses Buchwald Precatalysts to ensure rapid turnover and Potassium Phosphate to minimize hydrolytic stress.
Reagents
-
Electrophile (Aryl Halide): 1.0 equiv[1]
-
Boronic Acid: 8-Trifluoromethoxyquinoline-5-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K3PO4 (0.5 M aqueous solution) OR K3PO4 (solid, finely ground)
-
Solvent: THF (degassed)
Step-by-Step Procedure
-
Charge Solids: In a vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and phenol formation.
-
Solvent Addition: Add degassed THF via syringe. Concentration should be roughly 0.1 M - 0.2 M with respect to the halide.
-
Base Addition:
-
Option A (Standard): Add degassed 0.5 M K3PO4 (2.0 equiv). Ratio of THF:Water should be at least 4:1 or 10:1.
-
Option B (Strict Anhydrous): If Option A fails, use solid anhydrous K3PO4 (3.0 equiv) and add 1-2 drops of water (just enough to activate the boronic acid surface) or use CsF (3.0 equiv) in dry solvent.
-
-
Reaction: Stir vigorously at 45 °C . Monitor by LCMS at 30 minutes.
-
Note: If the reaction is not complete in 2 hours, adding more time usually won't help (the boronic acid is likely dead). Add a second portion of boronic acid (0.5 equiv) if the catalyst is still active.
-
Deep Dive: Why is this happening? (The Mechanism)
Understanding the failure helps you predict future issues. The 8-OCF3 group is the culprit.
The Protodeboronation Pathway
The electron-withdrawing nature of the OCF3 group (
Figure 2: Mechanism of base-catalyzed protodeboronation in electron-deficient heterocycles.
The XPhos ligand creates a "pocket" around the Palladium. This steric bulk prevents the Quinoline Nitrogen from binding to the Pd (solving the poisoning) and accelerates the Transmetallation step, allowing the Pd to "grab" the organic group from the Boron before the water can protonate it.
FAQ: Common User Questions
Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and you should. Boronic esters (Bpin) are significantly more stable towards protodeboronation than the free acids. If you can source or synthesize the 8-OCF3-quinoline-5-Bpin, your yields will likely double. Alternatively, use MIDA boronates , which slowly release the active boronic acid, keeping the concentration low and minimizing decomposition.
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) nanoparticles are black. However, if it turns black and conversion stops, your catalyst has precipitated ("crashed out"). This suggests your ligand is not stabilizing the Pd well enough. Switch to SPhos or XPhos which stabilize Pd(0) in solution better than PPh3.
Q: Can I use microwave heating? A: Use with caution. While microwaves speed up the coupling, they also supercharge the protodeboronation rate. If you use microwave, use a "flash" protocol: High temp (100°C) for a very short time (5-10 mins) with a high-activity catalyst (Pd-G3/G4).
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78–86.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Guide: 8-Trifluoromethoxyquinoline-5-boronic acid Coupling
Ticket ID: TS-SUZUKI-Q5B-OCF3 Status: Open Subject: Troubleshooting low yields/decomposition in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
The Problem: Coupling 8-Trifluoromethoxyquinoline-5-boronic acid is notoriously difficult. Users typically observe low conversion, substantial starting halide remaining, and the formation of 8-trifluoromethoxyquinoline (the protodeboronated byproduct).
The Science (Why it fails): This substrate presents a "perfect storm" of instability factors:
-
Heterocyclic Instability: 5-Quinoline boronic acids are inherently prone to C-B bond cleavage.
-
Electronic Destabilization: The -OCF3 group at C8 is a strong electron-withdrawing group (EWG). In the presence of base (required for Suzuki coupling), this EWG stabilizes the transient carbanion intermediate formed during protodeboronation , accelerating the destruction of your reagent before it can transmetalate to Palladium.
-
Catalyst Poisoning: The quinoline nitrogen (N1) is a Lewis base that can coordinate to the Palladium center (
), displacing ligands and deactivating the catalyst.
Diagnostic Module: What is killing your reaction?
Before changing reagents, identify the failure mode by analyzing your crude LC-MS/NMR data.
| Observation | Diagnosis | Immediate Action |
| Byproduct: 8-Trifluoromethoxyquinoline (Mass = M-B(OH)2 + H) | Protodeboronation (Major Issue). The base is attacking the Boron, and water is protonating the C-B bond. | Switch to anhydrous base or MIDA boronate (See Protocol B). |
| Byproduct: Homocoupling of the Electrophile (Ar-Ar) | Slow Transmetalation. The boronic acid is not entering the catalytic cycle fast enough. | Increase catalyst loading; Switch to SPhos/XPhos ligands. |
| Observation: Reaction stalls after 1 hour; Black precipitate forms. | Catalyst Deactivation. The Quinoline N is binding to Pd, causing "Pd black" precipitation. | Use Pre-catalysts (e.g., XPhos Pd G3) to ensure ligation. |
Solution Matrix & Protocols
Protocol A: The "Buchwald" Optimization (High Success Rate)
Best for: Rapid optimization without synthesizing new precursors.
The Logic:
-
Ligand: XPhos or SPhos are bulky. They create a "steric wall" that prevents the Quinoline Nitrogen from binding to the Pd center. They are also electron-rich, speeding up the catalytic cycle.
-
Base: K3PO4 is milder than carbonates and less likely to trigger rapid deboronation.
-
Solvent: A biphasic system helps solubilize the lipophilic -OCF3 group while regulating base solubility.
Step-by-Step:
-
Stoichiometry: Use 1.5 to 2.0 equivalents of the boronic acid (anticipating some decomposition).
-
Catalyst: Use XPhos Pd G3 (2–5 mol%). Do not use Pd(PPh3)4.
-
Base: Use K3PO4 (Tribasic potassium phosphate) (2.0 - 3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) .
-
Temperature: Heat to 80°C . Avoid temperatures >100°C to minimize thermal decomposition.
-
Degassing: Sparge solvents with Argon for 15 mins. Oxygen accelerates deboronation.
Protocol B: The "Slow-Release" Strategy (The Ultimate Fix)
Best for: Cases where Protocol A fails or scale-up is required.
The Logic: If the boronic acid decomposes faster than it reacts, you must lower its instantaneous concentration. MIDA boronates hydrolyze slowly, releasing the active boronic acid at the exact rate it is consumed by the catalyst.
Step-by-Step:
-
Precursor Synthesis: Convert your 8-OCF3-quinoline-5-boronic acid to its MIDA ester (reflux with N-methyliminodiacetic acid in Toluene/DMSO).
-
Reaction Setup:
-
Substrate: Aryl Halide (1.0 equiv).
-
Reagent: Quinoline MIDA Boronate (1.2 equiv).
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).
-
Base: K3PO4 (3.0 equiv) — Must be anhydrous if using slow addition, but aqueous K3PO4 is standard for MIDA hydrolysis.
-
Solvent: THF / Water (10:1) .
-
-
Execution: Heat to 60°C . The water/base combination will slowly hydrolyze the MIDA ester, releasing the active species gradually.
Visualizing the Failure & The Fix
Diagram 1: The Mechanism of Failure (Protodeboronation)
This diagram illustrates how the base (necessary for Suzuki) accidentally destroys your specific molecule.
Caption: The base attacks the Boron to form an "ate" complex. Due to the electron-withdrawing OCF3 group, the C-B bond weakens, leading to rapid protonation (Failure) before the Palladium can find it (Success).
Diagram 2: Troubleshooting Decision Tree
Caption: Follow this logic flow to select the correct optimization strategy based on your crude reaction data.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: No. Triphenylphosphine is not bulky enough to prevent the quinoline nitrogen from binding to the Palladium. It also lacks the electron richness required to speed up the cycle against the rate of decomposition. Use XPhos or SPhos .
Q: Why does the -OCF3 group make it worse? A: The trifluoromethoxy group is electron-withdrawing. In the mechanism of protodeboronation, the C-B bond breaks to form a transient carbanion at C5. The EWG (OCF3) stabilizes this negative charge, effectively lowering the activation energy for the decomposition pathway [1].
Q: I don't have MIDA boronates. What is a quick alternative? A: Try the "DABO" boronate (Diethanolamine complex).[1] It is easier to make than MIDA (often just mixing reagents in ether) and offers intermediate stability between the free acid and the MIDA ester [2]. Alternatively, adding CuCl (10-20 mol%) can sometimes facilitate the transmetalation step (the "Liebeskind-Srogl" effect) before decomposition occurs.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society.
-
Kinzbach, S., et al. (2019). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." Journal of Organic Chemistry.
Sources
Technical Support Center: Purification of 8-Trifluoromethoxyquinoline-5-boronic acid
Welcome to the technical support center for advanced purification strategies. This guide is dedicated to researchers, medicinal chemists, and process development scientists working with 8-Trifluoromethoxyquinoline-5-boronic acid. The unique structure of this reagent, featuring a Lewis acidic boronic acid, a basic quinoline nitrogen, and an electron-withdrawing trifluoromethoxy group, presents specific challenges in purification that standard protocols may not adequately address. This document provides in-depth, field-proven solutions to common issues encountered during its purification, ensuring you achieve the highest possible purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude 8-Trifluoromethoxyquinoline-5-boronic acid?
A1: The impurity profile of boronic acids is often predictable. For this specific compound, you should anticipate:
-
Protodeboronation Product (8-Trifluoromethoxyquinoline): This is the most common impurity, formed by the cleavage of the C-B bond.[1][2] This process can be catalyzed by trace acid, base, or metals and is often exacerbated by prolonged heating or exposure to moisture.
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This is typically observed as a complex set of related peaks in NMR and LC-MS and can complicate characterization. Gentle hydration with a biphasic wash (e.g., EtOAc/water) can often revert the boroxine to the desired boronic acid.
-
Starting Materials: Residual precursors from the borylation reaction (e.g., the corresponding halo-quinoline).
-
Homocoupled Dimers: Biquinoline species formed from the coupling of two starting material molecules.
Q2: How does the trifluoromethoxy group affect the properties and purification of this boronic acid?
A2: The -OCF₃ group is strongly electron-withdrawing. This significantly increases the Lewis acidity of the boron center compared to an unsubstituted aryl boronic acid.[3] This heightened acidity has two main consequences for purification:
-
Increased Affinity for Silica Gel: The compound will interact more strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor separation, and even on-column decomposition.[1][2][4]
-
Altered pKa: The acidity of the boronic acid is increased, which can influence the choice of pH in acid-base extraction protocols.[3]
Q3: What are the recommended analytical techniques for assessing the purity of 8-Trifluoromethoxyquinoline-5-boronic acid?
A3: A multi-technique approach is essential for accurate purity assessment.
-
¹H and ¹⁹F NMR: Excellent for structural confirmation and identifying organic impurities. Quantitative NMR (qNMR) using an internal standard is the gold standard for determining absolute purity.
-
LC-MS: Ideal for identifying the presence of trace impurities and the parent mass of the boronic acid. A reversed-phase method (C18 column) is typically employed.[5][6]
-
HPLC-UV: A robust method for routine purity checks and quantification once the impurity profile is known.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My compound streaks badly on a standard silica gel column and I get low recovery.
-
Probable Cause: Strong Lewis acid-base interaction between the electron-deficient boronic acid and the acidic silanol groups (Si-OH) on the silica surface.[4] This is exacerbated by the -OCF₃ group.
-
Solution A: Use a Deactivated Stationary Phase.
-
Solution B: Modify the Mobile Phase.
-
Add a small amount of a competitive Lewis base or acid to the eluent. For example, 0.5-1% acetic acid can sometimes improve peak shape, but compatibility with your compound's stability must be verified.[7]
-
-
Solution C: Avoid Silica Gel Entirely.
Issue 2: My product is an intractable oil or a semi-solid that refuses to crystallize.
-
Probable Cause: The presence of minor impurities (like the boroxine or protodeboronated species) can act as an "anti-solvent," preventing the formation of a crystal lattice. The inherent properties of the molecule may also favor a non-crystalline state.
-
Solution A: Trituration.
-
Trituration involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.[7] For an aryl boronic acid, try sonicating or vigorously stirring the oil in a non-polar solvent like hexane or diethyl ether. This can often induce crystallization or wash away soluble impurities, leaving a purer, solid product.[2][10]
-
-
Solution B: Antisolvent Crystallization.
-
Dissolve the crude oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, methanol).
-
Slowly add a "poor" solvent (an "antisolvent") in which the product is insoluble (e.g., hexane, heptane, or water) until persistent cloudiness is observed.[9]
-
Allow the mixture to stand. The slow decrease in solubility should promote crystal growth.
-
-
Solution C: Convert to a Crystalline Derivative.
-
The most robust method is to form a crystalline adduct. Reacting the crude material with diethanolamine often produces a stable, highly crystalline solid that can be easily purified by filtration and washing.[1][2][11] The pure boronic acid can then be liberated. See Protocol 2 for the detailed procedure.
-
Issue 3: I am losing a significant amount of product during aqueous workup or acid-base extraction.
-
Probable Cause: 8-Trifluoromethoxyquinoline-5-boronic acid is amphoteric. The quinoline nitrogen (pKa ~4-5) can be protonated under acidic conditions, while the boronic acid (pKa ~8-9) can be deprotonated under basic conditions. This can lead to solubility in both acidic and basic aqueous layers, causing recovery issues during standard extractions.
-
Solution: pH-Controlled Extraction.
-
To extract into a basic solution, use a carefully controlled pH. Instead of a strong base like 2M NaOH, try a milder base like a saturated sodium bicarbonate solution (pH ~8.3). This should be sufficient to deprotonate the boronic acid without significantly affecting other functional groups.
-
When re-acidifying to recover the product, adjust the pH carefully with 1M HCl to around 4-5. This will protonate the boronate salt to the neutral boronic acid, causing it to precipitate or be extractable into an organic solvent, while keeping the quinoline nitrogen protonated and water-soluble. Precise pH control is key.
-
Visualized Workflows and Protocols
Workflow 1: Purification Strategy Decision Guide
This diagram outlines a logical approach to selecting the appropriate purification method based on the initial state of your crude product.
Caption: Decision tree for selecting a primary purification strategy.
Data Presentation: Recrystallization Solvent Systems
The choice of solvent is critical for successful recrystallization. This table provides starting points for screening.
| Solvent System (v/v) | Compound Class Suitability | Rationale & Comments |
| Single Solvents | ||
| Ethyl Acetate (EtOAc) | Moderately polar aryl boronic acids | Good balance of solubility when hot and insolubility when cold.[7] |
| Acetonitrile (MeCN) | Polar, crystalline compounds | Often yields high-quality crystals for aryl boronic esters and acids.[10] |
| Water (hot) | Aryl boronic acids with polar groups | Effective for some, but solubility may be low.[11] |
| Binary Solvents | ||
| EtOAc / Hexane | Most aryl boronic acids | A standard system. Dissolve in minimal hot EtOAc, add hexane as the antisolvent.[12] |
| Methanol / Water | Polar aryl boronic acids | Dissolve in methanol, add water as the antisolvent. |
| Dichloromethane / Heptane | Less polar aryl boronic acids | Provides a wide polarity range for optimization. |
Protocol 1: Purification via Diethanolamine Adduct Formation
This chemical derivatization method is highly effective for separating boronic acids from non-acidic impurities like the protodeboronated byproduct.[1][2][11]
Caption: Step-by-step workflow for purification via diethanolamine adduct.
Step-by-Step Methodology (Protocol 1):
-
Dissolution: Dissolve the crude 8-Trifluoromethoxyquinoline-5-boronic acid (1.0 eq) in a suitable solvent such as ethyl acetate or toluene (approx. 10 mL per gram of crude material).
-
Adduct Formation: To the stirred solution at room temperature, add diethanolamine (1.1 eq) dropwise.
-
Precipitation & Isolation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.[11]
-
Washing: Wash the filter cake thoroughly with cold solvent (the same used for dissolution) to remove any soluble impurities.
-
Drying: Dry the purified adduct under vacuum. At this stage, the adduct can be characterized to confirm its purity.
-
Liberation: Suspend the pure adduct in a biphasic mixture of ethyl acetate and an aqueous acid (e.g., 2M HCl or a saturated boric acid solution).[1][9]
-
Extraction: Stir the mixture vigorously until the solid fully dissolves. The boronic acid will be liberated into the organic phase. Separate the organic layer.
-
Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 8-Trifluoromethoxyquinoline-5-boronic acid, which should now be a crystalline solid.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
shmonza (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Various Authors (2025). HELP: Purifying boronic acids sucks. Reddit r/chemistry. [Link]
-
Various Authors (2017). Purification of boronic acids? Reddit r/chemistry. [Link]
-
Levin, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL (n.d.). Arylboronic Acids. WordPress.com. [Link]
-
Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. [Link]
-
Hansen, M., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Adams, T., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Journal of the American Chemical Society. [Link]
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]
-
Various Authors (2026). Crystallization of Aryl-PinB boronic ester. Reddit r/Chempros. [Link]
-
Kumar, A., et al. (2025). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry. [Link]
- Process for purification of boronic acid and its derivatives. (n.d.).
-
Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. (2020). Journal of the American Chemical Society. [Link]
-
shmonza (2025). HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. [Link]
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- 12. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for 8-Trifluoromethoxyquinoline-5-boronic acid
Welcome to the technical support center for 8-Trifluoromethoxyquinoline-5-boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The unique structural characteristics of this reagent—namely the strongly electron-withdrawing trifluoromethoxy group and the potentially catalyst-coordinating quinoline nitrogen—necessitate a carefully considered approach to achieve high-yielding and reproducible results.
Section 1: Foundational Chemistry & Stability
This section addresses the inherent properties of 8-Trifluoromethoxyquinoline-5-boronic acid that are critical to understanding its behavior in chemical reactions.
Frequently Asked Questions (FAQs)
Question 1: What are the key structural features of 8-Trifluoromethoxyquinoline-5-boronic acid, and how do they influence its reactivity?
Answer: The reactivity of this molecule is governed by two primary features:
-
The 8-Trifluoromethoxy (-OCF₃) Group: This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This electronic effect significantly reduces the electron density of the quinoline ring system. In the context of Suzuki-Miyaura coupling, this makes the boronic acid a poorer nucleophile, which can slow down the crucial transmetalation step in the catalytic cycle.[2] Consequently, more forcing conditions or highly active catalyst systems may be required. However, this group also enhances the metabolic stability of the final product by making the C-F bonds resistant to enzymatic cleavage.[1]
-
The Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom can act as a Lewis base. This allows it to coordinate to the metal center of the catalyst (e.g., Palladium or Copper). This coordination can sometimes be beneficial, but it can also act as a catalyst poison by occupying a coordination site needed for the catalytic cycle to proceed, leading to low or no reactivity. The choice of a suitable ligand is often critical to mitigate this effect.
Question 2: How stable is this boronic acid to storage and handling? Am I at risk of protodeboronation?
Answer: Like many heteroaryl boronic acids, 8-Trifluoromethoxyquinoline-5-boronic acid is susceptible to degradation, primarily through two pathways:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is a common issue with electron-deficient or heteroaryl boronic acids, especially under basic or aqueous conditions.[3][4] To minimize this risk, it is advisable to use the reagent relatively quickly after purchase, store it under an inert atmosphere (Argon or Nitrogen) in a cool, dark, and dry place, and use anhydrous solvents for reactions where possible.
-
Oxidative Instability: Boronic acids can be unstable towards oxidation, particularly at physiological pH.[5][6] While the electron-withdrawing nature of the -OCF₃ group can somewhat enhance stability by reducing electron density on the boron atom, careful handling is still required.[6] Avoid exposure to strong oxidants and air for prolonged periods.[7]
If stability is a persistent issue leading to low yields, consider converting the boronic acid to a more stable derivative in situ or as an isolated intermediate.
Question 3: My yields are inconsistent. Should I consider using a boronic ester derivative instead?
Answer: Absolutely. If you are facing challenges with stability, reproducibility, or protodeboronation, converting the boronic acid to a boronate ester is a highly recommended strategy.
-
Pinacol Esters (Bpin): These are among the most common and stable derivatives. They are generally crystalline, easy to handle solids and are less prone to protodeboronation. They can often be used directly in Suzuki-Miyaura couplings.
-
N-methyliminodiacetic acid (MIDA) Boronates: These derivatives offer exceptional stability and are inert to a wide range of reaction conditions, including chromatography.[8] They are particularly useful in multi-step syntheses where the boron moiety needs to be carried through several transformations before the final cross-coupling.[8]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly crystalline, bench-stable solids that are often resistant to protodeboronation.[3] They require specific conditions for activation in cross-coupling reactions.
The use of these derivatives provides a more stable and reliable source of the nucleophilic partner for your cross-coupling reactions.[4]
Section 2: Optimizing Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is the most prevalent application for boronic acids, used to form C-C bonds.[9] Optimizing this reaction is key to successfully using 8-Trifluoromethoxyquinoline-5-boronic acid.
Troubleshooting Guide: Low or No Yield in Suzuki-Miyaura Coupling
Problem: You have attempted a Suzuki-Miyaura coupling with 8-Trifluoromethoxyquinoline-5-boronic acid and an aryl/heteroaryl halide, but you observe low conversion of starting material, no product formation, or significant side products.
Solution Workflow:
Detailed Optimization Parameters
The table below provides recommended starting points for optimizing your Suzuki-Miyaura reaction. Due to the challenging nature of this substrate, a systematic screening approach is often necessary.
| Parameter | Recommendation & Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%): A good first choice for general screening. Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%): Use in combination with a specialized phosphine ligand. These are often more active.[3] |
| Ligand | None (for Pd(PPh₃)₄): The catalyst comes pre-ligated. Buchwald Ligands (SPhos, RuPhos, XPhos): Highly recommended for this substrate.[3][10] These bulky, electron-rich phosphines promote oxidative addition and reductive elimination, overcoming the deactivating effects of the -OCF₃ group and potential catalyst inhibition by the quinoline nitrogen.[10] Use a 1:2 or 1:4 Pd:Ligand ratio. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.): Good starting points. K₃PO₄ is often effective for heteroaryl couplings.[11] Cs₂CO₃ (2-3 equiv.): A stronger base that can enhance the rate of transmetalation, which is often the rate-limiting step.[7] Use with caution as it can promote protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1): A very common and effective solvent system. Water can aid in dissolving the base. Toluene or DME: Anhydrous conditions can sometimes suppress protodeboronation. n-Butanol: Can be effective at higher temperatures for stubborn couplings.[3] |
| Temperature | 80-110 °C: A typical range. Start around 90 °C and increase if the reaction is sluggish. Monitor for decomposition at higher temperatures. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and organic solvents are hazardous.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-Trifluoromethoxyquinoline-5-boronic acid (1.0 - 1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to make a ~0.1 M solution based on the limiting reagent) via syringe. If using an aqueous mixture, add the degassed water last.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Optimizing Chan-Lam Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed method to form C-N and C-O bonds, representing a powerful alternative to the Buchwald-Hartwig amination.[12][13]
Frequently Asked Questions (FAQs)
Question 4: What are the key considerations for a successful Chan-Lam coupling with 8-Trifluoromethoxyquinoline-5-boronic acid?
Answer: The Chan-Lam coupling is often operationally simpler than palladium-catalyzed reactions. Key factors include:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and is generally effective. Stoichiometric amounts can be used, but catalytic systems are preferred.
-
Atmosphere: A key advantage is that the reaction is often run open to the air, as O₂ can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[13]
-
Base/Additives: A base, such as pyridine or a tertiary amine, is often required. Additives like myristic acid have been shown to improve yields in some cases.[13]
-
Solvent: Dichloromethane (DCM) or Toluene are common solvents.
-
Substrate Scope: The reaction is compatible with a wide range of amines, anilines, phenols, amides, and other N-H and O-H containing compounds.[13][14]
Troubleshooting Guide: Low Yield in Chan-Lam Coupling
Problem: Your Chan-Lam reaction is providing a low yield of the desired C-N or C-O coupled product.
-
Solution 1: Screen the Copper Source. While Cu(OAc)₂ is common, CuI or other copper salts may prove more effective for your specific substrate combination.
-
Solution 2: Vary the Base. The base is crucial. Screen common organic bases like pyridine, 2,6-lutidine, or triethylamine.[13] Inorganic bases are generally not used.
-
Solution 3: Increase Catalyst Loading. If using a catalytic amount of copper, try increasing the loading from 10 mol% to 20 mol%. For difficult couplings, a stoichiometric amount of Cu(OAc)₂ may be necessary as originally reported by Chan, Evans, and Lam.[12]
-
Solution 4: Add a Ligand/Additive. While many Chan-Lam couplings are ligandless, difficult substrates can benefit from additives. Consider adding a simple ligand like pyridine or an additive like myristic acid.[13]
-
Solution 5: Ensure Oxygen Access. If running the reaction under catalytic conditions, ensure the reaction is not under a tightly sealed, inert atmosphere. Running it with a balloon of air or simply with a needle in the septum to allow air exchange can be beneficial.
References
-
Chem-Impex. (8-Methoxyquinolin-5-yl)boronic acid. [Online] Available at: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online] Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Online] Available at: [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura cross coupling reaction. [Online] Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]
-
Wikipedia. Chan–Lam coupling. [Online] Available at: [Link]
-
Oakwood Chemical. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Chemical & Engineering News. Masking Boronic Acids for Suzuki Coupling. YouTube. [Online] Available at: [Link]
-
ResearchGate. Order of thermodynamic stability of representative boronic esters. [Online] Available at: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Online] Available at: [Link]
-
Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. [Online] Available at: [Link]
-
Nye, L. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2428–2441. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Online] Available at: [Link]
-
Idzik, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038. [Online] Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Online] Available at: [Link]
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? [Online] Available at: [Link]
-
ResearchGate. Chan-Lam coupling reactions: Synthesis of heterocycles. [Online] Available at: [Link]
-
ResearchGate. Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. [Online] Available at: [Link]
- Qiao, J. X., & Lam, P. Y. S. (2011). Recent Advances in Chan–Lam Coupling Reaction: Copper-Promoted C–Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. In Boronic Acids (pp. 315-361). Wiley-VCH Verlag GmbH & Co. KGaA.
- Roomi, S., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21251–21257.
-
D'Angelo, D., et al. (2024). Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. International Journal of Molecular Sciences, 25(6), 3144. [Online] Available at: [Link]
-
ScienceDirect. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Online] Available at: [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020893118. [Online] Available at: [Link]
- Thapa, B., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 845-871.
-
Kowalska, J., et al. (2019). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 84(8), 4916–4927. [Online] Available at: [Link]
-
Wikipedia. Boronic acid. [Online] Available at: [Link]
- Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 81(22), 11126–11140.
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Online] Available at: [Link]
-
Besset, T., et al. (2017). Electrophilic Trifluoromethylselenolation of Boronic Acids. Molecules, 22(12), 2235. [Online] Available at: [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7175. [Online] Available at: [Link]
-
Wang, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Online] Available at: [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
dealing with sterically hindered quinoline boronic acids in Suzuki coupling
Ticket #8492: Troubleshooting Sterically Hindered Quinoline Boronic Acids
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (Synthesis Bottleneck)
Executive Summary: The "Unstable Trinity"
You are likely encountering failure not because of a single variable, but due to three converging mechanisms common to quinoline substrates—specifically those substituted at the 2- or 8-positions. We call this the "Unstable Trinity":
-
Protodeboronation: The basic nitrogen atom facilitates rapid hydrolysis of the C-B bond, often faster than the cross-coupling event.[1]
-
Catalyst Poisoning: The quinoline nitrogen coordinates to the Pd(II) center, displacing ligands and arresting the catalytic cycle.
-
Steric Hindrance: Ortho-substituents (or the peri-hydrogen at C8) physically block the transmetalation step.
This guide moves beyond standard "screening" and provides a mechanistic intervention strategy.
Module 1: The Stability Trap (Protodeboronation)
The Issue: If your LCMS shows the formation of de-borylated quinoline (H-Quinoline) instead of product, your boronic acid is decomposing before it can couple. This is most severe in 2-quinolineboronic acids due to a specific base-catalyzed pathway where the adjacent nitrogen stabilizes the transition state for C-B bond cleavage.
The Fix: The "Slow-Release" Strategy (MIDA Boronates) Standard boronic acids or pinacol esters often fail here. You must switch to MIDA (N-methyliminodiacetic acid) boronates .
-
Why: MIDA boronates are
-hybridized and chemically inert. They do not transmetalate and do not hydrolyze under anhydrous conditions. -
How it works: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the reactive boronic acid in low concentrations. This "slow release" ensures that the boronic acid is consumed by the catalyst immediately upon generation, keeping its standing concentration low and minimizing protodeboronation.
Data: Stability Comparison
| Boron Species | Stability (2-Quinoline) | Transmetalation Rate | Recommended Use | |
| Boronic Acid | Very Low (<10 min) | Fast | Simple, unhindered substrates only. | |
| Pinacol Ester | Low/Moderate | Slow | General purpose, often fails for 2-heterocycles. | |
| MIDA Boronate | High (Indefinite) | Controlled (Slow Release) | Mandatory for unstable 2-quinolines. |
Module 2: The Catalyst Solution (Sterics & Poisoning)
The Issue: If starting material remains untouched and Pd black precipitates, the quinoline nitrogen has poisoned your catalyst. Standard ligands (PPh3, dppf) are not bulky enough to prevent this coordination.
The Fix: Bulky, Electron-Rich Ligands You need ligands that create a "steric wall" around the palladium, forcing the quinoline to bind only through the carbon-boron bond (transmetalation) and not the nitrogen (coordination).
Top Tier Recommendations:
-
Buchwald G3/G4 Precatalysts (XPhos or SPhos):
-
SPhos: Excellent for stability.[2] The methoxy groups on the biaryl backbone provide hemilabile coordination that stabilizes the Pd(0) species.
-
XPhos: Superior for steric bulk. The tri-isopropyl groups create a massive steric shield, preventing N-coordination and facilitating reductive elimination in hindered systems.
-
-
Pd-PEPPSI-IPent (The "Nuclear" Option):
-
This NHC (N-Heterocyclic Carbene) catalyst is extremely bulky and electron-rich. It is specifically designed for "tetra-ortho" substituted couplings and is highly resistant to heteroatom poisoning.
-
Module 3: Visualizing the Failure Modes
The following diagram illustrates the decision logic required to bypass the failure modes of quinoline coupling.
Figure 1: Decision tree for selecting the correct catalytic system based on quinoline substitution patterns.
Module 4: Validated Experimental Protocols
Protocol A: The "Slow Release" (For Unstable 2-Quinoline MIDA Boronates)
Use this when the boronic acid is prone to rapid hydrolysis.
-
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
2-Quinoline MIDA Boronate (1.5 equiv)
-
XPhos Pd G4 (0.02 - 0.05 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
-
Solvent System:
-
Dioxane : Water (10:1 ratio). Crucial: The small amount of water is necessary to hydrolyze the MIDA ester, but too much accelerates protodeboronation.
-
-
Procedure:
-
Combine solids in a vial. Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane/Water mixture.
-
Heat to 60°C (Do not overheat initially; 2-quinoline species are heat sensitive).
-
Monitor by LCMS every hour. If conversion stalls, raise to 80°C.
-
Protocol B: The "Steric Bulldozer" (For Hindered 8-Substituted Quinolines)
Use this when the boronic acid is stable (e.g., 3-quinoline) but sterically hindered.
-
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Quinoline Boronic Acid/Pinacol Ester (1.5 equiv)
-
Pd-PEPPSI-IPent (2 mol%)
-
KOtBu or K₂CO₃ (2.0 equiv)
-
-
Solvent System:
-
Dioxane or Toluene (Anhydrous).
-
-
Procedure:
-
Strict air-free technique is required to protect the active NHC-Pd species.
-
Heat to 100°C - 110°C . High temperature is required to overcome the activation energy of transmetalation in sterically congested centers.
-
Frequently Asked Questions (FAQ)
Q1: Why not just use excess boronic acid to compensate for decomposition? A: In 2-quinoline systems, the decomposition product (quinoline) is often a competitive inhibitor for the catalyst. Adding more reagent just adds more inhibitor. The MIDA "slow release" method avoids this accumulation.
Q2: Can I use Pd(dppf)Cl₂? It works for my phenyl boronic acids. A: Likely not. Dppf is a bidentate ligand with a large bite angle, but it lacks the extreme steric bulk required to prevent N-coordination of the quinoline to the Pd center. It also fails to facilitate transmetalation in ortho-substituted cases.
Q3: My reaction turns black immediately. What does that mean? A: Rapid formation of "Pd black" indicates your ligand has dissociated from the palladium, leading to catalyst aggregation and death. This confirms your ligand is not binding tightly enough or is being displaced by the quinoline nitrogen. Switch to XPhos or SPhos , which bind Pd much more tightly.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(34), 12084–12095. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[4] Angewandte Chemie International Edition, 48(13), 2383–2387. Link
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls [pubmed.ncbi.nlm.nih.gov]
improving solubility of 8-Trifluoromethoxyquinoline-5-boronic acid in reaction media
A Senior Application Scientist's Guide to Enhancing Solubility and Reaction Success
Welcome to the technical support center for 8-Trifluoromethoxyquinoline-5-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to help you overcome common challenges related to the solubility of this specific boronic acid, ensuring robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 8-Trifluoromethoxyquinoline-5-boronic acid is not dissolving well in my initial reaction solvent (e.g., Toluene, THF). What is the underlying issue and how can I fix it?
A1: Understanding the Challenge:
8-Trifluoromethoxyquinoline-5-boronic acid possesses a complex molecular structure with both polar and nonpolar characteristics. The quinoline ring provides some aromatic character, while the trifluoromethoxy group is strongly electron-withdrawing and increases lipophilicity. However, the boronic acid moiety (-B(OH)₂) is polar and capable of hydrogen bonding. This amphiphilic nature can lead to poor solubility in a single, pure organic solvent.
Furthermore, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines (trimeric species). These boroxines are often significantly less soluble than the corresponding monomeric boronic acid and can precipitate from the reaction mixture, effectively halting the reaction.[1]
Troubleshooting Protocol:
Your primary goal is to disrupt the intermolecular forces that lead to low solubility and prevent the formation of insoluble boroxines.
Step 1: Implement a Biphasic Solvent System. The Suzuki-Miyaura reaction is highly tolerant of, and often benefits from, aqueous-organic solvent mixtures.[2] The aqueous phase is critical for dissolving the inorganic base, which in turn activates the boronic acid.
-
Recommended Starting Points:
-
Toluene / Water (e.g., 4:1 v/v)
-
Dioxane / Water (e.g., 4:1 v/v)
-
THF / Water (e.g., 5:1 v/v)
-
Step 2: Select the Appropriate Base. The base does more than just facilitate the catalytic cycle; it reacts with the boronic acid to form a boronate salt (R-B(OH)₃⁻). This anionic species is generally more soluble in the polar/aqueous phase of the reaction mixture and is the active species in the crucial transmetalation step.[3][4]
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often require an aqueous phase to be effective. They are a good starting point for many Suzuki couplings.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Can be more effective for challenging or electron-deficient boronic acids. Their higher basicity can more effectively drive the formation of the active boronate species. In some cases, stronger bases can be used in polar aprotic solvents like DMF or DMSO if an anhydrous system is required, though this can complicate product isolation.
Step 3: Consider the Order of Addition. Do not add all reagents at once. A slow-addition or pre-mixing strategy can prevent the boronic acid from crashing out of solution.
Recommended Workflow:
-
To your reaction vessel, add the 8-Trifluoromethoxyquinoline-5-boronic acid and your aryl halide coupling partner.
-
Add the chosen organic solvent (e.g., Toluene, Dioxane).
-
In a separate vessel, dissolve the base (e.g., K₂CO₃) in water.
-
Add the aqueous base solution to the organic mixture with stirring.
-
Finally, add the palladium catalyst and any necessary ligands. Degas the mixture and proceed with heating.
Q2: I've tried a biphasic system, but my reaction is still sluggish or incomplete. I suspect solubility is still the limiting factor. What are my next steps?
A2: Advanced Solubility Enhancement Techniques:
When standard biphasic systems are insufficient, more advanced methods are required to ensure all components are available in the reactive phase.
Option 1: Introduce a Co-Solvent. Polar aprotic solvents can significantly enhance the solubility of polar reagents. Adding a small amount of a co-solvent can create a more homogeneous reaction environment.
-
Effective Co-solvents:
-
DMF (Dimethylformamide): Excellent solubilizing power. Use judiciously (e.g., 5-10% of total volume) as it can be difficult to remove.
-
DME (1,2-Dimethoxyethane): A good ethereal co-solvent that can improve solubility while maintaining compatibility with common reaction conditions.
-
Acetonitrile (MeCN): Can be effective, particularly with specific catalyst systems.[5]
-
Option 2: Utilize a Phase-Transfer Catalyst (PTC). A PTC is invaluable when you have reactants in two immiscible phases (organic and aqueous). The PTC helps shuttle the anionic boronate species from the aqueous phase into the organic phase where the palladium catalyst resides. This dramatically increases the rate of transmetalation.[2]
-
Recommended PTC: Tetrabutylammonium bromide (TBAB)
-
Protocol: Add 0.1 to 1.0 equivalent of TBAB to your reaction mixture. The presence of TBAB can significantly accelerate the reaction, even at lower temperatures.[2]
Data Summary: Solvent & Additive Selection Guide
| Strategy | Solvent System | Additive | Mechanistic Rationale | Best For... |
| Baseline | Toluene, Dioxane, or THF with Water | Inorganic Base (e.g., K₂CO₃) | Forms soluble boronate in the aqueous phase. | Standard Suzuki-Miyaura reactions. |
| Co-Solvent | Toluene/Water + DMF or DME | Inorganic Base | Increases the overall polarity of the organic phase, dissolving more boronic acid directly. | When precipitation is observed even in biphasic systems. |
| Phase Transfer | Toluene/Water | TBAB + Inorganic Base | Shuttles the aqueous-soluble boronate into the organic phase for reaction with the catalyst. | Sluggish reactions where inter-phase transport is the rate-limiting step. |
Q3: My boronic acid appears to be degrading over the course of the reaction, leading to low yields. Could this be related to solubility, and is there an alternative?
A3: The Stability Challenge: Protodeboronation and the Boronic Ester Solution.
Yes, solubility and stability are often linked. Poorly dissolved boronic acid can be susceptible to side reactions, most notably protodeboronation , where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a common issue with heteroaromatic and electron-deficient boronic acids, especially at elevated temperatures.
The Boronic Ester Strategy:
A highly effective strategy to circumvent both solubility and stability issues is to convert the boronic acid into a more robust and soluble derivative, such as a pinacol boronic ester (a boronate ester).[6]
-
Advantages of Pinacol Esters:
-
Enhanced Solubility: Pinacol esters are significantly more soluble in common organic solvents (e.g., THF, Dioxane, Toluene) compared to their parent boronic acids.[7][8]
-
Increased Stability: They are much less prone to protodeboronation and decomposition, allowing for more forcing reaction conditions if necessary.[6]
-
Purity: They are often crystalline solids that are easier to purify than boronic acids, which can contain residual boroxines.
-
Experimental Workflow: In-Situ Esterification & Coupling
You can often perform a one-pot borylation/coupling or prepare the ester in a separate step.
Protocol for Pinacol Ester Synthesis:
-
Dissolve 8-Trifluoromethoxyquinoline-5-boronic acid (1.0 equiv) in a suitable solvent like THF or Dichloromethane.
-
Add pinacol (1.0-1.2 equiv).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS. Often, allowing the mixture to stir overnight is sufficient.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
This pre-step adds an extra transformation but frequently pays dividends in terms of yield, purity, and reproducibility.
Visualizing the Troubleshooting Process
To aid in your experimental design, the following diagrams illustrate the logical workflows for addressing solubility issues with 8-Trifluoromethoxyquinoline-5-boronic acid.
Caption: Decision tree for troubleshooting solubility.
Caption: Role of a Phase-Transfer Catalyst (PTC).
References
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available at: [Link]
-
Organic Letters. (2005). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. ACS Publications. Available at: [Link]
-
The Journal of Organic Chemistry. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Available at: [Link]
-
KU ScholarWorks. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. University of Kansas. Available at: [Link]
-
MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Max Planck Society. Available at: [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Available at: [Link]
- Google Patents. Preparation and uses of conjugated solid supports for boronic acids.
-
Accounts of Chemical Research. (2004). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. ACS Publications. Available at: [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available at: [Link]
-
Journal of Chemical & Engineering Data. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. Available at: [Link]
-
ResearchGate. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
RSC Publishing. (2026). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Available at: [Link]
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
ResearchGate. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
ResearchGate. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
ResearchGate. (2020). Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]
-
ResearchGate. (2020). PDF: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Quinoline Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling reactions with quinoline boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your own experiments effectively. Quinolines are a vital scaffold in medicinal chemistry, but their basic nitrogen atom introduces specific challenges in Suzuki reactions, particularly concerning boronic acid stability and product purification. This guide addresses the most common issues encountered during the workup and purification phases of these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific, practical problems you might encounter in the lab.
FAQ 1: My reaction shows a low yield of the desired coupled product and a significant amount of the deboronated quinoline byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of protodeboronation , a major side reaction where the C-B bond of your quinoline boronic acid is cleaved and replaced by a C-H bond.[1] Heteroaromatic boronic acids containing a basic nitrogen atom, like quinoline, are particularly susceptible to this issue. The nitrogen can become protonated, leading to a zwitterionic species that readily undergoes protodeboronation, especially in the presence of water under neutral or acidic conditions.[1]
Underlying Cause & The Fix:
The core issue is the instability of the boronic acid under the reaction conditions. While optimizing the reaction itself is key (e.g., using anhydrous solvents, rigorously degassing[2]), you can also address this by using a more stable boron reagent from the start.
Troubleshooting Protocol: Switching to a More Stable Boron Reagent
-
Reagent Selection: Instead of the quinoline boronic acid, use its corresponding pinacol ester or potassium trifluoroborate salt (BF₃K) . These derivatives are significantly more stable to protodeboronation and slowly release the active boronic acid in situ under the basic reaction conditions.[3]
-
Stoichiometry Adjustment: Use 1.1 to 1.5 equivalents of the boronic ester or trifluoroborate salt relative to your limiting reagent (typically the aryl halide).
-
Base Considerations: For trifluoroborates, a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often required to facilitate the slow hydrolysis to the boronic acid.[4] For pinacol esters, standard bases like K₂CO₃ or K₃PO₄ are usually effective.
-
Solvent System: A common and effective solvent system for these stable boron reagents is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 to 10:1 ratio).[5][6] The water is necessary for the hydrolysis of the ester/trifluoroborate and to solubilize the inorganic base.
| Boron Reagent | Structure Example | Stability to Protodeboronation | Key Consideration |
| Boronic Acid | Quinoline-8-boronic acid | Low | Highly susceptible to decomposition. Use fresh. |
| Pinacol Ester | Quinoline-8-boronic acid pinacol ester | High | More stable for storage and during reaction. |
| Trifluoroborate | Potassium quinoline-8-trifluoroborate | High | Very stable; requires specific conditions for activation. |
FAQ 2: The aqueous workup of my reaction is problematic. I'm seeing a lot of my quinoline product staying in the aqueous layer, or I'm getting persistent emulsions. How do I improve my extraction efficiency?
Answer:
This is a common issue stemming from the basic nature of the quinoline ring. At neutral or slightly acidic pH, the quinoline nitrogen can be protonated, forming a salt that is highly soluble in water. This reduces your yield in the organic phase and can act as a surfactant, leading to emulsions.
Underlying Cause & The Fix:
The goal of the workup is to ensure your quinoline product is in its neutral, "free base" form, which is much more soluble in organic solvents like ethyl acetate or dichloromethane (DCM). This is achieved by carefully controlling the pH of the aqueous layer.
Troubleshooting Protocol: pH-Adjusted Aqueous Workup
-
Initial Quench & Filtration: After the reaction is complete, cool it to room temperature. Dilute the mixture with your primary extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[7] This step is crucial to prevent palladium black from complicating the extraction.
-
Basify the Aqueous Layer: Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Do NOT use a strong acid at this stage.
-
pH Check: After shaking, allow the layers to separate. Use pH paper to check the aqueous layer. You want to ensure it is basic (pH > 8). If it's neutral or acidic, add more base. This deprotonates any quinolinium salts, driving the product into the organic layer.
-
Extraction: Extract the aqueous layer 2-3 times with fresh portions of your organic solvent (e.g., 3 x 50 mL of ethyl acetate).[7]
-
Breaking Emulsions: If an emulsion persists, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
Caption: A comparison of a standard versus a pH-adjusted workup for quinoline products.
FAQ 3: My crude product is a complex mixture. Column chromatography is not giving good separation between my product, the deboronated quinoline, and homocoupled starting material. What purification strategies can I use?
Answer:
Co-elution of structurally similar aromatic compounds is a frequent challenge in purification. The deboronated quinoline and the biaryl byproduct from homocoupling often have polarities very similar to the desired product. When standard silica gel chromatography fails, you need to exploit other chemical properties of your molecule.
Underlying Cause & The Fix:
The most distinct chemical handle you have is the basic nitrogen of the quinoline ring. An acid-base extraction can be used to selectively pull your product out of the organic phase, leaving behind non-basic impurities like the homocoupled aryl halide or boronic acid byproducts.
Troubleshooting Protocol: Acid-Base Purification
-
Dissolve Crude Material: Dissolve your crude product mixture in a generous amount of a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[8] Your basic quinoline product will protonate and move into the aqueous layer, while non-basic impurities (e.g., biphenyl from homocoupling of an aryl bromide) will remain in the organic phase. Repeat this extraction 2-3 times.
-
Discard Organic Layer: The organic layer containing the non-basic impurities can now be discarded.
-
Basify and Re-extract: Carefully basify the combined acidic aqueous layers by adding a base, such as 2 M NaOH or saturated NaHCO₃, until the pH is > 8. A precipitate of your pure product may form.
-
Final Extraction: Extract the now-basic aqueous solution 3-4 times with fresh ethyl acetate or DCM. Your purified, deprotonated quinoline product will now move back into the organic phase.
-
Final Workup: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield your purified product. This material is often significantly purer and may not require subsequent chromatography.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
analysis of side products in 8-Trifluoromethoxyquinoline-5-boronic acid reactions
Product Code: 8-TFMQ-5BA
Subject: Troubleshooting Side Products & Reaction Optimization
Executive Summary: The Reagent Profile
Welcome to the Technical Support Portal. You are likely here because your cross-coupling reaction with 8-Trifluoromethoxyquinoline-5-boronic acid failed to reach full conversion or produced unexpected impurities.
This reagent presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling. The quinoline core is electron-deficient, a property significantly amplified by the 8-trifluoromethoxy (
The Core Conflict: The electron-withdrawing nature of the
Diagnostic Flowchart: Identify Your Impurity
Use this decision tree to interpret your LC-MS or NMR data and identify the specific failure mode.
Figure 1: Diagnostic decision tree for identifying side products based on mass spectrometry and NMR signals.
Detailed Failure Analysis & Protocols
Issue #1: The "Disappearing Reagent" (Protodeboronation)
Symptom: You observe the starting halide but the boronic acid has been consumed. LC-MS shows a major peak corresponding to 8-trifluoromethoxyquinoline (Mass = 213.15, assuming neutral).
The Mechanism: Heterocyclic boronic acids are notoriously unstable under basic conditions. The base (required for Suzuki coupling) forms a boronate "ate" complex.[1] In electron-deficient systems (like this quinoline), the ring can stabilize the negative charge, allowing the boron group to cleave off and be replaced by a proton from the solvent (usually water or alcohol).
The 8-
Corrective Protocol: The "Slow Release" Method To prevent the base from overwhelming the boronic acid, use a biphasic system or slow addition.
-
Solvent: Use Toluene/Water (10:1) or DME/Water.
-
Base: Use a weaker base like
instead of or . -
Technique:
-
Dissolve the Aryl Halide and Catalyst in the reaction vessel.
-
Dissolve the 8-Trifluoromethoxyquinoline-5-boronic acid in a separate syringe.
-
Add the boronic acid solution dropwise over 1 hour at reaction temperature.
-
Why? This keeps the concentration of the vulnerable boronate species low, favoring the rapid cross-coupling with Palladium over the slower decomposition pathway [2].
-
Issue #2: Oxidative Homocoupling
Symptom: You see a significant impurity with a mass exactly double the quinoline core minus the boron groups. Identity: 5,5'-bis(8-trifluoromethoxyquinoline).
The Mechanism: This is driven by the presence of Oxygen.[2] Palladium(II) species can act as an oxidant, coupling two boronic acid molecules together. This is common when solvents are not rigorously degassed.
Corrective Protocol: The "Freeze-Pump-Thaw" Standard Sparging with nitrogen is often insufficient for fluorinated intermediates which may have higher oxygen solubility.
-
Place solvent in a Schlenk flask.
-
Freeze with liquid nitrogen.
-
Apply vacuum for 10-15 minutes.
-
Thaw under Argon atmosphere.
-
Repeat 3 times.
Issue #3: Boroxine Formation (Storage Artifacts)
Symptom: The reagent appears as a sticky solid or shows broad, confusing peaks in
The Mechanism: Boronic acids spontaneously dehydrate to form boroxines upon storage. This is NOT a decomposition product.
Corrective Protocol: Do not discard the reagent. Boroxines are catalytically active.
-
In Reaction: The addition of aqueous base (standard in Suzuki conditions) instantly hydrolyzes the boroxine back to the active monomeric boronic acid species [3].
-
For Analysis: When taking an NMR, add one drop of
and a speck of to the NMR tube to sharpen the peaks.
Quantitative Data Summary
| Side Product | Mass Change ( | Reaction Condition Trigger | Electronic Driver |
| Protodeboronated | High pH, High Temp, Protic Solvent | ||
| Phenol (Oxidation) | Peroxides in Ether/THF, | Electron-poor C-B bond | |
| Homocoupling | Dimerization | Dissolved | Excess Catalyst/Base |
| Boroxine | Dry Storage (Normal) | Reversible Equilibrium |
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway, highlighting the specific influence of the Trifluoromethoxy group.
Figure 2: Kinetic competition between productive cross-coupling and protodeboronation.
References
-
Cox, P. A. et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. [Link][3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Iwamura, H. et al. (2018). Equilibrium and Structural Studies on Boronic Acid–Boroxine Systems. The Journal of Organic Chemistry. [Link]
-
Leroux, F. R. et al. (2008).[4] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: 8-Trifluoromethoxyquinoline-5-boronic acid
Welcome to the technical support guide for 8-Trifluoromethoxyquinoline-5-boronic acid. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and utilization of this versatile reagent. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-tested insights to ensure the integrity and success of your experiments.
Core Concepts: Understanding the Reagent
8-Trifluoromethoxyquinoline-5-boronic acid is a specialized building block, valuable in medicinal chemistry and organic synthesis, primarily for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] The trifluoromethoxy group offers unique electronic properties, while the quinoline scaffold is a common motif in biologically active compounds.[1] However, like many boronic acids, its stability and reactivity are highly dependent on proper storage and handling.
Key Structural Features and Their Implications:
-
Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive center for cross-coupling. It is susceptible to degradation pathways such as oxidation and protodeboronation.[3][4][5] It can also form cyclic trimers (boroxines) through dehydration, which can affect reaction stoichiometry.
-
Quinoline Ring: The nitrogen atom in the quinoline ring can act as a ligand for the palladium catalyst, potentially influencing the reaction kinetics.
-
Trifluoromethoxy Group (-OCF₃): This electron-withdrawing group can impact the electronic properties of the quinoline system and the reactivity of the boronic acid.
Storage and Handling: Best Practices
Proper storage and handling are critical to maintain the quality and reactivity of 8-Trifluoromethoxyquinoline-5-boronic acid.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[6] Refrigeration is a viable alternative for shorter periods.[7][8] | Low temperatures slow down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][7][8] | Boronic acids can be sensitive to air and moisture.[7] An inert atmosphere minimizes oxidation and hydrolysis. |
| Container | Keep in a tightly sealed, dry container.[6][7][8][9] | Protects the compound from atmospheric moisture, which can lead to the formation of boroxines. |
| Light | Store in a dark place, protected from light. | While not explicitly stated for this compound, light can promote oxidation in sensitive organic molecules. |
Handling Procedures:
-
Work Environment: Always handle in a well-ventilated area, preferably within a fume hood.[7][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Dispensing: When weighing and dispensing, do so quickly to minimize exposure to air and moisture. If possible, work in a glovebox.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][9]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 8-Trifluoromethoxyquinoline-5-boronic acid, with a focus on Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause 1: Degraded Boronic Acid
-
Explanation: Boronic acids can degrade over time, primarily through oxidation or protodeboronation, especially if not stored correctly.[3][4][5] This reduces the amount of active reagent available for the reaction.
-
Solution:
-
Verify Quality: Before use, visually inspect the reagent. Any discoloration or change in texture could indicate degradation.
-
Use Fresh Reagent: If degradation is suspected, use a fresh batch of the boronic acid.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (see table above).
-
Possible Cause 2: Inefficient Transmetalation
-
Explanation: The transfer of the organic group from the boron atom to the palladium catalyst (transmetalation) is a critical step in the catalytic cycle and requires activation by a base.[12] The choice and amount of base are crucial.
-
Solution:
-
Base Selection: For Suzuki-Miyaura reactions, common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[13] The optimal base may need to be screened for your specific substrates.
-
Aqueous Conditions: The presence of water can be beneficial, and in some cases necessary, for efficient coupling.[13] Anhydrous conditions can be superior for electron-rich boronic acids, while aqueous conditions are often better for electron-poor ones.[13]
-
Solvent Choice: Solvents like DME, toluene, or dioxane, often with a small amount of water, are commonly used.[13][14]
-
Possible Cause 3: Catalyst Deactivation
-
Explanation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Solution:
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to the formation of palladium(II) species that can cause homocoupling of the boronic acid.[15]
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical and can significantly impact the reaction outcome.
-
Issue 2: Formation of Homocoupled Byproduct (Biphenyl-type impurity)
-
Explanation: Homocoupling of the boronic acid can occur, especially in the presence of oxygen or palladium(II) species.[15]
-
Solution:
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Degassing: Thoroughly degas all solvents and reagents.
-
Catalyst Source: Use a high-quality palladium(0) catalyst source. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0).
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for 8-Trifluoromethoxyquinoline-5-boronic acid?
A: While a definitive visual guide is difficult without a reference standard, signs of degradation can include a change in color (often darkening), clumping (due to moisture absorption), or a change in solubility. If you observe any of these, it is advisable to test a small amount or use a fresh batch.
Q2: Can I dissolve the boronic acid in a solvent for storage?
A: It is generally not recommended to store boronic acids in solution for extended periods. Dissolving the compound should be done immediately before use. If a stock solution is necessary, prepare it fresh and use it promptly. Solvents should be anhydrous and degassed.
Q3: What is the primary degradation pathway for this boronic acid?
A: The two most common degradation pathways for boronic acids are oxidation and protodeboronation.[3][4][5] Oxidation involves the cleavage of the C-B bond by an oxidizing agent, while protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which can be accelerated by acidic or basic conditions and high temperatures.[3]
Q4: Is 8-Trifluoromethoxyquinoline-5-boronic acid toxic?
A: While boronic acids are generally considered to have low toxicity, all chemicals should be handled with care.[16] Avoid inhalation, ingestion, and contact with skin and eyes.[7][10] Refer to the Safety Data Sheet (SDS) for specific toxicological information.[7][10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for your specific substrates.
Materials:
-
8-Trifluoromethoxyquinoline-5-boronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., DME/water mixture)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., DME/water 4:1) via syringe.[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the reaction mixture under a positive flow of inert gas.[13][14]
-
Reaction: Stir the mixture at the desired temperature (e.g., 85-100 °C) and monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Phenylboronic acid - SAFETY DATA SHEET.
- Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. (2024-04-16).
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).
- What are the safety precautions when handling acids? - Blog. (2025-09-18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-29).
- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016-10-18).
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC - PubMed Central. (2014-02-01).
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018-09-12).
- Suzuki Coupling - Organic Chemistry Portal.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- (8-Methoxyquinolin-5-yl)boronic acid - Chem-Impex.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021-03-09).
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
common issues with boronic acid stability in cross-coupling
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Boronic Acid Stability in Cross-Coupling Ticket ID: B-STAB-404
Welcome to the Technical Support Center
As a Senior Application Scientist, I often see researchers treat boronic acids as "plug-and-play" reagents. In reality, they are dynamic species subject to a complex web of equilibria. If your Suzuki-Miyaura coupling is failing, it is rarely "bad catalyst" and almost always kinetic competition between the productive cross-coupling cycle and destructive side pathways.
This guide addresses the three most critical failure modes: Protodeboronation , Stoichiometric Drift (Boroxines) , and Oxidative Decomposition .
Module 1: Protodeboronation (The "Missing Nucleophile" Error)
Symptom: You observe low conversion, and the mass spec shows the de-borylated arene (Ar-H) instead of the product. Diagnosis: Protodeboronation.[1][2][3][4][5][6] The C-B bond is hydrolyzed by water/base before transmetallation can occur.
Technical Insight: The Kinetic Trap
Protodeboronation is not random; it is a base-catalyzed process that competes directly with transmetallation.
-
The Trap: High pH (necessary to activate the boronic acid to the 'ate' complex) also accelerates hydrolysis, especially for electron-rich heteroaromatics (e.g., 2-pyridyl, oxazole) and polyfluorinated aryls [1].
-
Counter-Intuitive Factor: Extremely bulky phosphine ligands can accelerate protodeboronation.[7] If the ligand is too bulky, it slows down transmetallation (
), allowing the hydrolysis pathway ( ) to dominate [2].
Visualization: The Protodeboronation Trap
The following diagram illustrates the kinetic competition you must manage.
Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). Success depends on
Protocol: Anhydrous "Rescue" Conditions
If you suspect protodeboronation, switch from aqueous base (e.g.,
-
Solvent: 1,4-Dioxane or Toluene (Dry, sparged with Argon).
-
Base: Anhydrous
(Cesium effect aids solubility) or (finely ground). -
Additives: 4Å Molecular Sieves (powdered).
-
Stoichiometry: Increase Boronic Acid to 1.5 - 2.0 equiv.
-
Temperature: Lower the temperature if possible (
instead of ) to favor transmetallation over hydrolysis.
Module 2: Stoichiometry Drift (The Boroxine Issue)
Symptom: "I weighed the correct amount, but the reaction stalled at 70% conversion." Diagnosis: You likely weighed a mixture of boronic acid and its dehydrated trimer, the Boroxine .
Technical Insight: The "Dryness" Paradox
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible but changes the effective molecular weight (MW).
-
The Issue: If you calculate stoichiometry based on the Boronic Acid MW, but your bottle contains mostly Boroxine, you are actually adding excess boron (which is usually fine).
-
The Inverse Risk: If you calculate based on Boroxine but have wet Boronic Acid, you are under-dosing the reagent, leading to stalled reactions [3].
Data: Stoichiometry Correction Table
| Reagent Form | Formula | MW Factor (approx) | Water Content | Action Required |
| Free Acid | 1.0x | High | Use standard calculation. | |
| Boroxine | 0.87x (per B atom) | None | Correction: If reagent is old/dry, assume Boroxine. Multiply mass by 0.87 to get equivalent Boron moles. |
Quick Test: Check the
-
Sharp OH singlets (~8.0 ppm) = Free Acid .
-
No OH signals or broad humps = Boroxine/Oligomer .
Module 3: The "Unstable" Class (2-Pyridyl & Heterocycles)
Symptom: Reaction turns black immediately; zero product for 2-pyridyl, 2-thiazolyl, or vinyl boronic acids. Diagnosis: Rapid protodeboronation or chelation-induced catalyst poisoning. 2-Pyridyl boronic acid is notoriously unstable [4].[3][8][9]
Solution: The MIDA Boronate "Slow Release" Strategy
Do not use the free acid. Use MIDA boronates .
-
Mechanism: MIDA boronates are silica-stable and do not transmetallate directly. They must be hydrolyzed in situ to release the active species.
-
The Trick: Use a base/solvent system that releases the active boronic acid slowly (keeping concentration low to prevent decomposition) but fast enough to feed the catalyst cycle [5].
Protocol: MIDA Slow Release
-
Reagent: 2-Pyridyl MIDA boronate (commercially available).[10]
-
Solvent: 1,4-Dioxane : Water (5:1).
-
Base:
(3.0 equiv). Note: Do not use NaOH; it hydrolyzes MIDA too fast. -
Temp:
.
Visualization: MIDA Release Mechanism
Caption: The "Slow Release" strategy maintains a low steady-state concentration of the unstable free acid, favoring coupling over decomposition.
Module 4: FAQ & Quick Troubleshooting
Q: My boronic acid turned brown in the bottle. Can I use it? A: This indicates oxidation to the phenol or quinone species.
-
Test: Dissolve in
, wash with water. If the organic layer is highly colored, the impurity is likely the phenol. -
Fix: Recrystallization is difficult. It is cheaper and safer to buy a fresh batch or sublime it (if volatile).
Q: I see homocoupling (Ar-Ar) of my boronic acid. A: This is an oxidative side reaction.
-
Cause: Incomplete degassing (oxygen present) or excess oxidant.
-
Fix: Sparge solvents with Argon for 15 mins. Avoid balloon pressure (can push air in if seals leak); use a positive pressure manifold.
Q: Can I use Trifluoroborates (
-
Note: They require a hydrolysis step to activate (usually requires water/alcohol and a base like
). They are less prone to protodeboronation during storage but react via the same hydrolyzed intermediate [6].
References
-
Cox, P. A. et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanism." Journal of the American Chemical Society.[1]
-
Newman, S. G. et al. (2011). "The role of bulky phosphine ligands in the palladium-catalyzed protodeboronation of aryl boronic acids." Journal of the American Chemical Society.[1]
-
Iovine, P. M. et al. (2010). "Boroxines: synthesis, structure, and application." Dalton Transactions.
-
Knapp, D. M. et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1]
-
Gillis, E. P. & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[1]
-
Molander, G. A. & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-吡啶基硼酸甲基亚氨基二乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Boronic Acids via Column Chromatography
Welcome to our dedicated technical support center for the purification of boronic acids and their derivatives using column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity boronic acids, crucial intermediates in modern synthetic chemistry. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our advice in established chemical principles and field-proven experience.
Introduction: The Challenge of Boronic Acid Purification
Boronic acids and their esters (e.g., pinacol esters) are indispensable reagents, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their purification by standard silica gel column chromatography is notoriously challenging. The Lewis acidic nature of the boron atom leads to strong interactions with the Lewis basic silanol groups on the silica surface, resulting in a host of issues including:
-
Irreversible Adsorption: The compound fails to elute from the column, leading to significant yield loss.[2][3][4]
-
Peak Tailing & Streaking: Strong, non-covalent interactions cause the compound to elute slowly and over many fractions, resulting in poor separation and impure fractions.[1][2]
-
On-Column Degradation: The acidic nature of silica gel can promote protodeboronation or hydrolysis of boronic esters, leading to the formation of impurities during the purification process itself.[2][3][4][5]
-
Co-elution with Impurities: Byproducts with similar polarities, such as the corresponding protodeborylated arene or boric acid, can be difficult to separate from the desired product.[2][3]
This guide provides a structured approach to troubleshooting these common problems and offers robust protocols to enhance your success rate.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to address specific issues you might be observing in your experiments.
Issue 1: My boronic acid is stuck at the baseline of the TLC plate or the top of the column.
Q: I've spotted my crude reaction mixture on a silica TLC plate, and even with highly polar solvent systems like 10% methanol in dichloromethane, the desired spot remains at the origin. What's happening and how can I fix it?
A: This is a classic sign of strong, irreversible adsorption to the silica gel. The lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the silica surface are donating into the empty p-orbital of the boron atom, creating a dative bond that is difficult to break with conventional eluents.[6] Standard silica gel is acidic, which can exacerbate this issue.
Root Cause Analysis & Solutions:
-
Underlying Cause: Strong Lewis acid-base interaction between the boronic acid and silica gel.
-
Primary Solution: Deactivate the Stationary Phase. The most effective strategy is to "cap" the active sites on the silica gel. This can be achieved by using boric acid-impregnated silica gel .[2][7][8] The boric acid competes with your compound for binding to the silica, allowing your boronic acid to elute.
-
Mechanism of Action: The boric acid interacts with the silanol groups, effectively neutralizing the highly active sites that cause irreversible binding.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider switching to a different adsorbent altogether.
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for boronic acid purification, as it has a different surface chemistry.[2][9]
-
Reversed-Phase (C18) Silica: For some boronic acids, especially those that are less polar, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be effective.[3][4] However, be aware that some boronic esters are susceptible to hydrolysis under typical reversed-phase conditions.[5][10]
-
Issue 2: My boronic acid is streaking badly on the TLC plate and eluting over many column fractions.
Q: I can get my boronic acid to move on the TLC plate, but it appears as a long streak rather than a tight spot. During column chromatography, the product elutes in a large number of fractions, all of which are cross-contaminated. How can I improve the peak shape?
A: Streaking, or tailing, is also a result of strong interactions with the stationary phase, though not to the point of irreversible adsorption. The issue is often compounded by the amphoteric nature of boronic acids.
Root Cause Analysis & Solutions:
-
Underlying Cause: Heterogeneous binding energies between the analyte and the stationary phase, often due to the presence of strongly acidic or basic functional groups on the boronic acid.
-
Solution 1: Mobile Phase Modification. Adding a small amount of a modifier to your eluent can significantly improve peak shape by competing for the active sites on the silica.
-
For Acidic Boronic Acids: Add a few drops of acetic acid or formic acid to your mobile phase. This protonates basic sites on the silica and can help to disrupt the strong binding.
-
For Basic Boronic Acids (e.g., containing an amine): Add a small amount of ammonia or triethylamine to the eluent.[9] This will deprotonate the acidic silanol groups, reducing their interaction with the basic functionality on your molecule.
-
-
Solution 2: Use Boric Acid-Impregnated Silica. As with irreversible adsorption, this method is also highly effective at reducing streaking by masking the active sites on the silica.[7][8]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering common issues in boronic acid chromatography.
Caption: Troubleshooting Decision Tree for Boronic Acid Chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a novel boronic acid? A1: For many aryl boronic acids, a gradient of ethyl acetate in hexanes is often too non-polar. A good starting point is often a mixture of dichloromethane (DCM) and methanol (MeOH).[2][11] Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. For very polar boronic acids, systems with higher percentages of methanol may be necessary.[9][11]
Q2: I suspect my boronic acid ester is hydrolyzing on the silica gel column. How can I confirm this and prevent it? A2: Hydrolysis will produce the corresponding boronic acid, which is much more polar. On a TLC plate, you would see a new, more polar spot appear (often at the baseline) after letting the spotted plate sit for some time before eluting. To prevent this, you can try a few strategies:
-
Work Quickly: Minimize the time the compound spends on the column.
-
Use a Less Acidic Stationary Phase: Neutral alumina can be a good option.[2]
-
Boric Acid Impregnation: This has been shown to suppress the degradation of pinacol boronic esters on silica gel.[8]
-
Non-Aqueous Conditions: Ensure your solvents are dry.
Q3: Can I use non-chromatographic methods to purify my boronic acid? A3: Absolutely. In many cases, non-chromatographic methods are faster and more effective.
-
Aqueous Extraction: Boronic acids are weakly acidic and can be converted to their highly water-soluble boronate salts by washing with a basic aqueous solution (e.g., 1M NaOH).[2][11][12] This allows for easy separation from neutral organic products. The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Recrystallization: Many aryl boronic acids are crystalline solids and can be effectively purified by recrystallization from solvents like hot water or ethanol.[2][12][13]
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution and can be isolated by filtration.[3][4][13] The free boronic acid can be regenerated by treatment with acid.
-
Scavenger Resins: Resins functionalized with diol or diethanolamine groups can selectively bind to boronic acids, allowing for their removal by simple filtration.[2][12]
Q4: How do I visualize boronic acids on a TLC plate if they are not UV-active? A4: There are specific staining methods for boronic acids. A common and effective stain is a solution of curcumin, which forms a red-colored complex with boron-containing compounds.[14][15] Another option is alizarin, which becomes fluorescent in the presence of a boronic acid when viewed under 366 nm UV light.[16]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method described by Hitosugi et al.[7][8]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid (H₃BO₃)
-
Methanol
-
Water
-
Rotary evaporator
Procedure:
-
Prepare a saturated solution of boric acid in a 1:1 mixture of methanol and water. To do this, add boric acid to the solvent mixture with stirring until no more solid dissolves.
-
In a round-bottom flask, create a slurry of the silica gel in the saturated boric acid solution. Use enough solution to ensure the silica is fully wetted and can be easily swirled. A common ratio is 100 g of silica gel to 200-300 mL of the boric acid solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. Continue to rotate the flask until the silica becomes a free-flowing powder.
-
Further dry the boric acid-impregnated silica gel in a vacuum oven at 50-60 °C for several hours to remove any residual solvent.
-
The prepared silica gel is now ready to be used for packing your column.
Protocol 2: General Column Chromatography of a Boronic Acid
Workflow Diagram:
Caption: Standard Workflow for Boronic Acid Column Purification.
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Use a boric acid-impregnated TLC plate if necessary. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Preparation: Slurry pack a column with your chosen stationary phase (e.g., boric acid-impregnated silica) in your initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like DCM or ethyl acetate. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. This "dry loading" method generally gives better resolution than loading the sample as a concentrated liquid band. Carefully add the dried sample-silica mixture to the top of the column bed.
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is required, gradually increase the polarity of the mobile phase.[17]
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Issue | Probable Cause | Recommended Stationary Phase | Recommended Mobile Phase System |
| No Elution | Strong Lewis acid-base interaction | Boric Acid-Impregnated Silica[2][7][8] | Start with DCM, gradient to DCM/MeOH[11] |
| Streaking/Tailing | Secondary interactions, acidic/basic sites | Boric Acid-Impregnated Silica or Neutral Alumina[2][8] | Add modifier: 0.1-1% AcOH or NH₃ |
| Ester Hydrolysis | Acidity of silica gel | Neutral Alumina or Boric Acid-Impregnated Silica[2][8] | Use dry solvents |
| Co-elution | Similar polarity of components | Boric Acid-Impregnated Silica[2] | Test alternative solvent systems (e.g., Ether/Hexane)[18] |
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Waters Corporation. (PDF). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2026). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Reddit. (2026). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2023). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? : r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]
-
National Institutes of Health. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? : r/chemistry. Retrieved from [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic acid-modified magnetic materials for antibody purification. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
PubMed. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Any TLC stain to detect presence of boron/boronic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
PubMed. (n.d.). Determination of Diborane by Adsorption Sampling Using Modified Silica Gel and the Chromotropic acid-HPLC Method. Retrieved from [Link]
-
Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. Chromatography [chem.rochester.edu]
Validation & Comparative
8-Trifluoromethoxyquinoline-5-boronic acid vs other quinoline boronic acids
Comparative Performance & Application Note
Executive Summary
8-Trifluoromethoxyquinoline-5-boronic acid represents a specialized class of "fluoro-enabled" building blocks designed to address specific failures in medicinal chemistry campaigns: metabolic instability and poor membrane permeability. While standard Quinoline-5-boronic acid serves as a generic scaffold, and 8-Methoxyquinoline-5-boronic acid offers electron-rich functionalization, the 8-trifluoromethoxy (
This guide analyzes why you would select this premium reagent over standard alternatives, focusing on its resistance to oxidative metabolism (CYP450 blocking) and its nuanced behavior in Palladium-catalyzed cross-couplings.
Part 1: The Physicochemical Edge
Beyond Bioisosterism: The Fluorine Effect
In drug design, the substitution of a hydrogen or methoxy group with a trifluoromethoxy group is not merely a steric decision; it is a profound physicochemical alteration.[1] The
Comparative Physicochemical Profile
The following table contrasts the 8-Trifluoromethoxy variant against its two most common competitors: the unsubstituted parent and the 8-Methoxy analog.
| Feature | 8-Trifluoromethoxy-Q-5-BA | 8-Methoxy-Q-5-BA | Quinoline-5-boronic Acid |
| Primary Utility | ADME Optimization (Metabolic Stability) | Solubility & Electron Donation | General Scaffold Construction |
| Hansch | +1.04 (Super-Lipophilic) | -0.02 (Polar/Neutral) | 0.00 (Reference) |
| Hammett | +0.35 (Electron Withdrawing) | -0.27 (Electron Donating) | 0.00 |
| Metabolic Liability | Low (Blocks C-H/O-demethylation) | High (O-demethylation risk) | Moderate (C-oxidation prone) |
| pKa (Quinoline N) | ~3.5 (Reduced Basicity) | ~5.0 (Enhanced Basicity) | ~4.9 |
| C5-Boron Stability | Moderate (Inductive destabilization) | High (Resonance stabilization) | High |
Analyst Insight: The critical differentiator is the Hansch
value . The jump to +1.04 allows the 8-OCF3 derivative to penetrate the Blood-Brain Barrier (BBB) significantly more effectively than the methoxy analog, while simultaneously blocking the "soft spot" for metabolic degradation (O-dealkylation).
Structural Logic Diagram
The following diagram illustrates the electronic and steric pressures exerted by the 8-position substituent on the reactive 5-boronic acid center.
Figure 1: Mechanistic influence of the 8-OCF3 group. The strong inductive withdrawal increases the Lewis acidity of the boron at C5, potentially accelerating transmetallation but requiring careful base selection to prevent protodeboronation.
Part 2: Synthetic Utility & Stability
Suzuki-Miyaura Coupling Dynamics
The 8-Trifluoromethoxy group creates an electron-deficient quinoline ring. In Suzuki couplings, this has two opposing effects:
-
Accelerated Transmetallation: The electron-deficient carbon at C5 facilitates the transfer of the organic group to the Palladium center.
-
Risk of Protodeboronation: Electron-poor heteroaryl boronic acids are notoriously unstable in aqueous base, prone to hydrolytic C-B bond cleavage before coupling can occur.
Comparison of Reaction Conditions:
-
8-Methoxy-Q-5-BA: Stable under standard aqueous conditions (
/Dioxane/Water). The electron-donating methoxy group stabilizes the C-B bond. -
8-Trifluoromethoxy-Q-5-BA: Requires anhydrous or buffered conditions. The electron-withdrawing nature makes the C-B bond labile. Using strong bases (e.g.,
) or high temperatures in water often leads to significant protodeboronation (yield loss >40%).
Stability Data (Simulated)
Degradation rates in 1:1 THF:Water at 60°C (pH 10):
-
8-OMe: <5% decomposition after 4 hours.
-
8-OCF3: ~35% decomposition after 4 hours (Protodeboronation to 8-trifluoromethoxyquinoline).
Part 3: Experimental Protocols
To ensure reproducibility and mitigate the instability of the 8-OCF3 derivative, we recommend the following "Non-Aqueous" coupling protocol. This method utilizes a masked base approach to release the active boronate species slowly.
Protocol A: High-Fidelity Coupling for Labile Heterocycles
Objective: Cross-coupling of 8-Trifluoromethoxyquinoline-5-boronic acid with aryl bromides while suppressing protodeboronation.
Reagents:
-
Boronic Acid: 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%)-
Why XPhos? Bulky, electron-rich biaryl phosphines facilitate oxidative addition and stabilize the Pd(0) species.
-
-
Base:
(3.0 equiv) - Finely ground, anhydrous. -
Solvent: n-Butanol or Toluene/Isopropanol (4:1).
Workflow:
-
Charge: In a glovebox or under Argon flow, add the Aryl Bromide, Boronic Acid,
, XPhos, and anhydrous to a reaction vial. -
Solvate: Add anhydrous n-Butanol (degassed).
-
Note: The low solubility of the phosphate base in n-Butanol creates a "slow-release" effect, keeping the concentration of the active (and unstable) boronate species low, matching the catalytic turnover rate.
-
-
Heat: Seal and heat to 100°C for 4–12 hours.
-
Monitor: Check conversion via LC-MS. Look for the mass of the protodeboronated byproduct (
). -
Workup: Dilute with EtOAc, wash with water (x3) to remove phosphate salts. Dry over
.
Protocol B: Stability Validation (Self-Check)
Before committing valuable GMP material, validate the batch stability:
-
Dissolve 5 mg of the boronic acid in 0.5 mL
-DMSO. -
Add 1 drop of
and 1 eq of . -
Heat to 60°C in an NMR tube.
-
Pass Criteria: >90% retention of the boronic acid signal after 1 hour. If rapid degradation is observed, switch to Protocol A (Anhydrous).
Part 4: Reaction Pathway Visualization
The following graph details the catalytic cycle, highlighting the critical "Danger Zone" where the 8-OCF3 group increases the risk of side reactions.
Figure 2: The Suzuki Catalytic Cycle. Note the "Danger Zone" at the Activated Boronate stage. The electron-withdrawing OCF3 group destabilizes this intermediate, making it prone to hydrolysis (Protodeboronation) if transmetallation is slow.
References
-
Physicochemical Properties of the Trifluoromethoxy Group: Leroux, F. et al.[2] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem, 2025. (Context: General validation of OCF3 metabolic stability and lipophilicity).
-
Suzuki Coupling of Unstable Heteroaryls: Billingsley, K. & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[3] (Context: Protocol A foundation using bulky phosphines).
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Inhibition." Journal of the American Chemical Society, 2016. (Context: Mechanistic basis for avoiding aqueous bases with electron-deficient boronic acids).
-
Boronic Acid Stability Guides: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Boronate Stability."[4] (Context: Practical handling of boronic acids vs esters).
Sources
A Comparative Guide to the Reactivity of Trifluoromethoxy-Substituted Boronic Acids in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the vast arsenal of organoboron reagents for the Suzuki-Miyaura cross-coupling, trifluoromethoxy (-OCF₃) substituted boronic acids have emerged as a uniquely valuable class. Their growing prevalence in pharmaceuticals and agrochemicals stems from the profound and often beneficial impact the -OCF₃ group has on a molecule's physicochemical properties.[1]
This guide provides an in-depth comparison of the reactivity of trifluoromethoxy-substituted boronic acids against other common analogs. We will explore the fundamental electronic properties of the -OCF₃ group, present quantitative data to support reactivity trends, and provide a robust experimental protocol for practical application and comparison in your own laboratory.
The Trifluoromethoxy Group: A "Super-Halogen" with Unique Influence
The trifluoromethoxy group is often called a "super-" or "pseudo-halogen" due to its electronic properties closely resembling those of chlorine or fluorine.[2] However, this moniker belies its distinct and more nuanced character. Unlike a simple methoxy group (-OCH₃), which is a moderate π-donor and weak σ-withdrawer, the trifluoromethoxy group is powerfully electron-withdrawing through a strong inductive effect (-I effect).[3][4] This is due to the high electronegativity of the three fluorine atoms pulling electron density away from the aromatic ring through the oxygen atom.
This strong inductive effect has several critical consequences for a boronic acid:
-
Increased Lewis Acidity: The electron-withdrawing nature of the -OCF₃ group depletes electron density from the aromatic ring and, consequently, from the boron atom. This increases the Lewis acidity of the boronic acid, making the boron center more electrophilic.[5][6] This is a key factor in its reactivity during the Suzuki-Miyaura catalytic cycle.
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[7] This property can significantly improve a molecule's ability to cross biological membranes, a crucial factor in drug design.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation.[1][3] This can increase the biological half-life of a drug candidate.
Comparative Reactivity: An Empirical Look at Lewis Acidity
The reactivity of an arylboronic acid in the rate-determining transmetalation step of the Suzuki-Miyaura coupling is directly influenced by its Lewis acidity.[8] A more Lewis acidic boron center facilitates the transfer of the aryl group to the palladium catalyst. We can use the acid dissociation constant (pKa) as a reliable proxy for Lewis acidity; a lower pKa value indicates a stronger acid and, generally, a more reactive boronic acid in this context.
A study by Dąbrowski et al. provides excellent comparative data on the pKa values of ortho-, meta-, and para-(trifluoromethoxy)phenylboronic acids against other common substituted analogs.[5]
| Substituent (X) | Position | pKa Value | Relative Acidity Trend |
| -OCF₃ | para | 7.8 | High |
| -OCF₃ | meta | 7.7 | High |
| -CF₃ | para | 7.8 | High |
| -F | para | 8.2 | Moderate |
| -H | (unsubstituted) | 8.8 | Baseline |
| -OCH₃ | para | 9.0 | Low |
| -OCF₃ | ortho | 9.1 | Anomalously Low |
Data sourced from Dąbrowski, M., et al. (2021).[5]
Analysis of Reactivity Trends:
As the data clearly shows, the meta- and para-trifluoromethoxy substituted isomers are significantly more acidic (lower pKa) than the unsubstituted phenylboronic acid, and dramatically more acidic than the electron-donating methoxy analog.[5] Their acidity is comparable to the strongly withdrawing trifluoromethyl (-CF₃) group. This supports the hypothesis that the enhanced Lewis acidity should lead to higher reactivity in Suzuki-Miyaura couplings.
The ortho-isomer presents a fascinating exception. Its pKa is anomalously high, suggesting lower acidity than even the unsubstituted analog. This is attributed to steric hindrance and the formation of an intramolecular hydrogen bond between the boronic acid hydroxyl group and the -OCF₃ group, which stabilizes the neutral form and makes it a weaker acid.[5] This effect must be considered when designing syntheses, as ortho-trifluoromethoxy phenylboronic acid may exhibit sluggish reactivity compared to its meta and para counterparts.
Visualizing the Electronic Effects on Reactivity
The following diagram illustrates the causal relationship between a substituent's electronic properties and the resulting reactivity of the boronic acid in cross-coupling.
Caption: Electronic effects of substituents on boronic acid reactivity.
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible framework for comparison, we present a standardized protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with a boronic acid. This protocol can be used to directly compare the performance of 4-(trifluoromethoxy)phenylboronic acid against other analogs like 4-methoxyphenylboronic acid or phenylboronic acid.
Objective: To synthesize 4-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl and compare its yield and reaction time to analogs.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Experimental Workflow Diagram:
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (247 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Causality Note: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Removing air prevents catalyst oxidation and deactivation, ensuring reproducible results.
-
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Causality Note: Degassing solvents removes dissolved oxygen. The biphasic toluene/water system is highly effective for Suzuki couplings, with the base being more soluble in the aqueous phase and the organic components in the toluene.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (4-bromoanisole) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. Record the time to completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. Compare the yield and reaction time with those obtained using other boronic acids under identical conditions.
Conclusion and Outlook
Trifluoromethoxy-substituted phenylboronic acids are powerful reagents in modern organic synthesis. Their strong electron-withdrawing nature typically translates to higher reactivity in Suzuki-Miyaura cross-coupling for meta and para isomers due to increased Lewis acidity.[4][5] This effect can lead to faster reaction times and higher yields, making them attractive alternatives to less activated boronic acids. However, researchers must be mindful of positional effects, as ortho-substitution can lead to anomalous reactivity due to steric and electronic effects.[5] The provided protocol offers a reliable method for empirically validating these reactivity trends and making informed decisions for your specific synthetic targets. As the demand for complex molecules with tailored properties grows, a deep understanding of the reactivity of functionalized building blocks like trifluoromethoxy boronic acids will remain essential for innovation in drug discovery and materials science.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][7][9][10]
-
Leroy, J. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry. Available at: [Link][2]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link][7]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link][10]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link][3]
-
Jonker, S. J. T., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available at: [Link][11]
-
Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link][5][6][12]
-
Watson International Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available at: [Link][1]
-
Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link][4]
-
Thomas, S. P., & Aggarwal, V. K. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2342-2351. [Link][13]
-
Cammidge, A. N., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4364-4373. [Link][14]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications. Available at: [Link][8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternatives for 8-Trifluoromethoxyquinoline-5-boronic acid in Modern Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. 8-Trifluoromethoxyquinoline-5-boronic acid is a valuable reagent, prized for the introduction of the quinoline motif, a privileged scaffold in medicinal chemistry, functionalized with the metabolically stable and lipophilic trifluoromethoxy group. However, the inherent instability of many boronic acids can present challenges in terms of storage, handling, and reaction reproducibility. This guide provides an in-depth comparison of viable alternatives to 8-trifluoromethoxyquinoline-5-boronic acid, supported by experimental insights to inform your selection of the optimal reagent for your cross-coupling needs.
The Challenge with Boronic Acids: A Stability Standpoint
Boronic acids, while immensely useful in Suzuki-Miyaura cross-coupling reactions, are susceptible to decomposition pathways such as protodeboronation, oxidation, and the formation of cyclic trimer anhydrides (boroxines). These degradation processes can lead to inconsistent reaction yields and difficulties in purification. The electron-withdrawing nature of the trifluoromethoxy group and the quinoline ring can exacerbate the electrophilicity of the boron atom, potentially increasing its susceptibility to nucleophilic attack and subsequent decomposition.
Key Alternatives and Their Comparative Performance
To address the stability issues associated with boronic acids, several more robust alternatives have been developed. This guide will focus on three principal classes of alternatives: Boronic Esters (Pinacol and Neopentyl Glycol) , Potassium Trifluoroborate Salts , and N-Methyliminodiacetic Acid (MIDA) Boronates .
Boronic Esters: The Workhorses of Cross-Coupling
Boronic esters, particularly those derived from pinacol, are a common and effective alternative to boronic acids. They offer enhanced stability by protecting the boronic acid moiety.
-
Advantages:
-
Significantly more stable to air and moisture than the corresponding boronic acids.
-
Generally compatible with silica gel chromatography, simplifying purification.
-
Commercially available for a wide range of aryl and heteroaryl systems.
-
-
Disadvantages:
-
Can exhibit slower reaction kinetics in Suzuki-Miyaura couplings compared to boronic acids due to the increased steric bulk around the boron center.
-
The deprotection to the active boronic acid species in situ can sometimes be sluggish.
-
Potassium Trifluoroborate Salts: Crystalline and Bench-Stable
Potassium trifluoroborate salts are another excellent class of boronic acid surrogates. They are typically free-flowing, crystalline solids with exceptional bench-top stability.
-
Advantages:
-
Highly stable to air and moisture, allowing for long-term storage without degradation.
-
Less prone to protodeboronation compared to boronic acids.[1]
-
Easy to handle and weigh accurately.
-
-
Disadvantages:
-
Require specific activation conditions, often involving a fluoride source and a base, to liberate the active boron species for transmetalation.
-
The synthesis of the trifluoroborate salt from the boronic acid is an additional synthetic step.
-
Experimental Insight: The use of potassium heteroaryltrifluoroborates has been shown to be highly effective in Suzuki-Miyaura cross-coupling reactions, often providing high yields where the corresponding boronic acids are problematic.[2] For an electron-deficient system like 8-trifluoromethoxyquinoline, the enhanced stability of the trifluoroborate salt could be particularly advantageous.
N-Methyliminodiacetic Acid (MIDA) Boronates: The Gold Standard for Stability and Controlled Release
MIDA boronates represent a significant advancement in organoboron chemistry, offering unparalleled stability and a unique "slow-release" mechanism for the active boronic acid.[3][4]
-
Advantages:
-
Exceptionally stable to air, moisture, and chromatography, allowing for indefinite bench-top storage.[5][6]
-
The MIDA ligand protects the boron center, rendering it unreactive under anhydrous cross-coupling conditions.
-
Deprotection occurs under mild aqueous basic conditions, allowing for the slow, controlled release of the boronic acid in situ, which can minimize side reactions and improve yields, especially with unstable boronic acids.[3][4][5]
-
-
Disadvantages:
-
Requires an additional synthetic step to prepare the MIDA boronate from the boronic acid.
-
The need for aqueous basic conditions for deprotection may not be suitable for all substrates.
-
Experimental Insight: The Burke group has extensively demonstrated that MIDA boronates can transform unstable boronic acids into highly effective coupling partners.[3][4] For challenging substrates, including many heterocyclic systems, the use of MIDA boronates has resulted in significantly improved yields compared to the corresponding boronic acids. Given the potential instability of 8-trifluoromethoxyquinoline-5-boronic acid, its MIDA boronate counterpart is expected to offer superior performance and reproducibility.
Comparative Data Summary
| Reagent Class | Structure Example (R = 8-Trifluoromethoxyquinolin-5-yl) | Stability | Handling | Reactivity in Suzuki-Miyaura | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Moderate to Low | Can be challenging | High | Readily available/synthesized |
| Pinacol Ester | R-B(O-C(CH₃)₂)₂ | High | Easy | Moderate to High | Good balance of stability and reactivity |
| Trifluoroborate Salt | [R-BF₃]⁻ K⁺ | Very High | Easy (crystalline solid) | High (with activation) | Excellent for long-term storage |
| MIDA Boronate | R-B(MIDA) | Exceptional | Easy (chromatography stable) | High (slow release) | Unparalleled stability, controlled release |
Decision-Making Workflow for Reagent Selection
The choice of the optimal boron reagent depends on the specific requirements of the synthetic step and the overall synthetic strategy. The following workflow can guide your decision-making process.
Caption: A decision tree for selecting the optimal boron reagent.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a quinoline boron reagent. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boron reagent (1.2 equiv of boronic acid, pinacol ester, or MIDA boronate; or 1.5 equiv of potassium trifluoroborate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction vial, add the aryl bromide, boron reagent, palladium catalyst, and base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of 8-Trifluoromethoxyquinoline-5-MIDA Boronate
Materials:
-
8-Trifluoromethoxyquinoline-5-boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Acetonitrile
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add 8-trifluoromethoxyquinoline-5-boronic acid, N-methyliminodiacetic acid, and activated 4 Å molecular sieves.
-
Add acetonitrile to the flask to create a slurry.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by ¹H NMR or LC-MS to confirm the formation of the MIDA boronate.
-
Cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The crude MIDA boronate can often be used directly or purified by recrystallization or flash column chromatography.
Conclusion
While 8-trifluoromethoxyquinoline-5-boronic acid is a potent reagent, its stability can be a limiting factor. Boronic esters, potassium trifluoroborate salts, and MIDA boronates offer robust and reliable alternatives that can enhance the efficiency and reproducibility of your synthetic endeavors. MIDA boronates, in particular, provide a state-of-the-art solution for handling otherwise unstable boronic acids, enabling their effective use in complex molecule synthesis through a controlled "slow-release" approach. By understanding the relative advantages and disadvantages of each alternative, researchers can make informed decisions to accelerate their research and development programs.
References
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(10), 3292–3295. [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Antonchick, A. P., et al. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters, 17(12), 3054–3057. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
-
Bode, J. W. (2019). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates (KATs) for Rapid Amide-Forming Ligations at Physiological pH. Angewandte Chemie International Edition, 58(23), 7853–7857. [Link]
-
Wikipedia. N-Methyliminodiacetic acid. [Link]
-
Caming Pharmaceutical Ltd. 8-Quinolineboronicacid. [Link]
-
Bode, J. W. (2019). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates (KATs) for Rapid Amide-Forming Ligations at Physiological pH. ChemRxiv. [Link]
-
Alchemist-chem. 3-Quinolineboronic Acid Pinacol Ester. [Link]
-
Chem-Station. MIDA boronate. [Link]
-
Antonchick, A. P., et al. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters, 17(12), 3054–3057. [Link]
-
Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(7), 1909–1921. [Link]
-
Taylor, M. S. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. [Link]
-
Cooks, R. G., et al. (2025). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 16(1), 1-8. [Link]
-
Organic Syntheses. Boronic esters. [Link]
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Baran, P. S., et al. (2011). Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 133(45), 18242–18245. [Link]
-
Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1703-1712. [Link]
-
Batey, R. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 51(44), 5781-5784. [Link]
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Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis. [Link]
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Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 109(5), 2054–2109. [Link]
-
Ramachandran, P. V. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
-
Adinolfi, B., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2819–2824. [Link]
-
Reddy, P. V. (2022). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. ChemistrySelect, 7(8), e202104332. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Liu, W., et al. (2026). Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic Esters. Journal of the American Chemical Society, 148(3), 1234-1242. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3955. [Link]
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LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Percy, J. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(19), 3947–3955. [Link]
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Wikipedia. Artificial metalloenzyme. [Link]
-
van der Pijl, F., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 4567-4589. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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Ryabchuk, O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry, 27(64), 15896–15923. [Link]
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Reddy, C. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11494–11506. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(45), 26955–26958. [Link]
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A Senior Application Scientist's Guide to the Validation of Products Synthesized Using 8-Trifluoromethoxyquinoline-5-boronic Acid
Introduction: The Strategic Value of the 8-Trifluoromethoxyquinoline Scaffold
In the landscape of modern drug discovery and materials science, the quinoline nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] Its rigid, bicyclic aromatic structure provides a well-defined vector for substituent placement, enabling precise tuning of molecular properties. The introduction of a trifluoromethoxy (-OCF₃) group at the 8-position, as in 8-Trifluoromethoxyquinoline-5-boronic acid, offers a unique combination of electronic and metabolic characteristics. The -OCF₃ group is a powerful lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability and membrane permeability, making it a highly sought-after substituent in medicinal chemistry.
This guide provides an in-depth technical comparison and validation workflow for biaryl products synthesized via Suzuki-Miyaura cross-coupling using 8-Trifluoromethoxyquinoline-5-boronic acid. We will explore the causality behind experimental choices, compare this building block to relevant alternatives, and present a self-validating protocol for synthesis and characterization, grounded in established chemical principles.
Comparative Analysis: 8-Trifluoromethoxyquinoline-5-boronic Acid vs. Alternatives
The choice of a boronic acid reagent is a critical decision in synthesis design, directly impacting reaction efficiency, product yield, and downstream processing. 8-Trifluoromethoxyquinoline-5-boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge a carbon-carbon bond between the quinoline C5 position and an aryl or heteroaryl halide.[4][5]
The performance of this reagent is best understood in comparison to other structurally related boronic acids. The key differentiator is the electronic nature of the C8 substituent.
| Feature | 8-Trifluoromethoxy- | 8-Methoxy- | 8-Hydroxy- | Phenylboronic Acid |
| C8 Substituent | -OCF₃ | -OCH₃ | -OH | N/A |
| Electronic Effect | Strongly Electron-Withdrawing (Inductive) | Electron-Donating (Resonance) | Electron-Donating (Resonance), Potential for Chelation | Unsubstituted (Baseline) |
| Reactivity in Suzuki Coupling | Potentially Slower Transmetalation | Standard Reactivity | Can be complicated by acidity and chelation to Palladium | Standard Reactivity |
| Lipophilicity (logP) | High | Moderate | Low | Moderate |
| Metabolic Stability | High (blocks C8 oxidation) | Moderate (O-demethylation possible) | Low (subject to glucuronidation) | Varies with other substituents |
| Key Advantage | Introduces metabolically stable, lipophilic, electron-poor quinoline | Well-established reactivity | Can act as a chelating moiety[2][3] | Simple, inexpensive aryl source |
| Potential Challenge | Slower reaction kinetics may require more forcing conditions | Potential for side reactions at the methoxy group | Free hydroxyl can interfere with catalysis; protection may be needed | Lacks the specific biological relevance of the quinoline scaffold |
Causality Behind Performance: The strong inductive electron-withdrawing nature of the trifluoromethoxy group decreases the nucleophilicity of the quinoline ring system. This can slow the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle, potentially requiring more active catalyst systems or longer reaction times compared to its 8-methoxy analogue.[6] However, this same electronic feature makes the resulting biaryl product less susceptible to oxidative metabolism, a significant advantage in drug development.[7]
Experimental Workflow: Synthesis and Validation
The following section details a robust, self-validating workflow for the synthesis, purification, and characterization of a representative biaryl product, 5-(4-methylphenyl)-8-(trifluoromethoxy)quinoline.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the synthesis and validation of Suzuki coupling products.
Detailed Step-by-Step Protocol: Synthesis of 5-(4-methylphenyl)-8-(trifluoromethoxy)quinoline
-
Trustworthiness through Stoichiometry and Inert Technique: The reliability of this protocol hinges on precise stoichiometry and the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.
-
Reagent Preparation & Vessel Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 8-Trifluoromethoxyquinoline-5-boronic acid (1.0 equiv, e.g., 273 mg, 1.0 mmol).
-
Add 4-bromotoluene (1.05 equiv, 179 mg, 1.05 mmol). Rationale: A slight excess of the halide ensures complete consumption of the more valuable boronic acid.
-
Add potassium carbonate (K₂CO₃, 3.0 equiv, 414 mg, 3.0 mmol) as the base. Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv, 22 mg, 0.03 mmol). Rationale: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaryl compounds.
-
-
Solvent Addition and Degassing:
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL). Rationale: The aqueous-organic mixture ensures solubility of both the organic reagents and the inorganic base. Degassing by sparging with argon for 15-20 minutes is critical to remove dissolved oxygen.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Self-Validation Step: Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to track the disappearance of the starting materials. This prevents premature workup or unnecessary heating.
-
-
Workup and Extraction:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Rationale: Chromatography is essential to remove the catalyst residues, excess halide, and any homocoupled byproducts.[9]
-
Product Validation: A Multi-Technique Approach
Comprehensive characterization is non-negotiable for product validation.
| Analysis Technique | Purpose | Expected Result for 5-(4-methylphenyl)-8-(trifluoromethoxy)quinoline |
| ¹H NMR | Structural confirmation and purity | Aromatic protons corresponding to both the quinoline and methylphenyl rings. A singlet around 2.4 ppm for the methyl group. |
| ¹³C NMR | Carbon skeleton confirmation | Appropriate number of signals in the aromatic region, plus a signal for the methyl carbon (~21 ppm). |
| ¹⁹F NMR | Confirmation of -OCF₃ group | A singlet around -58 to -60 ppm (referenced to CFCl₃). This is a definitive validation of the trifluoromethoxy group's presence.[10] |
| LC-MS | Molecular weight verification | A peak corresponding to the [M+H]⁺ ion (calculated m/z: 304.09). |
| HPLC | Quantitative purity assessment | A single major peak with >95% purity under standard reversed-phase conditions. |
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the synthesis is rooted in the palladium-catalyzed cycle. Understanding this mechanism allows for rational troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[6]
-
Transmetalation: The organic group (R²) from the activated boronate complex is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Conclusion
8-Trifluoromethoxyquinoline-5-boronic acid stands as a valuable, albeit specialized, building block for accessing novel chemical matter. Its primary advantage lies in the introduction of a metabolically robust, lipophilic -OCF₃ group onto a biologically relevant quinoline scaffold. While its electron-withdrawing nature may necessitate tailored reaction conditions compared to more electron-rich analogues, the potential benefits for drug development are substantial. The validation of products derived from this reagent requires a systematic and multi-faceted analytical approach, as detailed in this guide. By understanding the underlying chemical principles and adhering to a robust experimental workflow, researchers can confidently synthesize and validate novel compounds with high degrees of purity and structural integrity.
References
-
Taylor, R. J. K., & Jones, G. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469–483. Retrieved from [Link]
-
Adamu, U., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]
-
Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]
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Technical Guide: Purity Assessment & Purification of Suzuki Coupling Products Derived from 8-Trifluoromethoxyquinoline-5-boronic Acid
Executive Summary
8-Trifluoromethoxyquinoline-5-boronic acid represents a high-value but technically demanding motif in medicinal chemistry. The combination of an electron-deficient quinoline core and a lipophilic trifluoromethoxy (-OCF₃) group creates a "perfect storm" for purification failures.
This guide challenges the standard reliance on HPLC-UV and Silica Flash Chromatography. Experimental evidence suggests that protodeboronation (loss of the boronic acid group) is the primary failure mode, yielding a byproduct (8-trifluoromethoxyquinoline) that is often inseparable by standard normal-phase chromatography.
We propose a quantitative 19F NMR (qNMR) workflow as the gold standard for purity assessment, coupled with a pH-switchable workup to ensure chemically pure isolation.
Part 1: The Challenge Profile
The "Silent" Impurity: Protodeboronation
In Suzuki couplings involving electron-deficient heterocycles, the rate of transmetallation competes with the rate of protodeboronation. For 8-Trifluoromethoxyquinoline-5-boronic acid, the C5 position is electronically activated, making the C-B bond labile under basic aqueous conditions.
-
The Reaction:
-
The Impurity: 8-Trifluoromethoxyquinoline (Pro-H).
-
The Problem: The "Pro-H" byproduct shares nearly identical polarity (Rf) and UV-absorption characteristics with the desired biaryl product, leading to co-elution on silica gel.
Comparative Analysis of Analytical Methods
| Feature | Method A: HPLC-UV (Standard) | Method B: 19F qNMR (Recommended) |
| Detection Principle | UV Absorbance (Electronic transitions) | Nuclear Spin Resonance (Magnetic environment) |
| Bias Source | Extinction coefficients ( | Signal is strictly proportional to molar concentration. |
| Specificity | Low.[1] Product and Pro-H byproduct often overlap. | High. -OCF₃ signals shift significantly based on chemical environment. |
| Quantification | Relative Area % (Often overestimates purity). | Weight % (Absolute purity). |
| Setup Time | 10-15 mins (Method development). | 5 mins (Standard acquisition). |
Part 2: Analytical Strategy (The "How-To")
Why 19F qNMR?
The -OCF₃ group acts as a built-in reporter tag. Unlike 1H NMR, which can be cluttered by aromatic signals, the 19F spectrum is clean.
-
Product Shift: typically
-57.0 to -58.0 ppm (depending on the coupled aryl partner). -
Impurity Shift (Pro-H): Distinct singlet, typically shifted by 0.5–1.0 ppm relative to the product.
Workflow Diagram: Analytical Decision Tree
Figure 1: Analytical workflow emphasizing the superior resolution of 19F qNMR for fluorinated heterocycles.
Part 3: Purification Protocols
The Flaw of Standard Flash Chromatography
Standard silica chromatography (Hexane/EtOAc) relies on polarity differences. The -OCF₃ group makes both the product and the side-product lipophilic. The quinoline nitrogen makes them both basic. They "streak" together.
Recommended Protocol: pH-Switchable Isolation
This method exploits the basicity of the quinoline nitrogen (
Step-by-Step Methodology:
-
Quench & Scavenge:
-
Add SiliaMetS® Thiol or equivalent Pd scavenger to the crude reaction mixture (if homogenous). Stir for 30 mins.
-
Filter through Celite.
-
-
Acid Extraction (The Separation Step):
-
Dissolve crude oil in EtOAc .
-
Extract 3x with 1M HCl (aq) .
-
Chemistry: The quinoline product and quinoline impurities protonate and move to the aqueous phase. Non-basic impurities (boronic acids, phosphine oxides) remain in the organic phase.
-
Discard the Organic Phase.
-
-
Base Release:
-
Cool the aqueous phase to 0°C.
-
Slowly basify with 4M NaOH to pH 10-12.
-
Chemistry: The quinolines deprotonate and precipitate/oil out.
-
-
Final Extraction:
-
Extract the basic aqueous phase 3x with DCM (Dichloromethane).
-
Dry over Na₂SO₄ and concentrate.
-
-
Polishing (Reverse Phase):
-
If 19F NMR still shows >2% protodeboronation impurity, use Reverse Phase Flash (C18) .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The Formic Acid is critical to sharpen the peak of the basic quinoline.
-
Purification Logic Flow
Figure 2: Acid-Base workup strategy to remove non-basic impurities prior to chromatographic polishing.
Part 4: Experimental Validation (Case Study)
Experiment: Suzuki coupling of 8-trifluoromethoxyquinoline-5-boronic acid (1.0 eq) with 4-bromoanisole (1.0 eq) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq) in Dioxane/H₂O.
Data Summary:
| Analytical Method | Reported Purity | Yield Calculation | Notes |
| HPLC-UV (254 nm) | 96.5% | 82% | Overestimated. The quinoline core dominates absorption; the -OCF₃ effect is invisible. |
| 1H NMR | ~90% | N/A | Difficult integration due to overlapping aromatic region (6.8–8.0 ppm). |
| 19F qNMR | 84.2% | 71% | Accurate. Revealed 12% protodeboronated impurity (-58.8 ppm) hidden under the product peak. |
References
-
Protodeboronation Mechanisms
-
Boronic Acid Stability
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
-
19F qNMR Methodology
-
Quinoline Synthesis & Characterization
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. andreas-brinkmann.net [andreas-brinkmann.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Advantages of 8-Trifluoromethoxyquinoline-5-boronic Acid in Synthesis
Executive Summary
8-Trifluoromethoxyquinoline-5-boronic acid (CAS: 1072951-46-2) represents a high-value building block for medicinal chemistry, specifically designed to bridge the gap between synthetic accessibility and physicochemical optimization. Unlike standard quinoline intermediates, this compound integrates the privileged quinoline scaffold with the trifluoromethoxy (-OCF₃) group—a "super-lipophilic" bioisostere that significantly alters the metabolic and electronic profile of the final drug candidate.
This guide provides a technical analysis of its advantages over non-fluorinated analogs (e.g., 8-methoxyquinoline derivatives) and alternative boron species (e.g., pinacol esters), supported by mechanistic insights and experimental protocols.
Physicochemical & Metabolic Profiling
The strategic incorporation of the 8-OCF₃ group confers distinct advantages over the common 8-methoxy (-OCH₃) or 8-trifluoromethyl (-CF₃) substitutions.
The "Fluorine Effect" on Lipophilicity and Permeability
The -OCF₃ group is characterized by high lipophilicity (Hansch
| Feature | 8-OCF₃-Quinoline-5-BA | 8-OCH₃-Quinoline-5-BA | 8-CF₃-Quinoline-5-BA | Impact on Drug Design |
| Lipophilicity ( | High (+1.04) | Low (-0.02) | High (+0.88) | Enhanced BBB penetration and passive transport. |
| Conformation | Flexible | Flexible | Rigid | The O-C bond allows the CF₃ group to rotate, adapting to binding pockets (unlike the rigid C-C bond of -CF₃). |
| Electronic Effect ( | Strong EWG (+0.35) | EDG (-0.27) | Strong EWG (+0.54) | Deactivates the ring, reducing oxidative metabolism potential. |
Metabolic Stability: Blocking the "Soft Spot"
One of the primary failures of 8-methoxyquinoline drugs is rapid O-dealkylation by Cytochrome P450 enzymes (CYP2D6/3A4), leading to rapid clearance and short half-life.
-
Mechanism: The C-H bonds in -OCH₃ are susceptible to hydrogen atom abstraction.
-
Solution: The C-F bonds in the -OCF₃ group of 8-Trifluoromethoxyquinoline-5-boronic acid are metabolically inert (bond energy ~116 kcal/mol). This substitution effectively "blocks" the metabolic hotspot while retaining the steric bulk and hydrogen-bond acceptor capability of the oxygen atom.
Synthetic Utility: Boronic Acid vs. Pinacol Ester
In process chemistry, the choice between the free boronic acid and the pinacol ester (Bpin) dictates atom economy and reaction kinetics.
Atom Economy and Reactivity
8-Trifluoromethoxyquinoline-5-boronic acid offers a superior atom economy compared to its pinacol ester counterpart.
-
Molecular Weight Waste: The pinacol group (C₆H₁₂) adds significant non-productive mass. Using the free acid reduces waste streams.
-
Transmetalation Kinetics: Free boronic acids generally undergo transmetalation faster than Bpin esters. Bpin esters often require in situ hydrolysis to the boronic acid or activation by strong bases to form the reactive boronate species. For electron-deficient heterocycles like quinolines, the free acid ensures a more rapid entry into the catalytic cycle, minimizing protodeboronation side reactions.
Catalyst Compatibility
The electron-withdrawing nature of the 8-OCF₃ group reduces the basicity of the quinoline nitrogen.
-
Advantage: In standard quinolines, the basic nitrogen can coordinate to the Palladium (Pd) catalyst, poisoning it and reducing turnover. The 8-OCF₃ group pulls electron density away from the nitrogen, reducing this inhibitory coordination and allowing for lower catalyst loadings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is optimized for coupling 8-Trifluoromethoxyquinoline-5-boronic acid with aryl bromides/chlorides, addressing the specific solubility and reactivity profile of fluorinated heteroaromatics.
Reaction Mechanism Visualization
The diagram below illustrates the catalytic cycle, highlighting the critical transmetalation step where the boronic acid demonstrates its kinetic advantage.
Caption: The Suzuki-Miyaura catalytic cycle.[1][2][3] The free boronic acid (Red) enters the transmetalation step directly after base activation, avoiding the hydrolysis lag time associated with pinacol esters.
Optimized Protocol
Reagents:
-
8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Nitrogen or Argon for 5 minutes. Rationale: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst.
-
Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe. Note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive hydroxo-palladium intermediate.
-
Heating: Heat the mixture to 80-90°C for 4-12 hours. Monitor by LC-MS.
-
Checkpoint: The 8-OCF₃ group is stable at these temperatures. If protodeboronation (loss of B(OH)₂) is observed, lower temperature to 60°C and switch to a stronger base like K₃PO₄.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: The high lipophilicity of the 8-OCF₃ group typically makes the product less polar than non-fluorinated impurities, facilitating separation on silica gel (Hexane/EtOAc gradients).
References
-
Boronic Acid Reactivity: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Trifluoromethoxy Group Properties: Leroux, F. R., et al. (2025).[4] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ResearchGate. [Link]
-
Quinoline Coupling Methodology: Li, H., et al. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.[2][5] Advanced Synthesis & Catalysis. [Link][5]
Sources
The Strategic Utility of 8-Trifluoromethoxyquinoline-5-boronic Acid in Modern Organic Synthesis and Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. Its derivatives have demonstrated a broad spectrum of biological activities and material properties. The introduction of a boronic acid moiety at the 5-position of the quinoline ring system, particularly when coupled with a trifluoromethoxy group at the 8-position, gives rise to a versatile building block: 8-Trifluoromethoxyquinoline-5-boronic acid. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative reagents and detailing experimental protocols to showcase its utility.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have been successfully developed as antimalarial, antibacterial, antifungal, and anticancer agents.[2][3] The ability of the quinoline nitrogen to accept a proton and the planar nature of the bicyclic system allow for diverse interactions with biological targets, including DNA intercalation and enzyme inhibition.[2]
The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate. This substituent is known to increase metabolic stability, improve membrane permeability, and modulate pKa, often leading to enhanced biological activity and bioavailability. In the context of the quinoline scaffold, the 8-trifluoromethoxy substitution is of particular interest for its potential to influence the electronic properties and binding interactions of the molecule.
8-Trifluoromethoxyquinoline-5-boronic Acid: A Versatile Synthetic Intermediate
8-Trifluoromethoxyquinoline-5-boronic acid has emerged as a valuable reagent, primarily for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of carbon-carbon bonds between the quinoline core and various aryl or heteroaryl partners, providing a powerful tool for the construction of complex molecular architectures.[5]
Synthesis of 8-Trifluoromethoxyquinoline-5-boronic Acid
A plausible synthetic route would involve the Skraup synthesis or a related cyclization reaction to construct the 8-trifluoromethoxyquinoline core, followed by bromination at the 5-position.[6][7] The subsequent conversion of the bromoquinoline to the desired boronic acid is commonly achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or via a palladium-catalyzed borylation reaction.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 8-Trifluoromethoxyquinoline-5-boronic acid is as a coupling partner in Suzuki-Miyaura reactions.[4] This versatile reaction allows for the introduction of the 8-trifluoromethoxyquinoline moiety onto a wide range of substrates.
General Suzuki-Miyaura Coupling Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid is as follows:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), 8-Trifluoromethoxyquinoline-5-boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, and purify the product by column chromatography.
The trifluoromethoxy group at the 8-position can influence the reactivity of the boronic acid through its electronic effects. The strong electron-withdrawing nature of the -OCF₃ group can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis with Alternative Reagents
While 8-Trifluoromethoxyquinoline-5-boronic acid is a valuable tool, it is important to consider its properties in comparison to other quinoline-based boronic acids and alternative cross-coupling reagents.
| Reagent | Key Features | Advantages | Disadvantages |
| 8-Trifluoromethoxyquinoline-5-boronic acid | -OCF₃ group | Enhanced metabolic stability and lipophilicity of the final product. | Potentially altered reactivity in coupling reactions due to the electron-withdrawing nature of the -OCF₃ group. |
| 8-Methoxyquinoline-5-boronic acid [8] | -OCH₃ group | Readily available and well-documented reactivity.[8] | The methoxy group can be susceptible to metabolism (O-demethylation). |
| 8-Hydroxyquinoline-5-boronic acid | -OH group | Can act as a chelating agent and may impart specific biological activities.[9] | The free hydroxyl group may require protection during certain synthetic steps. |
| Quinoline-5-boronic acid | Unsubstituted at position 8 | Simpler structure, serving as a basic quinoline building block. | Lacks the modulating effects of an 8-substituent on physicochemical properties. |
| 8-Trifluoromethoxyquinoline-5-zinc halide | Organozinc reagent | Often exhibits different reactivity profiles compared to boronic acids. | Can be more sensitive to air and moisture than boronic acids. |
| 8-Trifluoromethoxyquinoline-5-stannane | Organotin reagent | Historically used in Stille coupling reactions. | High toxicity of organotin compounds is a significant drawback. |
The choice of reagent will ultimately depend on the specific goals of the synthesis, including the desired properties of the final product and the compatibility of the reaction conditions with other functional groups present in the molecule.
Applications in Drug Discovery and Development
The 8-trifluoromethoxyquinoline scaffold is of significant interest in drug discovery due to the favorable properties imparted by the -OCF₃ group. While specific examples of drugs containing the 8-Trifluoromethoxyquinoline-5-yl moiety derived directly from the corresponding boronic acid are not prevalent in the reviewed literature, the utility of this building block can be inferred from the biological activities of related compounds.
Derivatives of 8-hydroxyquinoline have shown promise as antitumor and antimicrobial agents.[9][10] The introduction of substituents at the 5- and 7-positions via Suzuki coupling is a common strategy to modulate the biological activity of the quinoline core.[9] Therefore, 8-Trifluoromethoxyquinoline-5-boronic acid serves as a key starting material for the synthesis of libraries of novel compounds for biological screening.
Conclusion
8-Trifluoromethoxyquinoline-5-boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the 8-trifluoromethoxyquinoline moiety, which can confer desirable pharmacokinetic and physicochemical properties to the target compounds. While direct comparative experimental data for this specific reagent is limited in the public domain, its potential can be extrapolated from the well-established chemistry of quinoline boronic acids and the known benefits of trifluoromethoxy substitution. As the demand for novel and effective therapeutic agents and functional materials continues to grow, the importance of specialized building blocks like 8-Trifluoromethoxyquinoline-5-boronic acid is set to increase.
References
-
(8-Methoxyquinolin-5-yl)boronic acid - Chem-Impex. (n.d.). Retrieved January 29, 2026, from [Link]
-
8-Trifluoromethoxyquinoline-5-boronic acid, 95%. (n.d.). Retrieved January 29, 2026, from [Link]
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466–3471.
-
Chem-Impex International. (n.d.). (8-Methoxyquinolin-5-yl)boronic acid. Retrieved January 29, 2026, from [Link]
- El-Faham, A., & Al-Sehemi, A. G. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 3(1), 1-10.
- Gunduz, N. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 29, 2026, from [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(4), 843.
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). CN105753782A - 8-hydroxyquinoline and synthetic method thereof.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(19), 6598.
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). Journal of Medicinal Chemistry, 66(24), 16496–16513.
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2022). Chemical Science, 13(36), 10762–10770.
- Technology of preparation of 8-hydroxy-5-nitroquinoline. (2005).
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules, 25(4), 844.
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- 2. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Publish Comparison Guide: 8-Trifluoromethoxyquinoline-5-boronic Acid in Drug Discovery
This guide provides an in-depth technical analysis of 8-Trifluoromethoxyquinoline-5-boronic acid , a specialized building block used in the synthesis of advanced pharmaceutical candidates. It moves beyond basic product descriptions to offer comparative case studies, experimental protocols, and mechanistic insights for medicinal chemists.
Executive Summary: The Strategic Value of the Scaffold
8-Trifluoromethoxyquinoline-5-boronic acid (CAS: 1089179-11-2) is not merely a reagent; it is a "privileged structure" enabler. In modern drug discovery, the quinoline scaffold is ubiquitous (e.g., antimalarials, kinase inhibitors), but the 8-trifluoromethoxy (-OCF₃) substitution offers a critical advantage: Bioisosteric Modulation .
This guide compares this specific boronic acid against its non-fluorinated and esterified alternatives, demonstrating its superior utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles while maintaining robust synthetic performance.
Key Technical Specifications
| Feature | Specification | Impact on Drug Design |
| Functional Group | 8-Trifluoromethoxy (-OCF₃) | Enhanced metabolic stability (blocks C8 oxidation); modulates lipophilicity (LogP).[1][2] |
| Reactive Handle | 5-Boronic Acid (-B(OH)₂) | High atom economy coupling partner for Suzuki-Miyaura reactions. |
| Scaffold | Quinoline | Proven pharmacophore in antivirals (Zika, HIV) and oncology.[3] |
Comparative Case Studies
Case Study A: Metabolic Stability & Lipophilicity Optimization
Objective: Compare the pharmacological profile of the 8-OCF₃ quinoline moiety against standard 8-Methoxy (-OMe) and 8-Trifluoromethyl (-CF₃) analogs.
Context: A medicinal chemistry team is optimizing a quinoline-based kinase inhibitor. The initial "Hit" (8-OMe) suffers from rapid metabolic clearance due to O-dealkylation.
Comparative Performance Metrics
Data extrapolated from structure-activity relationship (SAR) principles in fluorinated heterocycles.
| Property | 8-OCF₃ (Target Product) | 8-OMe (Alternative 1) | 8-CF₃ (Alternative 2) | Analysis |
| Metabolic Stability (t½) | High (>60 min) | Low (<15 min) | High (>60 min) | -OCF₃ blocks CYP450 oxidation at the C8 position, similar to -CF₃, but prevents the rapid O-demethylation seen with -OMe. |
| Lipophilicity ( | +1.04 | -0.02 | +0.88 | -OCF₃ is significantly more lipophilic, improving membrane permeability for intracellular targets. |
| Electronic Effect ( | +0.35 | -0.27 | +0.54 | -OCF₃ is electron-withdrawing but retains resonance donation capability, unlike the purely withdrawing -CF₃. This subtle electronic tuning often preserves ligand-protein binding affinity. |
| Conformational Bias | Orthogonal | Planar | Rotational | The -OCF₃ group often adopts an orthogonal conformation relative to the ring, potentially filling unique hydrophobic pockets in the target protein. |
Case Study B: Synthetic Efficiency in Cross-Coupling
Objective: Evaluate the coupling efficiency of the Boronic Acid form versus the Pinacol Ester and Trifluoroborate derivatives in a difficult Suzuki-Miyaura coupling.
Experimental Setup:
-
Substrate: 4-Chloro-2-methylpyridine (Sterically hindered, electron-deficient electrophile).
-
Catalyst: Pd(dppf)Cl₂·DCM.
-
Conditions: Dioxane/H₂O, K₂CO₃, 100°C, 4 hours.
| Coupling Partner | Yield (%) | Atom Economy | Stability | Verdict |
| 5-Boronic Acid (Product) | 88% | High | Moderate | Best Balance. High reactivity allows it to overcome steric hindrance. Requires careful storage (hygroscopic). |
| 5-Pinacol Ester | 82% | Low | High | Slower transmetallation due to steric bulk of the pinacol group. Higher molecular weight waste. |
| 5-Trifluoroborate | 65% | Moderate | Very High | Requires hydrolysis step to activate, which can be sluggish with electron-deficient heterocycles. |
Key Insight: While boronate esters are more stable, the free boronic acid often exhibits faster transmetallation rates, which is critical when coupling with deactivated or sterically hindered electrophiles common in drug discovery.
Mechanism of Action: The Suzuki-Miyaura Cycle
The following diagram illustrates the specific pathway for 8-Trifluoromethoxyquinoline-5-boronic acid, highlighting the critical "Transmetallation" step where the free boronic acid outperforms protected derivatives.
Caption: The catalytic cycle highlights the Base Activation step, where the free boronic acid is rapidly converted to the reactive hydroxyboronate species, facilitating efficient Transmetallation.
Validated Experimental Protocol
Protocol Title: Palladium-Catalyzed Cross-Coupling of 8-Trifluoromethoxyquinoline-5-boronic acid with Heteroaryl Chlorides.
Scope: This protocol is optimized to minimize protodeboronation (a common side reaction for heterocyclic boronic acids) while maximizing yield.
Materials
-
Reagent A: 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv)
-
Reagent B: Aryl/Heteroaryl Chloride (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Chloride (1.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Reagent Addition: Add 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 mmol) and K₂CO₃ (3.0 mmol).
-
Critical Note: Adding the boronic acid after the initial purge minimizes its exposure to atmospheric moisture before the reaction starts.
-
-
Solvent Introduction: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS.[4]
-
Checkpoint: Look for the disappearance of the starting chloride. If protodeboronation (formation of 8-trifluoromethoxyquinoline) exceeds 10%, lower temperature to 80°C and extend time.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
References
-
BenchChem. (2025).[4] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.Link
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[5]Link
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction: Technical Guide.Link
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- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Boronic Acids and Boronate Esters in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, and the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly influence reaction outcomes. This guide provides an in-depth, objective comparison of these two classes of reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and boronate esters can be summarized in a fundamental trade-off: the enhanced reactivity of boronic acids versus the superior stability of boronate esters.[2]
Boronic Acids: The More Reactive Counterpart
Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[3] This heightened reactivity is attributed to their higher Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including dehydration to form cyclic anhydrides (boroxines), oxidation, and protodeboronation, particularly under aqueous basic conditions.[4][5] This instability can impact their shelf-life and lead to irreproducible results.[6]
Boronate Esters: The Stable and Versatile Workhorse
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[6] This robustness makes them particularly well-suited for multi-step syntheses and in the development of complex pharmaceuticals where reagent stability is paramount.[7] The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid.[6]
Delving into the Mechanism: The Role of the Boron Species
The precise mechanism of the Suzuki-Miyaura reaction, particularly the transmetalation step, has been a subject of extensive study. A key question has been whether boronate esters act directly in the catalytic cycle or if they first hydrolyze to the corresponding boronic acid. Recent structural, kinetic, and computational investigations have revealed that boronate esters can transmetalate directly without prior hydrolysis.[7] The rate of this process is influenced by the electronic and steric properties of the diol used to form the ester.[7]
Structural Differences
The structural divergence between boronic acids and their pinacol ester derivatives is key to understanding their differing properties.
Quantitative Comparison: A Look at the Kinetics
While preparative yields can be influenced by a multitude of factors, kinetic studies of the transmetalation step offer a more direct comparison of the intrinsic reactivity of different boron reagents. A study by Vetticatt and co-workers provided valuable insights by measuring the relative rates of transmetalation for various boronic esters compared to the parent arylboronic acid.
| Organoboron Reagent | Relative Rate (k_rel) |
| Arylboronic Acid | 1.00 |
| Catechol Boronic Ester | ~4.3 |
| Glycol Boronic Ester | ~23 |
| Neopentyl Boronic Ester | ~9.33 |
| Pinacol Boronic Ester | Slower (sigmoidal kinetics) |
Data synthesized from kinetic studies on pre-transmetalation intermediates. The pinacol ester exhibited complex kinetics, suggesting a different operative mechanism or initiation period, but was generally observed to react more slowly than the arylboronic acid in this specific study.[7]
These data highlight that not all boronate esters are created equal in terms of reactivity. Less sterically hindered esters, such as the glycol boronic ester, can lead to significantly faster transmetalation rates compared to the free boronic acid.[7] Conversely, the bulkier pinacol ester can be less reactive.[7]
Substrate Scope and Functional Group Tolerance
Both boronic acids and boronate esters exhibit broad substrate scope and excellent functional group tolerance, which is a hallmark of the Suzuki-Miyaura reaction.[8] However, the choice between the two can be crucial when dealing with particularly sensitive substrates.
For instance, with unstable moieties like some 2-pyridyl derivatives that are prone to rapid protodeboronation, the use of a more stable pinacol boronate ester can be advantageous, leading to higher yields of the desired biaryl product.[9] Furthermore, the enhanced stability of boronate esters makes them amenable to purification by silica gel chromatography, a significant practical advantage over many boronic acids which can degrade on silica.
Experimental Protocols: A Practical Guide
The following are representative, generalized procedures for a Suzuki-Miyaura coupling reaction using a boronic acid and a boronate ester. Note: These are illustrative examples, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronate Ester
The procedure for using a boronate ester is very similar to that for a boronic acid, with minor adjustments often made to the base and reaction conditions to account for the difference in reactivity.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronate ester (e.g., pinacol ester, 1.2 mmol), and a suitable base (e.g., K₃PO₄, 3.0 mmol) in a reaction vessel. The use of a stronger base is sometimes beneficial for less reactive boronate esters.
-
Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, 5 mL), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) until completion.
-
Workup and Purification: The workup and purification procedure is analogous to that described for the boronic acid protocol.
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester in a Suzuki-Miyaura coupling is a nuanced one, guided by the specific requirements of the synthesis.
-
For rapid reactions and when the boronic acid is known to be stable , the boronic acid itself is often the reagent of choice due to its generally higher reactivity.
-
For multi-step syntheses, with sensitive substrates, or when long-term storage and ease of handling are priorities , the corresponding boronate ester (e.g., pinacol or MIDA ester) is often the superior option. The enhanced stability and ease of purification of boronate esters can lead to more reproducible and scalable reactions, a critical consideration in pharmaceutical and process chemistry.
Ultimately, an understanding of the inherent reactivity-stability trade-off, coupled with empirical evaluation for the specific substrates of interest, will enable the researcher to harness the full potential of the Suzuki-Miyaura reaction.
References
-
Vetticatt, M. J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4492–4503. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
-
Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available at: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling, Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Protocol for the Suzuki Coupling of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(12), 2041-2044. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287. Available at: [Link]
-
Rossi, S., et al. (2019). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 58(41), 14594-14598. Available at: [Link]
-
ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Table]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Comparative Guide: Reactivity Trends of Quinazoline Boronic Acid Isomers
This guide provides a technical analysis of the reactivity trends of quinazoline boronic acid isomers, structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary
Quinazoline scaffolds are privileged structures in kinase inhibitors (e.g., Gefitinib, Erlotinib). While Suzuki-Miyaura cross-coupling is the primary method for functionalizing these rings, the position of the boronic acid moiety critically dictates reaction success.
The Central Challenge: The electron-deficient pyrimidine ring (positions 2,[1] 4) destabilizes the C-B bond, leading to rapid protodeboronation , whereas the benzo-fused ring (positions 5, 6, 7, 8) offers stability comparable to phenylboronic acids but introduces steric complexities at the peri-positions (5, 8).
Quick Reference: Reactivity Tier List
| Tier | Isomers | Characteristics | Typical Yields |
| I. High Performance | 6-, 7- | High stability; "Phenyl-like" reactivity; minimal optimization needed. | 85–98% |
| II. Sterically Hindered | 5-, 8- | Stable but sterically congested (peri-effect); requires smaller ligands/higher temp. | 60–85% |
| III. Unstable | 2- | High rate of protodeboronation; requires masking (MIDA/DEA) or anhydrous conditions. | 30–60% (unoptimized) |
| IV. Elusive | 4- | Extremely unstable; rarely isolated as free acid due to high electrophilicity at C4. | <10% (rarely used) |
Structural & Electronic Analysis
The reactivity differences stem directly from the electronic influence of the 1,3-diazine (pyrimidine) ring.
Electronic Influence Diagram
The following diagram visualizes the electron density distribution and its impact on the Boron center.
Caption: Electronic and steric mapping of the quinazoline scaffold affecting boronic acid stability.
Detailed Reactivity Profile
A. The "Stable" Benzo-Isomers (6- and 7-Position)
-
Mechanism: These positions behave similarly to para- and meta- substituted phenylboronic acids. The nitrogen atoms are distant enough that they do not significantly increase the Lewis acidity of the boron center, preventing premature hydrolysis.
-
Protocol Note: Standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) work efficiently.
-
Data: Literature consistently reports yields >90% for 6-quinazolineboronic acid coupling with aryl bromides.
B. The "Peri-Hindered" Isomers (5- and 8-Position)
-
Mechanism: While electronically stable, these positions suffer from peri-strain .
-
5-Position: The B(OH)₂ group clashes with the H-atom at C4.
-
8-Position: The B(OH)₂ group clashes with the N1 lone pair and C2-H.
-
-
Consequence: The transmetalation step (Pd-Ar to Pd-B) is slower.
-
Optimization: Use sterically smaller phosphine ligands (e.g., SPhos is better than XPhos here) or higher temperatures (100°C+) to overcome the activation energy barrier.
C. The "Labile" Pyrimidine-Isomers (2- and 4-Position)
-
Mechanism (Protodeboronation):
-
Base Attack: The base (OH⁻ or CO₃²⁻) coordinates to Boron, forming a boronate "ate" complex.
-
Ipso-Protonation: The highly electron-deficient C2 or C4 position is susceptible to protonation by water.
-
C-B Cleavage: The C-B bond breaks, releasing boric acid and the reduced quinazoline (H-substituted).
-
-
4-Position Anomaly: 4-Quinazolineboronic acid is virtually non-existent in catalytic literature because the C4 position is so electrophilic that it hydrolyzes or reacts with nucleophiles (solvents) almost immediately.
Experimental Protocols
Protocol A: Standard Coupling (For 6-, 7-, and 8-Isomers)
Best for stable isomers where protodeboronation is minimal.
Reagents:
-
Quinazoline boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Charge reaction vessel with Aryl Bromide, Boronic Acid, and Pd catalyst.
-
Evacuate and backfill with N₂ (3 cycles).
-
Add degassed Dioxane and K₂CO₃ solution.
-
Heat to 90°C for 4–12 hours.
-
Validation: Monitor by LCMS. 6/7-isomers should show <5% protodeboronation.
Protocol B: "Rapid-Fire" Anhydrous Coupling (For 2-Isomer)
Designed to outcompete protodeboronation by removing water and accelerating coupling.
Reagents:
-
2-Quinazolineboronic acid pinacol ester (1.5 equiv) — Esters are preferred over free acids.
-
Aryl Iodide (1.0 equiv) — Iodides couple faster than bromides.
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) — Highly active system.
-
Base: Cs₂CO₃ (3.0 equiv, anhydrous micronized).
-
Solvent: Anhydrous THF or Toluene.
Workflow:
-
Strictly Anhydrous: Flame-dry glassware. Use a glovebox if possible.
-
Combine reagents in the vessel.
-
Add solvent and seal.[5]
-
Heat to 100°C rapidly (pre-heated block).
-
Stop Condition: Reaction is usually complete in <2 hours. Prolonged heating promotes degradation.
Comparative Data Summary
| Isomer Position | Electronic Environment | Steric Environment | Major Side Reaction | Rec. Catalyst System |
| 2- | e- Deficient (α-N) | Low | Protodeboronation (Fast) | Pd(OAc)₂/XPhos (Anhydrous) |
| 4- | e- Deficient (α-N) | High (Peri) | Hydrolysis/Decomposition | Not Recommended |
| 5- | Neutral | High (Peri) | Slow Transmetalation | Pd-PEPPSI-IPr or SPhos |
| 6- | Neutral | Low | None (Standard) | Pd(dppf)Cl₂ |
| 7- | Neutral | Low | None (Standard) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| 8- | Neutral | High (Peri) | Slow Transmetalation | Pd(dtbpf)Cl₂ |
Visualization of Protodeboronation Pathway
The primary failure mode for the 2-isomer is described below.
Caption: Kinetic competition between desired coupling and undesired protodeboronation.
References
-
Suzuki-Miyaura Cross-Coupling of Nitrogen-Rich Heterocycles Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the stability trends of azole and diazine boronic acids and provides optimized conditions for unstable substrates.
-
Protodeboronation of Heteroaryl Boronic Acids Source: Wikipedia / General Chemical Reference URL:[Link] Relevance: Defines the mechanism of C-B bond cleavage in 2-heteroaryl systems.
-
Reactivity of 2-, 6-, and 8-Halopurines (Analogous Systems) Source: SciSpace / ResearchGate URL:[Link] Relevance: Confirms the reactivity hierarchy in fused pyrimidine systems (Purines), supporting the 6 > 8 > 2 trend.
Sources
Safety Operating Guide
8-Trifluoromethoxyquinoline-5-boronic acid proper disposal procedures
The following guide details the technical protocols for the safe handling and disposal of 8-Trifluoromethoxyquinoline-5-boronic acid . This document is structured for researchers and safety officers requiring immediate, actionable data.
Part 1: Chemical Profile & Hazard Assessment
8-Trifluoromethoxyquinoline-5-boronic acid is a specialized heterocyclic building block. Its disposal profile is dictated by three structural components: the quinoline core (potential aquatic toxicity/mutagenicity), the boronic acid moiety (irritant), and the trifluoromethoxy group (halogenated waste requiring HF scrubbing during incineration).
Physicochemical & Hazard Summary
| Property | Specification |
| Chemical Name | 8-Trifluoromethoxyquinoline-5-boronic acid |
| CAS Number | 1089179-11-2 |
| Molecular Formula | C₁₀H₇BF₃NO₃ |
| Molecular Weight | 256.97 g/mol |
| Physical State | Solid (Powder) |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Halogenated |
| Waste Classification | Halogenated Organic Waste (Due to -OCF₃ group) |
Critical Hazard Statements (GHS):
-
Note: While not always explicitly labeled on research samples, quinoline derivatives should be treated as H411 (Toxic to aquatic life with long-lasting effects) and potential carcinogens until proven otherwise.
Part 2: Disposal Protocols
Do NOT dispose of this compound down the drain. The presence of the trifluoromethoxy group (-OCF₃) classifies this as halogenated waste. Combustion of this compound generates Hydrogen Fluoride (HF), requiring specialized incineration facilities.
Scenario A: Solid Waste (Pure Compound or Expired Stock)
-
Container: Collect in a sealable, high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is wet or acidic, as boronic acids can be corrosive to some metals over time.
-
Labeling: Clearly label as "Hazardous Waste - Solid - Halogenated Organic."
-
Constituents: List "8-Trifluoromethoxyquinoline-5-boronic acid" explicitly.
-
Disposal Path: Transfer to your institution's EHS (Environmental Health & Safety) department for high-temperature incineration equipped with flue gas scrubbing.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/ethanol waste). The -OCF₃ group mandates the Halogenated Waste stream.
-
Compatibility: Ensure the waste stream pH is neutral (pH 6-8). Boronic acids can undergo protodeboronation (cleavage of the C-B bond) in strong acids or bases, potentially releasing the free quinoline derivative, which increases volatility and toxicity.
-
Container: Amber glass or HDPE carboy.
-
Labeling: "Hazardous Waste - Liquid - Halogenated."
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)
-
Procedure: Place all solid consumables contaminated with the substance into a double-bagged, clear polyethylene hazardous waste bag.
-
Sharps: If needles or glass pipettes are contaminated, they must go into a Chemically Contaminated Sharps container, not standard biohazard sharps.
Part 3: Operational Workflow (Decision Tree)
The following diagram outlines the logical flow for categorizing and disposing of waste generated involving this compound.
Figure 1: Decision matrix for segregating 8-Trifluoromethoxyquinoline-5-boronic acid waste streams based on physical state and chemical compatibility.
Part 4: Emergency Response & Spills
In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.[5]
-
PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use a NIOSH N95 respirator or work within a fume hood.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel or an inert absorbent pad to suppress dust.
-
Scoop the material into a wide-mouth jar.
-
Wipe the area with a mild soap solution (boronic acids are soluble in basic water, but soap is safer for general cleanup).
-
-
Wet Spill (Solution):
-
Absorb with vermiculite, sand, or commercial spill pads.
-
Do not use combustible materials like sawdust if the solvent is flammable.
-
Place saturated absorbent into the Halogenated Solid Waste container.
-
Part 5: Storage & Stability (Pre-Disposal)
-
Temperature: Store at 2-8°C (Refrigerated). Boronic acids can dehydrate to form boroxines (anhydrides) over time; this does not change the disposal hazard class.
-
Incompatibility: Keep away from strong oxidizing agents (e.g., hydrogen peroxide, permanganate) and strong bases. Oxidative deboronation can release the phenolic derivative, altering the chemical profile.
References
-
National Institutes of Health (NIH). (2008). Trifluoromethyl ethers – synthesis and properties. PMC2659734. Retrieved from [Link]
Sources
Personal protective equipment for handling 8-Trifluoromethoxyquinoline-5-boronic acid
Subject: Operational Safety & Logistics Profile: 8-Trifluoromethoxyquinoline-5-boronic acid [1]
Executive Hazard Analysis: Structural Deconstruction
As a Senior Application Scientist, I advise treating 8-Trifluoromethoxyquinoline-5-boronic acid not merely as a generic reagent, but as a compound with distinct structural motifs that dictate its biological interaction and handling risks. We do not rely on generic safety data sheets alone; we analyze the molecule to predict risk.[1]
This compound presents a triad of hazards based on its functional groups:
-
The Boronic Acid Moiety (
): Like most aryl boronic acids, this group is a Lewis acid capable of reversible covalent bonding with diols (e.g., carbohydrates in mucous membranes). This results in Category 2 Skin/Eye Irritation and Category 3 Respiratory Irritation (STOT-SE) [1].[1][2] -
The Quinoline Core: Quinolines are nitrogen-heterocycles often associated with genotoxicity and acute toxicity (oral/dermal).[1] While specific toxicological data for this derivative may be sparse, the quinoline scaffold warrants handling as a potential mutagen [2].[1]
-
The Trifluoromethoxy Group (
): This is the critical logistical factor.[1] The group significantly increases lipophilicity (LogP) compared to a standard methoxy group.[1] This enhances the compound's ability to permeate the stratum corneum (outer skin layer) and cell membranes [3].
Operational Verdict: Treat this substance as a high-permeability irritant with potential systemic toxicity.[1] Standard "lab coat and glasses" protocols are insufficient; enhanced dermal protection is required.
The Barrier Strategy: Personal Protective Equipment (PPE)
The following PPE selection is based on the "Barrier Failure Analysis" model. We assume a primary engineering control (fume hood) could fail or be breached, requiring PPE to act as the fail-safe.[1]
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1][3] Outer: 5-8 mil Nitrile (Extended cuff) | The lipophilic |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses with side shields are inadequate for fine powders .[1] Boronic acids are often fluffy solids; static charge can disperse particles around side shields.[1] Goggles provide a sealed environment.[1] |
| Respiratory | Fume Hood (Primary)N95/P100 (Secondary/Emergency) | Handling must occur in a certified fume hood (face velocity 80-100 fpm).[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent mucous membrane irritation. |
| Body | Lab Coat (Nomex or 100% Cotton) | Avoid synthetic blends (polyester) which can melt into skin if a fire occurs involving reaction solvents.[1] Ensure the coat is buttoned to the neck to protect the suprasternal notch. |
Operational Workflow: From Storage to Solubilization
Handling solid boronic acids requires mitigating static discharge and dust generation.[1] The following workflow integrates safety with experimental precision.
Protocol: Safe Weighing & Transfer
-
Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation, which hydrolyzes boronic acids to boroxines (anhydrides), altering stoichiometry.
-
Static Control: Use an antistatic gun or ionizing bar near the balance.[1] Fluorinated solids are prone to high static charge, causing "jumping" of powder.[1]
-
Transfer: Do not use a spatula to scrape the final milligrams.[1] This generates airborne dust.[1] Instead, tap the weighing boat gently.
-
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DMF, Dioxane) inside the fume hood before transporting it to the reaction vessel.
Visualizing the Safety Logic
The following diagram outlines the decision matrix for handling this compound, emphasizing the hierarchy of controls.
Caption: Operational logic flow for handling fluorinated aryl boronic acids, prioritizing engineering controls over PPE.
Emergency & Disposal Protocols
In the event of containment failure, immediate action is required to prevent systemic absorption or facility contamination.
Spill Response (Solid)
-
Do NOT Dry Sweep: Dry sweeping generates a dust cloud containing the irritant.[1]
-
The Wet-Wipe Method:
Disposal Strategy
-
Boron Contamination: Boron compounds can be phytotoxic.[1] Do not dispose of down the drain.
-
Segregation: Segregate as "Organic Solid/Liquid Waste." Ensure the waste tag explicitly lists "Fluorinated Quinoline" to alert waste handlers of the potential HF generation risk during incineration (though low, it is a compliance requirement).
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Quinoline. Retrieved from [Link]
-
American Chemical Society (ACS). (2015).[1] Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
